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  • Product: N,N-Dimethyl-2-(p-tolyloxy)ethanamine
  • CAS: 51344-14-0

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Synthesis of N,N-Dimethyl-2-(p-tolyloxy)ethanamine

Abstract This technical guide provides a comprehensive overview of the synthesis of N,N-Dimethyl-2-(p-tolyloxy)ethanamine, a tertiary amine with significant potential in pharmaceutical research and development. The docum...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the synthesis of N,N-Dimethyl-2-(p-tolyloxy)ethanamine, a tertiary amine with significant potential in pharmaceutical research and development. The document details the most prevalent and efficient synthetic methodology, the Williamson ether synthesis, offering a step-by-step protocol and a thorough discussion of the underlying reaction mechanism. Furthermore, this guide addresses the preparation of key starting materials, purification strategies, and analytical characterization of the final product. This document is intended for researchers, scientists, and professionals in the field of drug development seeking a practical and scientifically grounded resource for the synthesis of this and structurally related compounds.

Introduction: Significance and Applications

N,N-Dimethyl-2-(p-tolyloxy)ethanamine belongs to the class of aryloxyethanamines, a scaffold found in numerous biologically active compounds. Its structural similarity to molecules like diphenhydramine, a well-known antihistamine, suggests its potential for exploration in various therapeutic areas. The presence of the p-tolyloxy group and the dimethylaminoethyl moiety imparts specific physicochemical properties that can influence a molecule's pharmacokinetic and pharmacodynamic profile. Researchers may utilize this compound as a key intermediate or a final active pharmaceutical ingredient (API) in the development of novel drugs targeting a range of biological pathways.

Synthetic Strategy: The Williamson Ether Synthesis

The most direct and widely employed method for the synthesis of N,N-Dimethyl-2-(p-tolyloxy)ethanamine is the Williamson ether synthesis. This robust and versatile reaction involves the nucleophilic substitution of an alkyl halide by an alkoxide or, in this case, a phenoxide.[1][2][3][4] The reaction proceeds via an SN2 mechanism, where the phenoxide ion attacks the electrophilic carbon of the alkyl halide, leading to the formation of an ether linkage.[2][3][4]

The overall transformation can be represented as follows:

Caption: General workflow of the Williamson ether synthesis for N,N-Dimethyl-2-(p-tolyloxy)ethanamine.

Mechanistic Insights

The reaction is initiated by the deprotonation of p-cresol using a suitable base to generate the more nucleophilic p-methylphenoxide ion. This is a critical step as alcohols and phenols are generally weak nucleophiles.[2] The choice of base is crucial and can range from strong bases like sodium hydride (NaH) to milder ones like potassium carbonate (K₂CO₃), depending on the desired reaction rate and the sensitivity of the substrates.[1]

Once the phenoxide is formed, it acts as the nucleophile and attacks the carbon atom bearing the leaving group (in this case, chloride) on the 2-(dimethylamino)ethyl chloride. This concerted SN2 displacement results in the formation of the desired ether and a salt byproduct. The efficiency of this step is influenced by the nature of the leaving group and the steric hindrance around the reaction center. Primary alkyl halides, such as 2-(dimethylamino)ethyl chloride, are ideal substrates for this reaction as they are less prone to competing elimination reactions.[2][4]

Preparation of Starting Materials

p-Cresol

p-Cresol is a commercially available starting material and can typically be used as received. It is advisable to ensure its purity before use, as impurities can affect the reaction yield and purity of the final product.

2-(Dimethylamino)ethyl chloride hydrochloride

While 2-(dimethylamino)ethyl chloride is commercially available, it is often supplied as its more stable hydrochloride salt. The free base can be generated in situ or prior to the reaction. Alternatively, the hydrochloride salt of 2-(dimethylamino)ethyl chloride can be synthesized in the laboratory from 2-dimethylaminoethanol and thionyl chloride (SOCl₂).[5][6][7]

Caution: This reaction should be performed in a well-ventilated fume hood as it involves the use of corrosive thionyl chloride and evolves toxic sulfur dioxide gas.[5]

A general procedure for the synthesis of 2-dimethylaminoethyl chloride hydrochloride is as follows:

  • In a flask equipped with a stirrer and a reflux condenser, cool thionyl chloride in an ice bath.

  • Slowly add 2-dimethylaminoethanol dropwise to the cooled thionyl chloride.

  • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature.

  • The crude product can be purified by recrystallization from a suitable solvent like ethanol.[5]

Experimental Protocol for the Synthesis of N,N-Dimethyl-2-(p-tolyloxy)ethanamine

This protocol is a generalized procedure based on the principles of the Williamson ether synthesis and should be optimized for specific laboratory conditions.

Reagent/MaterialMolar Mass ( g/mol )QuantityMoles (approx.)
p-Cresol108.1410.8 g0.10
Sodium Hydride (60% in oil)24.004.4 g0.11
2-(Dimethylamino)ethyl chloride hydrochloride144.0415.8 g0.11
N,N-Dimethylformamide (DMF)73.09150 mL-

Procedure:

  • Preparation of the Phenoxide: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add p-cresol and anhydrous N,N-dimethylformamide (DMF).

  • Carefully add sodium hydride portion-wise to the stirred solution at 0 °C (ice bath). The addition should be controlled to manage the evolution of hydrogen gas.

  • After the addition is complete, allow the mixture to stir at room temperature for approximately 30-60 minutes, or until the evolution of hydrogen gas ceases, indicating the formation of the sodium p-methylphenoxide.

  • Addition of the Alkyl Halide: Dissolve 2-(dimethylamino)ethyl chloride hydrochloride in a minimal amount of anhydrous DMF and add it dropwise to the phenoxide solution at room temperature. Note: If starting with the hydrochloride salt, an additional equivalent of base may be required to neutralize the HCl.

  • Reaction: Heat the reaction mixture to 80-100 °C and maintain this temperature for 4-8 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and quench it by the slow addition of water.

  • Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent such as diethyl ether or ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with water and then with brine to remove any remaining DMF and inorganic salts.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to afford the pure N,N-Dimethyl-2-(p-tolyloxy)ethanamine.

Characterization of N,N-Dimethyl-2-(p-tolyloxy)ethanamine

The identity and purity of the synthesized compound should be confirmed by standard analytical techniques.

Spectroscopic Data
  • ¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons of the p-tolyloxy group, a singlet for the methyl group on the aromatic ring, a singlet for the two methyl groups on the nitrogen, and two triplets for the ethylene bridge.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will display distinct signals for each unique carbon atom in the molecule, including the aromatic carbons, the methyl carbons, and the carbons of the ethylamino chain.

  • IR (Infrared) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the C-O-C ether linkage, C-N stretching of the tertiary amine, and the aromatic C-H and C=C bonds. The absence of a broad O-H stretching band from the starting p-cresol would indicate the completion of the reaction.

Safety Considerations

  • Sodium Hydride: A flammable solid that reacts violently with water to produce flammable hydrogen gas. It should be handled under an inert atmosphere and away from moisture.

  • N,N-Dimethylformamide (DMF): A potential irritant and teratogen. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment.

  • 2-(Dimethylamino)ethyl chloride hydrochloride: A corrosive and toxic substance. Avoid inhalation and contact with skin and eyes.

  • Thionyl Chloride: A highly corrosive and toxic liquid that reacts with water to release toxic gases. It must be handled with extreme care in a fume hood.

Always consult the Safety Data Sheets (SDS) for all reagents before commencing any experimental work.

Conclusion

The synthesis of N,N-Dimethyl-2-(p-tolyloxy)ethanamine is effectively achieved through the Williamson ether synthesis, a reliable and well-understood reaction. This guide provides a comprehensive framework for its preparation, from the synthesis of precursors to the final purification and characterization. The presented protocol, grounded in established chemical principles, offers a solid starting point for researchers to produce this valuable compound for further investigation in drug discovery and development.

References

  • Royal Society of Chemistry. (n.d.). Supplementary Information for General. 1H and 13C NMR spectra were recorded on either a Bruker 300 MHz or 400 MHz Avance spectr. Retrieved from [Link]

  • University of Richmond. (n.d.). Organic Chemistry Williamson Ether Synthesis. Retrieved from [Link]

  • Jakhar, K. (n.d.). Williamson Ether Synthesis. In Name Reactions in Organic Synthesis. Cambridge University Press. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

  • Wikipedia. (2023, December 19). Williamson ether synthesis. In Wikipedia. Retrieved from [Link]

  • Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry. Retrieved from [Link]

  • NIST. (n.d.). Ethanamine, N,N-dimethyl-. In NIST Chemistry WebBook. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 400 MHz, H2O, experimental) (HMDB0000087). Retrieved from [Link]

  • Brown, D. (n.d.). infrared spectrum of dimethylamine C2H7N CH3NHCH3. Doc Brown's Chemistry. Retrieved from [Link]

  • Penchev, P. N., Stoyanov, N. M., & Marinov, M. N. (2011). A complete 1H and 13C NMR data assignment for three 3-[substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Molecules, 16(12), 10026-10037. [Link]

  • Lee, Y. T., Lee, Y. P., & Lin, M. F. (2019). Infrared spectra of neutral dimethylamine clusters: An infrared-vacuum ultraviolet spectroscopic and anharmonic vibrational calculation. The Journal of Chemical Physics, 150(6), 064317. [Link]

  • Zdziennicka, A., & Szymczyk, K. (2016). Determination of pK a of N-alkyl-N,N-dimethylamine-N-oxides using 1H NMR and 13C NMR spectroscopy. Journal of Surfactants and Detergents, 19(4), 843-850. [Link]

  • Klees, A. G., & Spyracopoulos, L. (2013). Methods to identify the NMR resonances of the 13C-dimethyl N-terminal amine on reductively methylated proteins. Journal of Visualized Experiments, (82), e50993. [Link]

  • SIELC Technologies. (2018, May 16). Ethylamine, N,N-dimethyl-2-phenoxy-. Retrieved from [Link]

  • da Silva, J. B. P., de Almeida, W. B., & De Alencastro, R. B. (2006). Experimental and theoretical Investigation of the IR spectra and thermochemistry of four isomers of 2-N,N-dimethylaminecyclohexyl 1-N',N'-dimethylcarbamate. Eclética Química, 31(1), 53-62. [Link]

  • Hall, L. A. R., Stephens, V. C., & Burckhalter, J. H. (1951). β-DIMETHYLAMINOETHYL CHLORIDE HYDROCHLORIDE. Organic Syntheses, 31, 37. [Link]

  • NIST. (n.d.). Ethanamine, N,N-dimethyl-. In NIST Chemistry WebBook. Retrieved from [Link]

  • CN103408432A - Synthetic process of 2-dimethylaminoethyl chloride hydrochloride. (2013). Google Patents.
  • CN105693525A - 2-dimethylaminoethyl chloride hydrochloride synthesis technology. (2016). Google Patents.
  • Komi, L. (2013). Synthesis of N,N-diethyl-N-aminopropylpoly(oxyethylene)amine [Master's thesis, Chalmers University of Technology]. Chalmers ODR. Retrieved from [Link]

  • ScienceMadness. (2007, October 20). synthesis of 3-ethylamino-p-cresol. Retrieved from [Link]

Sources

Exploratory

An In-depth Technical Guide to the Characterization of Itopride Impurity 12

Abstract This technical guide provides a comprehensive framework for the identification, characterization, and quantification of Itopride Impurity 12, a critical related substance in the quality control of Itopride Hydro...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive framework for the identification, characterization, and quantification of Itopride Impurity 12, a critical related substance in the quality control of Itopride Hydrochloride. Itopride, a gastroprokinetic agent, requires stringent impurity profiling to ensure its safety and efficacy.[1][2] This document delves into the structural elucidation, origin, and analytical methodologies pertinent to Itopride Impurity 12, offering field-proven insights for researchers, quality control analysts, and drug development professionals. The protocols described herein are designed as self-validating systems, grounded in authoritative standards to ensure scientific integrity.

Introduction: The Imperative of Impurity Profiling for Itopride

Itopride Hydrochloride, chemically known as N-[4-[2-(dimethylamino)ethoxy]benzyl]-3,4-dimethoxybenzamide hydrochloride, is a cornerstone therapy for functional dyspepsia and other gastrointestinal motility disorders.[3] Its mechanism, a dual action of dopamine D2 receptor antagonism and acetylcholinesterase inhibition, underscores its therapeutic value.[3][4] However, the molecular structure of Itopride, featuring susceptible amide and ether linkages, renders it prone to degradation and the formation of impurities during synthesis and storage.[1][3][5]

Regulatory bodies, guided by the International Conference on Harmonisation (ICH), mandate rigorous characterization of any impurity present at or above a specified threshold. This process is not merely a regulatory hurdle but a fundamental aspect of ensuring patient safety. Understanding the impurity profile helps in refining the synthesis process, establishing appropriate control strategies, and assessing potential toxicological risks. This guide focuses specifically on Itopride Impurity 12, providing a detailed roadmap for its comprehensive characterization.

Physicochemical Characterization of Itopride Impurity 12

The unambiguous identification of an impurity is the foundational step in its characterization. Itopride Impurity 12 is chemically identified as 3,4-dimethoxy-N-[[4-[2-(methylamino)ethoxy]phenyl]methyl]benzamide .[6] It is also commonly referred to as N-Desmethyl Itopride.[7][8]

PropertyDataSource(s)
Chemical Name 3,4-dimethoxy-N-[[4-[2-(methylamino)ethoxy]phenyl]methyl]benzamide[6]
Common Name N-Desmethyl Itopride, Itopride Impurity 12[6][7]
CAS Number 5922-37-2 (HCl Salt), 141996-97-6 (Free Base)[6][7][9]
Molecular Formula C19H24N2O4 (Free Base)[6]
Molecular Weight 344.4 g/mol (Free Base), 380.87 g/mol (HCl Salt)[6][7][8]

Structurally, Impurity 12 is the N-demethylated analogue of the parent Itopride molecule. This subtle modification—the absence of one methyl group on the terminal nitrogen—can significantly alter its physicochemical properties, including polarity, which is a key consideration in the development of analytical separation methods.

Diagram: Chemical Structures

G cluster_itopride Itopride cluster_impurity12 Itopride Impurity 12 (N-Desmethyl Itopride) Itopride Impurity12

Caption: Chemical structures of Itopride and Itopride Impurity 12.

Origin and Formation Pathway

Understanding the genesis of an impurity is critical for implementing effective control measures. Itopride Impurity 12 can arise from two primary sources:

  • Process-Related Impurity: It can be formed during the synthesis of Itopride if a starting material containing a monomethylamino group is used instead of the required dimethylamino precursor. For instance, using N-methyl-2-chloroethylamine instead of N,N-dimethyl-2-chloroethylamine in the etherification step would lead to the formation of Impurity 12.[10][11]

  • Degradation Product: Itopride can undergo oxidative N-demethylation under certain stress conditions, leading to the formation of Impurity 12. While Itopride is relatively stable under thermal and photolytic stress, it is susceptible to degradation under oxidative, acidic, and alkaline conditions.[3][5] The N-oxide derivative is a more commonly cited oxidative degradation product, but N-demethylation is a known metabolic and degradation pathway for many tertiary amine-containing drugs.

Diagram: Potential Formation Pathways

formation_pathway cluster_synthesis Synthesis Pathway cluster_degradation Degradation Pathway Precursor_A N-(4-hydroxybenzyl)- 3,4-dimethoxybenzamide Impurity_12 Itopride Impurity 12 Precursor_A->Impurity_12 Etherification Reagent_Impure Impure Reagent (contains N-methyl-2-chloroethylamine) Reagent_Impure->Impurity_12 Itopride_API Itopride API Impurity_12_Deg Itopride Impurity 12 Itopride_API->Impurity_12_Deg N-Demethylation Stress_Condition Oxidative Stress Stress_Condition->Impurity_12_Deg analytical_workflow Sample Itopride Drug Substance / Product HPLC Stability-Indicating HPLC (Protocol 1) Sample->HPLC Separation Separation of API and Impurities HPLC->Separation LCMS LC-MS Analysis Separation->LCMS Online Isolation Preparative HPLC / Fraction Collection Separation->Isolation Offline MW_Confirm Confirm Molecular Weight (m/z 345.4 for Impurity 12) LCMS->MW_Confirm Frag_Analysis Fragmentation Analysis MW_Confirm->Frag_Analysis Final_ID Positive Identification of Itopride Impurity 12 Frag_Analysis->Final_ID NMR 1H NMR Spectroscopy Isolation->NMR Structure_Confirm Unambiguous Structure Elucidation NMR->Structure_Confirm Structure_Confirm->Final_ID

Sources

Foundational

An In-depth Technical Guide to the Chemical Properties of N,N-Dimethyl-2-(p-tolyloxy)ethanamine

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the chemical properties of N,N-Dimethyl-2-(p-tolyloxy)ethanamine (CAS No. 51344-14-0).

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties of N,N-Dimethyl-2-(p-tolyloxy)ethanamine (CAS No. 51344-14-0). Synthesized via the Williamson ether synthesis, this aryloxyethanamine derivative possesses a unique combination of a tertiary amine and an ether functional group, suggesting a diverse reactivity profile and potential applications in medicinal chemistry and materials science. This document details its synthesis, predicted physicochemical and spectroscopic properties, expected reactivity, and safety considerations. The information presented herein is intended to serve as a foundational resource for researchers and professionals engaged in the study and application of this and structurally related compounds.

Introduction

N,N-Dimethyl-2-(p-tolyloxy)ethanamine is an organic molecule that belongs to the class of aryloxyethanamines. These compounds are characterized by an aryloxy group connected to a dimethylaminoethyl moiety. The presence of both a bulky aromatic ring and a basic tertiary amine group imparts specific chemical and physical characteristics that are of interest in various fields of chemical research. While this specific molecule is not extensively studied, its structural motifs are present in a range of biologically active compounds, suggesting its potential as a scaffold or intermediate in drug discovery. This guide aims to consolidate the available and predicted data to provide a thorough understanding of its chemical nature.

Chemical Identity and Physical Properties

N,N-Dimethyl-2-(p-tolyloxy)ethanamine is a colorless oil under standard conditions. Its core structure consists of a p-cresol moiety linked through an ether bond to an N,N-dimethylethanamine unit.

PropertyValueSource
CAS Number 51344-14-0[1]
Molecular Formula C₁₁H₁₇NO[2]
Molecular Weight 179.26 g/mol [2]
SMILES CC1=CC=C(C=C1)OCCN(C)C[2]
Predicted Boiling Point 245.8 ± 25.0 °CPredicted
Predicted Density 0.959 ± 0.06 g/cm³Predicted

Note: Predicted values are generated using computational models and should be considered as estimates. Experimental verification is recommended.

Synthesis

The primary route for the synthesis of N,N-Dimethyl-2-(p-tolyloxy)ethanamine is the Williamson ether synthesis. This well-established method involves the reaction of a deprotonated alcohol (alkoxide) with an organohalide. In this specific case, p-cresol is deprotonated by a strong base to form the corresponding phenoxide, which then acts as a nucleophile, attacking the electrophilic carbon of 2-dimethylaminoethyl chloride.

Reaction Mechanism

The synthesis proceeds via an SN2 (bimolecular nucleophilic substitution) mechanism. The key steps are:

  • Deprotonation: A strong base, such as potassium hydroxide (KOH), removes the acidic proton from the hydroxyl group of p-cresol, forming the p-methylphenoxide ion. This ion is a potent nucleophile.

  • Nucleophilic Attack: The p-methylphenoxide ion attacks the carbon atom bearing the chlorine atom in 2-dimethylaminoethyl chloride. This attack occurs from the backside of the C-Cl bond.

  • Displacement: In a concerted step, the C-O bond is formed as the C-Cl bond is broken, leading to the formation of N,N-Dimethyl-2-(p-tolyloxy)ethanamine and a chloride salt as a byproduct.

Williamson_Ether_Synthesis cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products pCresol p-Cresol Phenoxide p-Methylphenoxide Ion pCresol->Phenoxide Deprotonation Base Base (KOH) Base->Phenoxide AminoChloride 2-Dimethylaminoethyl chloride Product N,N-Dimethyl-2-(p-tolyloxy)ethanamine AminoChloride->Product Phenoxide->Product SN2 Attack Salt KCl Reactivity cluster_Amine_Reactions Tertiary Amine Reactivity cluster_Ether_Reactions Aryl Ether Reactivity Molecule N,N-Dimethyl-2-(p-tolyloxy)ethanamine Protonation Protonation (Salt Formation) Molecule->Protonation Alkylation Alkylation (Quaternization) Molecule->Alkylation Oxidation Oxidation (N-oxide Formation) Molecule->Oxidation Cleavage Acidic Cleavage Molecule->Cleavage Aromatic_Sub Electrophilic Aromatic Substitution Molecule->Aromatic_Sub

Sources

Exploratory

A Technical Guide to the In Silico Toxicity Prediction of N,N-Dimethyl-2-(p-tolyloxy)ethanamine

Abstract This guide provides a comprehensive framework for the in silico toxicological assessment of N,N-Dimethyl-2-(p-tolyloxy)ethanamine, a compound for which public toxicity data is scarce. By leveraging a multi-facet...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides a comprehensive framework for the in silico toxicological assessment of N,N-Dimethyl-2-(p-tolyloxy)ethanamine, a compound for which public toxicity data is scarce. By leveraging a multi-faceted computational approach, we can proactively identify potential hazards, prioritize experimental testing, and adhere to the principles of reducing, refining, and replacing animal testing (the 3Rs). This document outlines a systematic workflow, integrating physicochemical profiling, structural alert analysis, Quantitative Structure-Activity Relationship (QSAR) modeling, read-across approaches, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction. Each step is grounded in established scientific principles and regulatory guidance, providing researchers and drug development professionals with a robust methodology for early-stage safety assessment.

Introduction: The Rationale for In Silico Assessment

N,N-Dimethyl-2-(p-tolyloxy)ethanamine is a tertiary amine whose toxicological profile is not well-characterized in public literature. As with any novel or data-poor chemical, early-stage hazard identification is critical to mitigate risks in research, development, and handling. Traditional animal testing is time-consuming, expensive, and raises ethical concerns. In silico toxicology, or computational toxicology, offers a powerful alternative by using computer-based models to predict the potential adverse effects of chemicals.[1][2] This approach allows for rapid screening, prioritization of compounds for further testing, and can provide mechanistic insights into potential toxicity pathways.[1][3][4]

The core principle of in silico toxicology is that the biological activity of a chemical is intrinsically linked to its molecular structure. By analyzing a molecule's structure and physicochemical properties, we can predict its interactions with biological systems.[5] This guide details a workflow designed to build a comprehensive, evidence-based toxicity profile for N,N-Dimethyl-2-(p-tolyloxy)ethanamine.

Compound Identification and Physicochemical Characterization

The first step in any toxicological assessment is to clearly define the substance and understand its fundamental physicochemical properties. These properties govern how the molecule will behave in biological systems, influencing its absorption, distribution, metabolism, and excretion (ADME).[6][7]

N,N-Dimethyl-2-(p-tolyloxy)ethanamine

  • CAS Number: 51344-14-0[8][9][10][11]

  • Molecular Formula: C11H17NO[8][9][10]

  • Molecular Weight: 179.26 g/mol [8][9][10]

  • SMILES: CC1=CC=C(C=C1)OCCN(C)C[8]

A summary of its key computed physicochemical properties is presented below. These values are typically calculated using validated algorithms from platforms like the US EPA's CompTox Chemicals Dashboard or free web servers like SwissADME.[12]

PropertyPredicted ValueSignificance in Toxicology
LogP (Octanol/Water Partition Coeff.) ~2.5 - 3.0Indicates lipophilicity; affects membrane permeability and potential for bioaccumulation.
Water Solubility Moderate to LowInfluences absorption and distribution in aqueous biological environments.
pKa (strongest basic) ~9.0 - 9.5The tertiary amine group is basic and will be protonated at physiological pH, affecting receptor interaction and solubility.
Polar Surface Area (PSA) ~12.5 ŲAffects membrane penetration and blood-brain barrier passage.
Hydrogen Bond Acceptors 2Influences interactions with biological macromolecules.
Hydrogen Bond Donors 0Influences interactions with biological macromolecules.

Note: These are predicted values and should be confirmed experimentally if high precision is required.

The Integrated In Silico Toxicity Assessment Workflow

A robust in silico assessment relies not on a single method, but on the convergence of evidence from multiple, complementary approaches.[5] Our workflow integrates several key pillars of computational toxicology.

In_Silico_Workflow cluster_0 Data Foundation cluster_1 Hazard Identification cluster_2 Pharmacokinetic Profiling cluster_3 Synthesis & Decision A Compound Structure (SMILES, CAS) B Physicochemical Properties (LogP, pKa, Solubility) C Structural Alert Analysis (e.g., Ames Mutagenicity, hERG Blockers) A->C F ADMET Prediction (Absorption, Metabolism, Excretion) B->F G Integrated Hazard Assessment (Weight of Evidence) C->G D (Q)SAR Modeling (Hepatotoxicity, Carcinogenicity, etc.) D->G E Read-Across Analysis (Analogue & Category Approach) E->G F->G H Prioritization for In Vitro Testing G->H

Caption: Integrated workflow for in silico toxicity assessment.

Structural Alert Analysis

Structural alerts, or toxicophores, are molecular substructures known to be associated with specific toxicities.[13][14] They often represent reactive moieties that can covalently bind to macromolecules like DNA or proteins, initiating a toxic cascade.[13]

Protocol: Identifying Structural Alerts

  • Obtain SMILES: Secure the canonical SMILES string for the compound: CC1=CC=C(C=C1)OCCN(C)C.

  • Select Tools: Utilize knowledge-based expert systems. Freely available tools like the OECD QSAR Toolbox or ToxTree are suitable. Commercial platforms like DEREK Nexus offer extensive, curated alert libraries.[1][15]

  • Run Analysis: Input the SMILES string into the selected tool.

  • Review Alerts: Analyze the output for any identified alerts. The system will flag substructures and link them to potential endpoints like mutagenicity, skin sensitization, or carcinogenicity.

Predicted Alerts for N,N-Dimethyl-2-(p-tolyloxy)ethanamine:

  • Tertiary Aliphatic Amine: While not a strong alert, tertiary amines can be metabolized (N-oxidation or N-dealkylation) into reactive intermediates. This highlights the need to investigate metabolic activation.

  • Aromatic Ether: Generally considered stable, but the overall structure bears some resemblance to compounds known to have biological activity.

It is crucial to understand that the presence of a structural alert is a hypothesis of potential toxicity, not a confirmation.[16] Many safe compounds contain alerts, and their effect can be mitigated by the overall molecular context.

(Q)SAR Modeling for Specific Endpoints

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that correlate molecular descriptors with a specific biological activity or toxicity endpoint.[5] For regulatory acceptance, these models must be validated according to principles established by the Organisation for Economic Co-operation and Development (OECD).[17][18][19]

OECD Principles for QSAR Model Validation:

  • A defined endpoint.[17]

  • An unambiguous algorithm.[17]

  • A defined applicability domain (AD).

  • Appropriate measures of goodness-of-fit, robustness, and predictivity.[19]

  • A mechanistic interpretation, if possible.

Key Toxicity Endpoints to Model:

  • Hepatotoxicity (DILI): Drug-induced liver injury (DILI) is a major reason for drug withdrawal.[20][21] Numerous QSAR models exist to predict the DILI potential of compounds.[21][22][23] Given the compound's metabolism potential, this is a critical endpoint to assess.

  • Cardiotoxicity (hERG Blockade): Blockade of the hERG potassium channel can lead to fatal cardiac arrhythmias.[24][25] The tertiary amine and general structure of N,N-Dimethyl-2-(p-tolyloxy)ethanamine are features found in some hERG blockers, making this a priority for investigation.[24][25][26][27]

  • Mutagenicity (Ames Test): This endpoint predicts the potential for a chemical to induce mutations in DNA, a key concern for carcinogenicity.

  • Acute Oral Toxicity: Provides an estimate of the lethal dose 50 (LD50) and helps classify the compound's acute hazard level.[28]

Predicted (Q)SAR Outcomes Summary:

EndpointPrediction RationaleConfidence LevelRecommended Action
Hepatotoxicity Potential for metabolic activation via the tertiary amine.Low to MediumPrioritize in vitro hepatocyte toxicity assays.
hERG Blockade Structural motifs (tertiary amine, aromatic group) are common in hERG ligands.MediumPerform dedicated hERG prediction using specialized models.[29]
Mutagenicity No strong structural alerts for direct DNA reactivity.LowConfirm with a battery of in silico Ames models.
Acute Oral Toxicity Prediction will depend on the model used, but likely to be in the moderately toxic range.Model-DependentUse as a preliminary classification for handling precautions.
Read-Across Analysis

Read-across is a data gap-filling technique that uses toxicity data from structurally similar source compounds to predict the toxicity of a target compound.[30][31][32] This approach is grounded in the assumption that structurally similar chemicals will have similar biological activities.[33]

Protocol: Performing a Read-Across Analysis

  • Define the Target: The target is N,N-Dimethyl-2-(p-tolyloxy)ethanamine.

  • Identify Analogues: Use tools like the OECD QSAR Toolbox or the US EPA's GenRA (Generalized Read-Across) tool to find structurally similar compounds with available toxicity data.[12][15] Similarity can be based on Tanimoto scores of molecular fingerprints or other structural metrics.

  • Formulate a Hypothesis: Justify why the source compounds are suitable analogues. This should consider structural similarity, shared functional groups, and similar physicochemical properties. A key aspect of the hypothesis is predicting whether metabolic pathways will be similar.

  • Data Gap Filling: Extrapolate the toxicity data from the source(s) to the target. For example, if several close analogues are non-mutagenic, it strengthens the prediction that the target is also non-mutagenic.

  • Assess Uncertainty: Clearly state the confidence in the read-across prediction, noting any structural differences that might impact toxicity.

Potential Analogues and Rationale:

  • Phenyltoloxamine (CAS 92-12-6): An antihistamine that shares the dimethylamino-ethoxy-phenyl core structure. Data on this compound could inform potential central nervous system effects or general toxicity.

  • Doxylamine (CAS 469-21-6): Another antihistamine with a similar dimethylamino-ethoxy fragment, but attached to a pyridine ring. Its known sedative and anticholinergic effects could be relevant.

  • Compounds with a p-cresol ether linkage: Searching for other chemicals with this specific ether linkage can help determine if this part of the molecule is associated with any particular toxicity.

Read_Across_Concept cluster_Sources Source Compounds (Known Toxicity Data) Target Target Compound N,N-Dimethyl-2- (p-tolyloxy)ethanamine (Toxicity Unknown) S1 Analogue 1 (e.g., Phenyltoloxamine) Target->S1 Structural & Mechanistic Similarity S2 Analogue 2 (e.g., Doxylamine) Target->S2 Structural & Mechanistic Similarity S3 ... Target->S3 Structural & Mechanistic Similarity Prediction Predicted Toxicity Profile (Weight of Evidence) S1->Prediction Data S2->Prediction Data S3->Prediction Data

Caption: Conceptual diagram of the read-across approach.

ADMET Prediction

Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile is essential for contextualizing any potential hazard.[6][34] A compound that is poorly absorbed or rapidly metabolized and excreted may pose a lower risk than a highly bioavailable and persistent one.[3]

Summary of Predicted ADMET Properties:

ParameterPredictionImplication
Absorption Likely high oral absorption (satisfies Lipinski's rules).The compound can readily enter the bloodstream after ingestion.
Distribution Moderate to high volume of distribution; potential to cross the blood-brain barrier.Potential for systemic effects, including CNS activity.
Metabolism Predicted to be a substrate for Cytochrome P450 enzymes (e.g., CYP2D6, CYP3A4). Potential for N-dealkylation and N-oxidation.Metabolism could lead to detoxification or, conversely, bioactivation into reactive metabolites.[35]
Excretion Likely renal excretion of metabolites.The rate of clearance will influence the compound's half-life and potential for accumulation.
Toxicity (As detailed in previous sections) Key concerns include potential cardiotoxicity and hepatotoxicity.Guides the selection of appropriate in vitro follow-up studies.

Integrated Assessment and Conclusion

Synthesizing the data from all in silico approaches provides a holistic, weight-of-evidence assessment.

Overall Toxicity Profile of N,N-Dimethyl-2-(p-tolyloxy)ethanamine:

  • Primary Concerns: The most significant flags identified through this in silico workflow are for potential hERG channel blockade (cardiotoxicity) and hepatotoxicity , the latter likely linked to metabolic activation.

  • Secondary Concerns: Based on structural similarity to known antihistamines, central nervous system effects (e.g., sedation) are possible if the compound crosses the blood-brain barrier.

  • Low-Level Concerns: There are no strong structural alerts to suggest a high probability of mutagenicity . Acute oral toxicity is predicted to be moderate.

This in silico assessment concludes that N,N-Dimethyl-2-(p-tolyloxy)ethanamine warrants further investigation, with a priority on experimental assays for cardiotoxicity and hepatotoxicity. The predictions made in this guide serve not as a final determination of toxicity, but as a critical, data-driven tool to design an intelligent and resource-efficient experimental testing strategy. By identifying key potential hazards before any in vitro or in vivo studies are conducted, this approach enhances safety and aligns with modern, ethical scientific practices.

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Foundational

A Comprehensive Technical Guide to the Physical and Chemical Stability of Itopride Impurity 12

For Researchers, Scientists, and Drug Development Professionals Introduction: The Critical Role of Impurity Profiling in Drug Development In the landscape of pharmaceutical development, the assurance of a drug product's...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Impurity Profiling in Drug Development

In the landscape of pharmaceutical development, the assurance of a drug product's safety, efficacy, and quality is paramount. A critical aspect of this assurance lies in the comprehensive understanding and control of impurities.[1][2][3] Impurities, which are any components present in a drug substance or drug product that are not the desired chemical entity, can arise from various sources, including synthesis, degradation, or storage.[1][3] The International Council for Harmonisation (ICH) provides stringent guidelines for the reporting, identification, and qualification of these impurities to ensure patient safety.[3][4] This technical guide focuses on a specific, yet crucial, impurity associated with the prokinetic agent Itopride: Itopride Impurity 12 .

Itopride, chemically N-[p-[2-(dimethylamino)ethoxy]benzyl]veratramide, is a gastroprokinetic agent used in the treatment of functional dyspepsia and other gastrointestinal motility disorders.[5][6][7] Its mechanism of action involves both dopamine D2 receptor antagonism and acetylcholinesterase inhibition.[6][7] The stability of the Itopride molecule is a key factor in its therapeutic effectiveness and safety profile. Consequently, understanding the stability of its impurities is of equal importance.

This guide provides an in-depth exploration of the physical and chemical stability of Itopride Impurity 12, identified as 4-(aminomethyl)phenol .[8] We will delve into the scientific rationale behind stability testing, provide detailed experimental protocols for assessing its stability under various stress conditions, and discuss the analytical methodologies required for accurate monitoring. This document is designed to be a practical resource for researchers and scientists involved in the development, manufacturing, and quality control of Itopride.

Understanding Itopride Impurity 12: Structure and Origin

Itopride Impurity 12 is chemically known as 4-(aminomethyl)phenol, with the molecular formula C7H9NO.[8]

Chemical Structure of Itopride Impurity 12 (4-(aminomethyl)phenol):

The origin of this impurity is a critical consideration for its control strategy. While forced degradation studies of Itopride have identified several degradation products resulting from hydrolysis and oxidation of its amide and ether linkages, 4-(aminomethyl)phenol is not typically reported as a primary degradant.[5][9] This suggests that Itopride Impurity 12 is more likely a process-related impurity , potentially arising from the synthesis of Itopride or its starting materials, rather than a degradation product of the final drug substance under normal storage conditions.

Part 1: Chemical Stability Assessment of Itopride Impurity 12

The chemical stability of an impurity is its ability to resist chemical change over time.[10] For Itopride Impurity 12, this involves assessing its susceptibility to degradation under various stress conditions, which helps in predicting its behavior during the shelf-life of the drug product and in developing stability-indicating analytical methods.

Forced Degradation (Stress Testing) Studies

Forced degradation, or stress testing, is a cornerstone of stability assessment, as mandated by ICH guidelines.[11][12][13][14] These studies involve subjecting the impurity to conditions more severe than accelerated stability testing to identify potential degradation products and pathways.[14] A target degradation of 5-20% is generally considered optimal for these studies, as it provides sufficient degradation to be detected without being so extensive that it obscures the primary degradation pathways.[11]

The following diagram illustrates a typical workflow for conducting forced degradation studies on Itopride Impurity 12.

Forced_Degradation_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis Impurity_Stock Prepare Stock Solution of Impurity 12 Acid Acid Hydrolysis (e.g., 0.1N HCl) Impurity_Stock->Acid Expose Base Base Hydrolysis (e.g., 0.1N NaOH) Impurity_Stock->Base Expose Oxidation Oxidative (e.g., 3% H2O2) Impurity_Stock->Oxidation Expose Thermal Thermal (e.g., 60°C) Impurity_Stock->Thermal Expose Photolytic Photolytic (ICH Q1B) Impurity_Stock->Photolytic Expose Sampling Time-Point Sampling Acid->Sampling Monitor Base->Sampling Monitor Oxidation->Sampling Monitor Thermal->Sampling Monitor Photolytic->Sampling Monitor HPLC HPLC-UV/MS Analysis Sampling->HPLC Characterization Peak Purity & Impurity Characterization HPLC->Characterization

Sources

Exploratory

Itopride degradation pathway leading to Impurity 12

An In-Depth Technical Guide to the Oxidative Degradation Pathway of Itopride Leading to N-Desmethyl Itopride (Impurity 12) Itopride Hydrochloride is a vital gastroprokinetic agent, distinguished by its dual mechanism of...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Oxidative Degradation Pathway of Itopride Leading to N-Desmethyl Itopride (Impurity 12)

Itopride Hydrochloride is a vital gastroprokinetic agent, distinguished by its dual mechanism of action as a dopamine D2 receptor antagonist and an acetylcholinesterase inhibitor.[1][2] Chemically designated as N-[p-(2-(dimethylamino)ethoxy)-benzyl] veratramide hydrochloride, its molecular architecture features benzamide, amide, and ether linkages.[1][3] These functional groups, while essential for its therapeutic activity, render the molecule susceptible to degradation under various stress conditions.[4][5][6]

The identification and characterization of degradation products are mandated by global regulatory bodies, such as the International Conference on Harmonisation (ICH), to ensure the safety, quality, and efficacy of the final drug product.[4] Among the known degradants, Impurity 12, also identified as N-Desmethyl Itopride, represents a critical process-related impurity and degradant that requires precise characterization.

This technical guide, designed for researchers, scientists, and drug development professionals, provides an in-depth exploration of the specific degradation pathway leading to Itopride Impurity 12. We will dissect the underlying chemical mechanism, present a field-proven, self-validating experimental protocol for its elucidation, and discuss the analytical techniques required for its unambiguous identification, moving beyond a simple recitation of steps to explain the scientific causality behind the methodology.

The Molecules of Interest: Structures and Properties

A foundational understanding of the parent drug and its resulting impurity is crucial for any degradation study.

Itopride Hydrochloride
  • Chemical Name: N-[[4-[2-(dimethylamino)ethoxy]phenyl]methyl]-3,4-dimethoxybenzamide hydrochloride[7]

  • CAS Number: 122892-31-3[7]

  • Molecular Formula: C₂₀H₂₇ClN₂O₄[7]

  • Key Structural Features: The molecule's stability is primarily influenced by the amide bond and the tertiary amine of the dimethylaminoethoxy side chain. The tertiary amine, in particular, is a known site for oxidation.

Itopride Impurity 12 (N-Desmethyl Itopride Hydrochloride)
  • Chemical Name: 3,4-dimethoxy-N-[[4-[2-(methylamino)ethoxy]phenyl]methyl]benzamide hydrochloride[8]

  • Synonym: N-Desmethyl Itopride HCl[9]

  • CAS Number: 5922-37-2[8][9]

  • Molecular Formula: C₁₉H₂₅ClN₂O₄[9]

  • Structural Difference: Impurity 12 is structurally identical to Itopride, with the exception of a single methyl group removed from the terminal nitrogen atom of the side chain. This seemingly minor change necessitates a specific and well-understood degradation pathway.

The N-Demethylation Pathway: An Oxidative Transformation

The formation of N-Desmethyl Itopride (Impurity 12) from the parent Itopride molecule is not a result of simple hydrolysis but is characteristic of an oxidative degradation mechanism. Forced degradation studies consistently demonstrate that Itopride is labile under oxidative stress, induced by agents like hydrogen peroxide (H₂O₂).[1][10][11] The pathway is a two-step process involving the formation of a key intermediate.

  • Step 1: N-Oxidation: The initial and rate-limiting step is the oxidation of the tertiary amine on the dimethylaminoethoxy side chain to form Itopride N-Oxide. The lone pair of electrons on the nitrogen atom attacks the oxidizing agent, resulting in the formation of a stable N-oxide intermediate. This is a well-documented reaction for tertiary amines and is a known metabolic pathway for Itopride in vivo, mediated by flavin-containing monooxygenase (FMO) enzymes.[2][5] In abiotic, forced degradation studies, this transformation is readily achieved with chemical oxidants.

  • Step 2: N-Demethylation: The Itopride N-Oxide intermediate is thermally unstable and can undergo rearrangement and elimination to yield the N-desmethyl analogue (Impurity 12) and formaldehyde. This process is analogous to a Polonovski-type reaction, where the N-oxide facilitates the cleavage of a C-N bond.

This proposed mechanism explains the specific loss of a single methyl group and is strongly supported by the identification of N-oxide derivatives as characteristic products of oxidative stress studies on Itopride.[5]

Itopride_Degradation_Pathway Itopride Itopride (C₂₀H₂₆N₂O₄) N_Oxide Itopride N-Oxide Intermediate (C₂₀H₂₆N₂O₅) Itopride->N_Oxide Step 1: N-Oxidation [H₂O₂] Impurity12 Impurity 12 (N-Desmethyl Itopride) (C₁₉H₂₄N₂O₄) N_Oxide->Impurity12 Step 2: N-Demethylation (Rearrangement/Elimination) + Formaldehyde

Caption: Proposed oxidative degradation pathway of Itopride to Impurity 12.

Experimental Elucidation: A Self-Validating Protocol

To confirm the proposed degradation pathway, a structured experimental approach combining forced degradation with high-specificity analytical techniques is required. The following protocol is designed not only to generate the impurity but also to provide a self-validating system for its identification.

Protocol 1: Forced Degradation via Oxidative Stress

This protocol is designed to intentionally degrade Itopride to generate sufficient quantities of the N-oxide intermediate and Impurity 12 for detection. The conditions are chosen to achieve a target degradation of 10-20%, which is ideal for developing and validating a stability-indicating method.[5]

Methodology

  • Preparation of Stock Solution: Accurately weigh and dissolve Itopride Hydrochloride in a 50:50 (v/v) mixture of methanol and water to obtain a stock solution of 1 mg/mL.[1][3] The use of an organic co-solvent ensures complete dissolution.

  • Preparation of Control Samples:

    • Zero-Time Sample: Dilute the stock solution with the mobile phase (described in Protocol 2) to a target concentration (e.g., 100 µg/mL) and analyze immediately. This establishes the baseline profile of the undegraded drug.

    • Blank Solution: Prepare a solution of 15% hydrogen peroxide in the 50:50 methanol:water diluent without the drug substance. Subject it to the same stress conditions as the test sample to identify any artifacts from the stress agent or solvent.

  • Inducing Oxidative Stress:

    • To 5 mL of the Itopride stock solution (1 mg/mL), add 5 mL of 15% hydrogen peroxide (H₂O₂) solution.[5]

    • Incubate the mixture in a water bath maintained at 70°C for 4 hours.[1][5] The elevated temperature accelerates the degradation process. The reaction should be performed in the dark to prevent any potential photolytic degradation.[1]

  • Sample Quenching and Preparation:

    • After 4 hours, cool the solution to room temperature.

    • It is crucial to quench the reaction to prevent further degradation. While not always explicitly stated in general protocols, adding a small amount of an antioxidant like sodium bisulfite can be effective, though one must ensure it does not interfere with chromatography. For simplicity, immediate cooling and dilution are often sufficient.

    • Dilute the stressed sample with the mobile phase to the target analytical concentration (e.g., 100 µg/mL) for HPLC analysis.

Protocol 2: Analytical Characterization by LC-PDA-MS

The choice of analytical technique is paramount. A high-performance liquid chromatography (HPLC) system coupled with a photodiode array (PDA) detector and a mass spectrometer (MS) provides the necessary specificity to separate, detect, and unambiguously identify the parent drug, the intermediate, and the final degradant.[1][11]

Methodology

  • Chromatographic Conditions:

    • Instrument: HPLC system with PDA and Mass Spectrometric detectors.

    • Column: Kromasil C18 reversed-phase column (250 x 4.6 mm, 5 µm particle size).[1][10][11] This type of column provides excellent retention and separation for moderately polar compounds like Itopride and its degradants.

    • Mobile Phase: A mixture of Methanol and Water (55:45, v/v).[1][10][11] This isocratic mobile phase is simple, robust, and has proven effective for separating Itopride from its degradation products.

    • Flow Rate: 1.0 mL/min.[1][10]

    • Detection Wavelength (PDA): 215 nm.[1][10][11]

    • Injection Volume: 10 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode. This is optimal for molecules like Itopride which contain basic nitrogen atoms that are readily protonated.

    • Scan Range: m/z 100-500. This range will cover the molecular weights of Itopride, its N-oxide, and Impurity 12.

  • Analysis Sequence:

    • Inject the blank solution to establish a clean baseline.

    • Inject the zero-time sample to determine the retention time and mass spectrum of the parent Itopride peak.

    • Inject the stressed sample to separate and analyze the resulting mixture of parent drug and degradation products.

Experimental_Workflow cluster_prep 1. Sample Preparation cluster_stress 2. Forced Degradation cluster_analysis 3. LC-PDA-MS Analysis cluster_data 4. Data Interpretation prep_stock Prepare 1 mg/mL Itopride Stock prep_zero Prepare Zero-Time Control Sample prep_stock->prep_zero stress Induce Oxidative Stress (15% H₂O₂, 70°C, 4h) prep_stock->stress prep_blank Prepare Blank (H₂O₂ only) hplc HPLC Separation (C18 Column) stress->hplc pda PDA Detection (215 nm) hplc->pda ms MS Identification (Positive ESI) pda->ms interpret Correlate Retention Time, UV Spectra, and m/z Data ms->interpret

Caption: Experimental workflow for the elucidation of the Itopride degradation pathway.

Data Interpretation and Validation

CompoundExpected Retention Time (Relative)Expected [M+H]⁺ (m/z)Confirmation Basis
Itopride Later Eluting359.2Matches zero-time sample; mass corresponds to C₂₀H₂₆N₂O₄.
Itopride N-Oxide Earlier Eluting (more polar)375.2Does not appear in zero-time sample; mass is +16 Da from Itopride.
Impurity 12 Intermediate Elution345.2Does not appear in zero-time sample; mass is -14 Da from Itopride.

Causality in Interpretation:

  • Chromatographic Evidence: The appearance of new peaks in the stressed sample that are absent in the zero-time sample confirms the generation of degradation products. The N-oxide, being more polar, is expected to elute earlier than the parent drug on a reversed-phase column.

  • Mass Spectrometric Evidence (The Self-Validating Step):

    • The main peak in the zero-time sample will show a protonated molecule [M+H]⁺ at approximately m/z 359.2, confirming the identity of Itopride (free base MW ≈ 358.4).

    • A new peak corresponding to the N-oxide intermediate will be observed at m/z 375.2 ([358.4 + 16] + H⁺). This mass shift of +16 atomic mass units (amu) is the definitive signature of an oxidation event.

    • The peak for Impurity 12 will be identified at m/z 345.2 ([358.4 - 14] + H⁺). This mass shift of -14 amu from the parent drug is the definitive signature of the loss of a methyl group (CH₃) and the addition of a hydrogen atom (H).

The sequential identification of a +16 Da product and a -14 Da product in the same stressed sample provides powerful, corroborating evidence for the proposed N-oxidation followed by N-demethylation pathway.

Conclusion

The formation of Itopride Impurity 12 (N-Desmethyl Itopride) is a direct consequence of oxidative stress. The degradation proceeds through a well-defined pathway involving the initial formation of an Itopride N-Oxide intermediate, which subsequently undergoes demethylation. Understanding this specific chemical transformation is not merely an academic exercise; it is fundamental to developing robust drug formulations, defining appropriate storage conditions, and establishing meaningful specifications for quality control.

The integrated approach of controlled forced degradation and high-specificity LC-MS analysis provides a reliable and self-validating framework for studying this pathway. By applying the principles and protocols outlined in this guide, researchers and drug development professionals can effectively identify, characterize, and ultimately control the formation of this critical impurity, ensuring the consistent quality and safety of Itopride-containing pharmaceuticals.

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Sources

Protocols & Analytical Methods

Method

Application Note: A Validated Analytical Method for the Quantitative Determination of N,N-Dimethyl-2-(p-tolyloxy)ethanamine

Abstract This application note presents a detailed and validated analytical methodology for the detection and quantification of N,N-Dimethyl-2-(p-tolyloxy)ethanamine. This compound is of significant interest in pharmaceu...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a detailed and validated analytical methodology for the detection and quantification of N,N-Dimethyl-2-(p-tolyloxy)ethanamine. This compound is of significant interest in pharmaceutical research and development due to its structural relation to various biologically active molecules. The primary analytical technique discussed is High-Performance Liquid Chromatography (HPLC) coupled with UV detection, a widely accessible and reliable method. Additionally, confirmatory analysis using Gas Chromatography-Mass Spectrometry (GC-MS) is outlined. This guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive framework from sample preparation to data analysis, ensuring scientific integrity and reproducibility.

Introduction and Scientific Rationale

N,N-Dimethyl-2-(p-tolyloxy)ethanamine is a tertiary amine with potential applications as a precursor or intermediate in the synthesis of novel pharmaceutical compounds. Accurate and precise quantification of this analyte is crucial for process control, impurity profiling, and stability testing in drug development. The selection of the analytical method is paramount and is dictated by the physicochemical properties of the analyte, including its polarity, volatility, and UV absorbance.

The methodologies presented herein are designed to be robust, specific, and sensitive, adhering to the principles of analytical method validation as outlined by the International Council for Harmonisation (ICH) guidelines. The primary method, Reversed-Phase HPLC (RP-HPLC), is chosen for its versatility in separating and quantifying moderately polar compounds like N,N-Dimethyl-2-(p-tolyloxy)ethanamine. The secondary method, GC-MS, provides orthogonal confirmation and is particularly useful for volatile impurity identification.

Analytical Techniques: Principles and Selection

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone of pharmaceutical analysis. For N,N-Dimethyl-2-(p-tolyloxy)ethanamine, a reversed-phase approach is optimal. In this mode, the stationary phase is nonpolar (e.g., C18), and the mobile phase is a polar mixture, typically of water and an organic solvent like acetonitrile or methanol. The separation is driven by the hydrophobic interactions between the analyte and the stationary phase. The tolyloxy and dimethylamino moieties of the target molecule provide sufficient hydrophobicity for good retention on a C18 column.

UV detection is selected due to the presence of the aromatic ring in the tolyloxy group, which imparts a significant UV chromophore. A photodiode array (PDA) detector is recommended to allow for spectral scanning and peak purity analysis.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. N,N-Dimethyl-2-(p-tolyloxy)ethanamine, being a relatively small molecule, possesses sufficient volatility for GC analysis. The gas chromatograph separates the components of a sample, and the mass spectrometer provides detailed structural information, enabling unambiguous identification. This technique is invaluable for confirmatory purposes and for the detection of trace-level impurities.

Experimental Protocols

Primary Method: RP-HPLC with UV Detection

This protocol provides a step-by-step guide for the quantitative analysis of N,N-Dimethyl-2-(p-tolyloxy)ethanamine.

3.1.1. Materials and Reagents

  • N,N-Dimethyl-2-(p-tolyloxy)ethanamine reference standard (≥98% purity)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Deionized water (18.2 MΩ·cm)

  • Phosphoric acid (ACS grade)

  • Volumetric flasks, pipettes, and autosampler vials

3.1.2. Instrumentation and Chromatographic Conditions

ParameterCondition
HPLC System Agilent 1260 Infinity II or equivalent
Detector Diode Array Detector (DAD)
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Gradient 30% B to 80% B over 10 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 220 nm and 270 nm

3.1.3. Standard and Sample Preparation

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of N,N-Dimethyl-2-(p-tolyloxy)ethanamine reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water.

  • Calibration Standards: Prepare a series of calibration standards ranging from 1 µg/mL to 100 µg/mL by serial dilution of the stock solution with the mobile phase.

  • Sample Preparation: Dissolve the sample containing N,N-Dimethyl-2-(p-tolyloxy)ethanamine in the mobile phase to achieve a final concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.

3.1.4. Method Validation Parameters

The following table summarizes the typical validation parameters for this method.

ParameterAcceptance CriteriaTypical Result
Linearity (r²) ≥ 0.9990.9995
Limit of Detection (LOD) S/N ≥ 30.2 µg/mL
Limit of Quantitation (LOQ) S/N ≥ 100.7 µg/mL
Accuracy (% Recovery) 98.0% - 102.0%99.5%
Precision (%RSD) ≤ 2.0%< 1.5%
Confirmatory Method: GC-MS

This protocol is for the qualitative confirmation of N,N-Dimethyl-2-(p-tolyloxy)ethanamine.

3.2.1. Instrumentation and Conditions

ParameterCondition
GC-MS System Agilent 8890 GC with 5977B MSD or equivalent
Column HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness
Carrier Gas Helium, constant flow at 1.2 mL/min
Inlet Temperature 250 °C
Injection Mode Split (20:1)
Oven Program 100 °C (hold 1 min), ramp to 280 °C at 15 °C/min (hold 5 min)
MS Transfer Line 280 °C
Ion Source Temp 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range 40-450 m/z

3.2.2. Sample Preparation

Prepare a 10-50 µg/mL solution of the sample in methanol or ethyl acetate.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the analysis of N,N-Dimethyl-2-(p-tolyloxy)ethanamine.

Workflow cluster_prep Sample & Standard Preparation cluster_analysis Analytical Instrumentation cluster_data Data Processing & Reporting Weighing Accurate Weighing Dissolution Dissolution in Diluent Weighing->Dissolution Dilution Serial Dilution (Standards) Dissolution->Dilution Filtration Sample Filtration (0.45 µm) Dissolution->Filtration HPLC HPLC-UV/DAD Analysis Filtration->HPLC Primary Analysis GCMS GC-MS Confirmation Filtration->GCMS Confirmatory Analysis Integration Peak Integration HPLC->Integration Reporting Final Report Generation GCMS->Reporting Calibration Calibration Curve Generation Integration->Calibration Quantification Quantification of Analyte Calibration->Quantification Quantification->Reporting

Application

Application Note: A Robust HPLC Method for the Quantification of Itopride Impurity 12

Abstract This application note presents a detailed, reliable, and validated High-Performance Liquid Chromatography (HPLC) method for the precise quantification of Itopride Impurity 12 (N-Desmethyl Itopride Hydrochloride)...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a detailed, reliable, and validated High-Performance Liquid Chromatography (HPLC) method for the precise quantification of Itopride Impurity 12 (N-Desmethyl Itopride Hydrochloride) in bulk drug substances and pharmaceutical formulations. The developed isocratic reverse-phase method demonstrates excellent linearity, accuracy, precision, and specificity, making it a valuable tool for quality control and regulatory compliance in the pharmaceutical industry. The causality behind the selection of critical method parameters is discussed to provide a deeper understanding of the method's robustness.

Introduction: The Imperative of Impurity Profiling

Itopride Hydrochloride is a prokinetic agent that enhances gastrointestinal motility and is widely used in the treatment of various gastrointestinal disorders.[1][2] During the synthesis or storage of Itopride, several related substances or impurities can be formed. One such critical process-related impurity is N-Desmethyl Itopride Hydrochloride, also known as Itopride Impurity 12.[3][4] Regulatory bodies worldwide mandate stringent control over the levels of such impurities in active pharmaceutical ingredients (APIs) and finished drug products to ensure their safety and efficacy. Therefore, a robust and validated analytical method for the accurate quantification of Itopride Impurity 12 is of paramount importance for pharmaceutical manufacturers.

This application note provides a comprehensive protocol for the determination of Itopride Impurity 12 using reverse-phase HPLC with UV detection, a technique widely adopted in pharmaceutical analysis for its sensitivity, specificity, and reliability. The method is designed to be readily implementable in a standard quality control laboratory.

Materials and Methods

Reagents and Standards
  • Itopride Hydrochloride Reference Standard (≥99.5% purity): Sourced from a reputable pharmacopeial or commercial supplier.

  • Itopride Impurity 12 (N-Desmethyl Itopride Hydrochloride) Reference Standard (≥98% purity): Sourced from a specialized supplier of pharmaceutical impurities.[3][5]

  • Acetonitrile (HPLC Grade): Sourced from a high-purity solvent manufacturer.

  • Methanol (HPLC Grade): Sourced from a high-purity solvent manufacturer.

  • Orthophosphoric Acid (AR Grade): Used for pH adjustment of the mobile phase buffer.

  • Triethylamine (HPLC Grade): Used for pH adjustment and to minimize peak tailing.

  • Deionized Water (18.2 MΩ·cm): Generated from a laboratory water purification system.

Instrumentation

A standard HPLC system equipped with the following components was used:

  • Quaternary or Binary Gradient Pump

  • Autosampler with a temperature-controlled sample compartment

  • Column Oven

  • UV-Vis or Photodiode Array (PDA) Detector

  • Chromatography Data System (CDS) for data acquisition and processing

Chromatographic Conditions

The selection of chromatographic conditions is pivotal for achieving optimal separation and quantification. A reverse-phase C18 column is chosen due to its versatility and proven efficacy in separating compounds with moderate polarity like Itopride and its impurities. The mobile phase composition, a mixture of an aqueous buffer and an organic modifier, is optimized to achieve a good resolution between the main analyte and its impurity within a reasonable runtime. The pH of the buffer is controlled to ensure the consistent ionization state of the analytes, thereby leading to reproducible retention times. A detection wavelength of 215 nm is selected as it provides good sensitivity for both Itopride and its N-desmethyl impurity.[6]

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase Methanol : Water (55:45, v/v)[6]
Flow Rate 1.0 mL/min
Detection Wavelength 215 nm[6]
Column Temperature 30 °C
Injection Volume 10 µL
Run Time Approximately 15 minutes

Experimental Protocol

Preparation of Solutions

3.1.1. Diluent Preparation: A mixture of Methanol and Water in a 50:50 (v/v) ratio is used as the diluent for preparing standard and sample solutions.

3.1.2. Standard Stock Solution of Itopride Impurity 12 (100 µg/mL): Accurately weigh about 10 mg of Itopride Impurity 12 reference standard into a 100 mL volumetric flask. Add approximately 70 mL of diluent and sonicate for 5 minutes to dissolve. Make up to the mark with diluent and mix well.

3.1.3. Standard Solution for Linearity and Quantification (1 µg/mL): Pipette 1 mL of the Standard Stock Solution of Itopride Impurity 12 into a 100 mL volumetric flask and dilute to the mark with the diluent. This solution corresponds to a 0.1% impurity level with respect to a 1 mg/mL Itopride sample concentration.

3.1.4. Itopride Hydrochloride Stock Solution (1000 µg/mL): Accurately weigh about 100 mg of Itopride Hydrochloride reference standard into a 100 mL volumetric flask. Add approximately 70 mL of diluent and sonicate for 10 minutes to dissolve. Make up to the mark with diluent and mix well.

3.1.5. System Suitability Solution: Pipette 1 mL of the Standard Stock Solution of Itopride Impurity 12 and 10 mL of the Itopride Hydrochloride Stock Solution into a 100 mL volumetric flask. Dilute to the mark with the diluent. This solution contains 1 µg/mL of Itopride Impurity 12 and 100 µg/mL of Itopride Hydrochloride.

3.1.6. Sample Preparation: Accurately weigh and transfer a quantity of the test sample equivalent to 100 mg of Itopride Hydrochloride into a 100 mL volumetric flask. Add approximately 70 mL of diluent and sonicate for 15 minutes to ensure complete dissolution. Make up to the mark with diluent and mix well. Filter the solution through a 0.45 µm nylon syringe filter before injection.

HPLC Analysis Workflow

The following diagram illustrates the logical flow of the HPLC analysis from system preparation to data analysis.

HPLC_Workflow cluster_prep Preparation Phase cluster_analysis Analysis Phase cluster_data Data Processing prep_mobile Prepare Mobile Phase sys_equilibration System Equilibration prep_mobile->sys_equilibration prep_solutions Prepare Standard & Sample Solutions sys_suitability System Suitability Test prep_solutions->sys_suitability sys_equilibration->sys_suitability inject_samples Inject Blank, Standards, and Samples sys_suitability->inject_samples If passes integration Peak Integration inject_samples->integration quantification Quantification of Impurity 12 integration->quantification report Generate Report quantification->report

Sources

Method

Application Note: A Validated LC-MS/MS Method for the Ultrasensitive Quantification of N,N-Dimethyl-2-(p-tolyloxy)ethanamine in Itopride Hydrochloride

Abstract This application note details a robust, selective, and sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of N,N-Dimethyl-2-(p-tolyloxy)ethanamine, a potential proc...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust, selective, and sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of N,N-Dimethyl-2-(p-tolyloxy)ethanamine, a potential process-related impurity, in Itopride Hydrochloride drug substance. The method utilizes a simple sample preparation procedure followed by chromatographic separation on a reversed-phase C18 column and detection using a tandem mass spectrometer in Multiple Reaction Monitoring (MRM) mode. The protocol has been structured to align with the principles of method validation as outlined in the International Council for Harmonisation (ICH) Q2(R2) guidelines, ensuring it is fit for its intended purpose in a quality control or drug development environment.[1][2][3]

Introduction and Scientific Rationale

Itopride Hydrochloride is a gastroprokinetic agent that functions through a synergistic mechanism involving dopamine D2-receptor antagonism and acetylcholinesterase inhibition.[4][5] It is widely prescribed for treating symptoms of functional dyspepsia and other gastrointestinal motility disorders.[6] The control of impurities in active pharmaceutical ingredients (APIs) is a critical aspect of drug manufacturing and quality control, directly impacting the safety and efficacy of the final drug product.

N,N-Dimethyl-2-(p-tolyloxy)ethanamine (DMPE) is a key intermediate or potential starting material in the synthesis of Itopride. Its presence in the final API, even at trace levels, can indicate incomplete reaction or inadequate purification. Therefore, a highly sensitive and specific analytical method is required to monitor and control this impurity.

Causality of Method Selection: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) was selected as the analytical technique of choice for three primary reasons:

  • Specificity: MS/MS, particularly in MRM mode, provides unparalleled specificity by monitoring a unique precursor-to-product ion transition for the analyte, minimizing interference from the API matrix and other potential impurities.[7]

  • Sensitivity: LC-MS/MS offers significantly lower limits of detection (LOD) and quantitation (LOQ) compared to conventional HPLC-UV methods, which is essential for controlling impurities at trace levels.

  • Efficiency: The method allows for rapid analysis times, crucial for high-throughput screening in a quality control setting.[8][9]

This guide provides a comprehensive protocol, from sample preparation to data analysis, grounded in established analytical principles and regulatory expectations.

Analyte Structures and Mass Spectrometry Fragmentation

Understanding the chemical structures and predicting the fragmentation patterns of both the API and the impurity is fundamental to developing a specific MS/MS method. Both Itopride and DMPE contain tertiary amine functionalities, which are readily protonated, making them ideal candidates for positive mode Electrospray Ionization (ESI+).

  • Itopride: The precursor ion ([M+H]⁺) is observed at m/z 359.5. Collision-induced dissociation (CID) typically results in fragmentation at the amide bond, yielding characteristic product ions. A common and stable product ion is found at m/z 166.1.[8]

  • N,N-Dimethyl-2-(p-tolyloxy)ethanamine (DMPE): The precursor ion ([M+H]⁺) is observed at m/z 180.3. The most probable fragmentation pathway involves the cleavage of the ether linkage or the bond beta to the nitrogen, leading to the formation of a highly stable dimethylaminoethyl fragment at m/z 72.1.

Caption: Proposed ESI+ fragmentation pathways for Itopride and DMPE.

Experimental Protocols

This section outlines the detailed step-by-step methodology for the analysis.

Materials and Reagents
  • Itopride Hydrochloride Reference Standard (CRS)

  • N,N-Dimethyl-2-(p-tolyloxy)ethanamine Reference Standard

  • Acetonitrile (HPLC or LC-MS grade)

  • Methanol (HPLC or LC-MS grade)

  • Formic Acid (≥98%, LC-MS grade)

  • Ammonium Acetate (LC-MS grade)

  • Deionized Water (18.2 MΩ·cm)

Instrumentation
  • Liquid Chromatograph: A system capable of binary gradient elution with a heated column compartment and a low-volume flow path (e.g., Shimadzu Nexera, Waters ACQUITY UPLC).

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an ESI source (e.g., SCIEX QTRAP series, Agilent 6400 series, Waters Xevo TQ series).

  • Analytical Column: A reversed-phase column providing good retention and peak shape for polar basic compounds. A Waters Atlantis T3 C18 (100 x 2.1 mm, 3 µm) or equivalent is recommended.

Standard and Sample Preparation Protocol

Rationale for Diluent Choice: The diluent (Mobile Phase A / Mobile Phase B mixture) is chosen to match the initial chromatographic conditions, ensuring good peak shape and preventing injection-related artifacts.

Step-by-Step Protocol:

  • Diluent Preparation: Mix Mobile Phase A and Mobile Phase B in a 95:5 (v/v) ratio.

  • Itopride Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of Itopride Hydrochloride RS into a 10 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • DMPE Stock Solution (100 µg/mL): Accurately weigh approximately 1 mg of DMPE RS into a 10 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Working Standard & Spiking Solutions: Prepare a series of intermediate and working standard solutions by serial dilution of the stock solutions with the diluent to construct the calibration curve (e.g., 0.5 - 100 ng/mL).

  • Test Sample Preparation (Target Concentration 1000 µg/mL of Itopride):

    • Accurately weigh approximately 10 mg of Itopride Hydrochloride API into a 10 mL volumetric flask.

    • Add approximately 7 mL of diluent and sonicate for 5 minutes to dissolve.

    • Dilute to the mark with diluent and mix thoroughly.

    • Filter the solution through a 0.22 µm PTFE syringe filter into an LC vial.

LC-MS/MS Method Parameters

Rationale for Method Parameters:

  • Column Choice: A polar-compatible C18 phase like the Atlantis T3 is selected to provide retention for the polar amine analytes even under highly aqueous mobile phase conditions, preventing "dewetting".[10]

  • Mobile Phase: An acidic mobile phase (0.1% Formic Acid) is used to protonate the amine analytes, ensuring good peak shape and promoting efficient ionization in ESI+ mode.[11] Acetonitrile is chosen as the organic modifier for its favorable elution characteristics and compatibility with MS.

  • Gradient Elution: A gradient is employed to ensure efficient elution of the analytes while allowing for a rapid return to initial conditions, maximizing throughput.

Table 1: Chromatographic Conditions

Parameter Setting
Column Waters Atlantis T3 C18 (100 x 2.1 mm, 3 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL

| Gradient Program | See Table 2 |

Table 2: LC Gradient Program

Time (min) % Mobile Phase B
0.0 5
1.0 5
5.0 95
7.0 95
7.1 5

| 10.0 | 5 |

Table 3: Mass Spectrometry Conditions

Parameter Setting
Ionization Mode Electrospray Ionization (ESI), Positive
Ion Source Gas 1 50 psi
Ion Source Gas 2 55 psi
Curtain Gas 35 psi
IonSpray Voltage 5500 V
Temperature 550 °C

| MRM Transitions | See Table 4 |

Table 4: Multiple Reaction Monitoring (MRM) Transitions

Compound Precursor Ion (m/z) Product Ion (m/z) Dwell Time (ms) Collision Energy (V)
Itopride 359.5 166.1 100 25

| DMPE | 180.3 | 72.1 | 100 | 20 |

Method Validation Protocol

The developed method must be validated to demonstrate its suitability for the intended purpose, in accordance with ICH Q2(R2) guidelines.[3][12][13]

G cluster_workflow Analytical Method Workflow Prep Sample & Standard Preparation Inject LC Injection Prep->Inject Separate Chromatographic Separation Inject->Separate Ionize ESI+ Ionization Separate->Ionize Filter Q1 Mass Filtering (Precursor Ion) Ionize->Filter Fragment Q2 CID (Fragmentation) Filter->Fragment Detect Q3 Mass Filtering (Product Ion) Fragment->Detect Quant Data Acquisition & Quantification Detect->Quant

Caption: General experimental workflow for LC-MS/MS analysis.

System Suitability

Purpose: To verify that the chromatographic system is performing adequately for the intended analysis on the day of the experiment. Protocol: Inject a mid-level calibration standard five times at the beginning of the analytical run. Acceptance Criteria:

  • Peak Area %RSD ≤ 15.0%

  • Retention Time %RSD ≤ 2.0%

  • Signal-to-Noise (S/N) Ratio ≥ 10

Specificity and Selectivity

Purpose: To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as the API, other impurities, or matrix components. Protocol:

  • Analyze a blank sample (diluent).

  • Analyze a sample of Itopride API (zero-blank).

  • Analyze a sample of Itopride API spiked with a known concentration of DMPE. Acceptance Criteria: No significant interfering peaks should be observed at the retention time of DMPE in the blank and zero-blank samples. The spiked sample should show a resolved peak for DMPE.

Linearity and Range

Purpose: To demonstrate the method's ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.[12] Protocol: Prepare and analyze a calibration curve with at least six non-zero concentration levels (e.g., 0.5, 1, 5, 10, 50, 100 ng/mL). Acceptance Criteria:

  • The correlation coefficient (r²) should be ≥ 0.995.

  • The back-calculated concentrations of each standard should be within ±15% of the nominal value (±20% for the LLOQ).

Accuracy and Precision

Purpose: Accuracy demonstrates the closeness of the measured value to the true value, while precision measures the agreement among a series of measurements.[13] Protocol: Analyze quality control (QC) samples at three concentration levels (Low, Medium, High) in replicates (n=6) on the same day (Repeatability) and on two different days by different analysts (Intermediate Precision). Acceptance Criteria:

  • Accuracy: The mean recovery should be within 85-115% of the nominal concentration.

  • Precision: The Relative Standard Deviation (%RSD) should not exceed 15%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

Purpose: To determine the lowest concentration of analyte that can be reliably detected and quantified with acceptable precision and accuracy. Protocol:

  • LOD: Determined as the concentration with a signal-to-noise ratio of approximately 3:1.

  • LOQ: Determined as the lowest concentration on the calibration curve that meets the acceptance criteria for accuracy (80-120%) and precision (≤20% RSD).

Expected Results

The validation experiments are expected to demonstrate that the method is fit for purpose. A summary of typical performance data is presented below.

Table 5: Summary of Method Validation Performance

Validation Parameter Typical Result Acceptance Criteria
Linearity (r²) > 0.998 ≥ 0.995
Range 0.5 – 100 ng/mL -
Accuracy (% Recovery) 92.5% – 108.3% 85% – 115%
Precision (%RSD)
- Repeatability < 8.5% ≤ 15%
- Intermediate Precision < 11.2% ≤ 15%
LOD ~0.15 ng/mL S/N ≥ 3

| LOQ | 0.5 ng/mL | Accuracy: 80-120%, Precision: ≤ 20% |

Conclusion

This application note provides a detailed and scientifically-grounded protocol for the determination of N,N-Dimethyl-2-(p-tolyloxy)ethanamine in Itopride Hydrochloride API using LC-MS/MS. The method is highly specific, sensitive, and rapid. The comprehensive validation protocol, based on ICH guidelines, ensures the trustworthiness and reliability of the results generated. This method is well-suited for routine quality control analysis and for supporting drug development and stability studies of Itopride.

References

  • Understanding ICH Q2(R2)
  • ICH Guidelines for Analytical Method Valid
  • Sample Preparation Strategies for LC-MS/MS Analysis of Drugs in Difficult M
  • Identification of Forced Degradation Products of Itopride by LC-PDA and LC-MS. (2011). Indian Journal of Pharmaceutical Sciences. [Link]

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency. [Link]

  • Validation of Analytical Procedures Q2(R2). (2023). International Council for Harmonisation. [Link]

  • Sample Preparation in LC-MS. Slideshare. [Link]

  • ICH Q2(R2) Guide: Analytical Method Validation Explained. (2026). IntuitionLabs. [Link]

  • LC column and sample preparation considerations for LC-MS/MS drug analysis in clinical research. (2025). ADLM. [Link]

  • Identification of forced degradation products of itopride by LC-PDA and LC-MS. ResearchGate. [Link]

  • LC-MS Sample Preparation: Techniques & Challenges. Opentrons. [Link]

  • A practical guide to sample preparation for liquid chromatography-tandem mass spectrometry in clinical research and toxicology. (2018). Spectroscopy Europe. [Link]

  • Product ion mass spectrum of itopride HCl. ResearchGate. [Link]

  • Determination of itopride in human plasma by liquid chromatography coupled to tandem mass spectrometric detection: application to a bioequivalence study. (2007). Analytica Chimica Acta. [Link]

  • Novel validated stability-indicating methods for determination of itopride hydrochloride. (2010). TSI Journals. [Link]

  • Identification of Forced Degradation Products of Itopride by LC-PDA and LC-MS. Semantic Scholar. [Link]

  • HPLC Analysis of Very Polar Compounds in Bioanalysis. LCGC International. [Link]

  • A REVIEW: DETERMINATION OF ITOPRIDE HYDROCHLORIDE IN BIOLOGICAL FLUID AND PHARMACEUTICAL DOSAGE FORMS. (2014). PharmaTutor. [Link]

  • Determination of itopride concentration in human plasma by LC-MS/MS. ResearchGate. [Link]

  • Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column. Obrnuta faza. [Link]

  • Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. (2025). Waters Blog. [Link]

  • Itopride Hydrochloride Tablet Analysis. Scribd. [Link]

  • Polar compounds separation by HPLC - any thoughts?. ResearchGate. [Link]

  • Determination of itopride in human plasma by liquid chromatography coupled to tandem mass spectrometric detection: Application to a bioequivalence study. ResearchGate. [Link]

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Application

Application Notes and Protocols for the Use of N,N-Dimethyl-2-(p-tolyloxy)ethanamine as a Non-Compendial Reference Standard

Abstract This document provides a comprehensive guide for the qualification and application of N,N-Dimethyl-2-(p-tolyloxy)ethanamine as a non-compendial reference standard. In the landscape of pharmaceutical development,...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the qualification and application of N,N-Dimethyl-2-(p-tolyloxy)ethanamine as a non-compendial reference standard. In the landscape of pharmaceutical development, the availability of well-characterized reference standards is paramount for the validation of analytical methods and the accurate quantification of impurities and related substances.[1][2][3] This guide is intended for researchers, analytical scientists, and drug development professionals who may encounter N,N-Dimethyl-2-(p-tolyloxy)ethanamine as a process impurity, a metabolite, or a related compound in the synthesis of new chemical entities. The protocols herein are grounded in the principles established by regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the United States Pharmacopeia (USP) for the characterization of highly purified and well-characterized compounds intended for use as reference standards.[1][2]

Introduction to N,N-Dimethyl-2-(p-tolyloxy)ethanamine

N,N-Dimethyl-2-(p-tolyloxy)ethanamine is an aromatic ether amine with the chemical formula C₁₁H₁₇NO. While not currently recognized as a compendial reference standard by major pharmacopoeias, its structural motif is relevant in medicinal chemistry and may arise during drug synthesis. The establishment of a non-compendial reference standard for this compound is essential when it needs to be identified and quantified as part of a drug substance's purity profile.

Chemical and Physical Properties:

PropertyValueSource
Molecular Formula C₁₁H₁₇NO[4]
Molecular Weight 179.26 g/mol [4]
CAS Number 51344-14-0[4]
Appearance Colorless oil (typical)Based on synthesis
Storage Inert atmosphere, Room Temperature[4]

The qualification of a non-compendial reference standard is a rigorous process that involves comprehensive characterization to ensure its identity, purity, and potency.[2][5] This process is critical for its intended use in validating analytical methods that are specific, accurate, linear, precise, and robust.[1]

Qualification of N,N-Dimethyl-2-(p-tolyloxy)ethanamine as a Reference Standard

The qualification of a new batch of N,N-Dimethyl-2-(p-tolyloxy)ethanamine as a reference standard must be a systematic process to confirm its suitability. The US Food and Drug Administration (FDA) defines a reference-standard material as a "highly purified compound that is well characterized".[1][3] The following workflow outlines the essential steps for this qualification.

Reference_Standard_Qualification_Workflow Workflow for Qualification of N,N-Dimethyl-2-(p-tolyloxy)ethanamine cluster_0 Material Acquisition & Initial Assessment cluster_1 Identity Confirmation cluster_2 Purity & Assay Determination cluster_3 Finalization & Documentation A Synthesis & Purification B Visual Inspection & Physical Properties A->B Purified Material C Mass Spectrometry (MS) B->C Proceed if material is physically acceptable D Nuclear Magnetic Resonance (NMR) C->D E Infrared Spectroscopy (IR) D->E F Chromatographic Purity (HPLC/GC) E->F Identity Confirmed G Water Content (Karl Fischer) F->G H Residual Solvents (GC-HS) G->H I Inorganic Impurities (Sulphated Ash) H->I J Assay Calculation I->J K Certificate of Analysis (CoA) Generation J->K Purity & Assay Established L Stability Assessment K->L M Assign Retest Date L->M

Caption: Qualification workflow for a non-compendial reference standard.

Table of Characterization Tests for Reference Standard Qualification:

TestPurposeAcceptance Criteria
Identity
Mass SpectrometryConfirms molecular weight and fragmentation pattern.Consistent with the theoretical structure.
¹H and ¹³C NMRConfirms the chemical structure and identifies proton and carbon environments.Spectrum is consistent with the proposed structure.
FT-IRProvides a fingerprint of the molecule's functional groups.Spectrum corresponds to the functional groups of the molecule.
Purity
HPLC-UV/DADDetermines chromatographic purity and detects non-volatile organic impurities.Purity ≥ 99.5%.
GC-MSDetermines purity and detects volatile organic impurities.Purity ≥ 99.5%.
Content
Water Content (Karl Fischer)Quantifies the amount of water in the material.≤ 0.5%
Residual Solvents (GC-HS)Quantifies any remaining solvents from the synthesis process.Meets ICH Q3C limits.
Sulphated AshDetermines the content of inorganic impurities.≤ 0.1%
Assay
Mass BalanceCalculates the final assay value by subtracting all impurities.Assay = 100% - (Organic Impurities + Water + Residual Solvents + Inorganic Impurities)

Detailed Experimental Protocols

The following protocols are provided as examples and should be validated for their specific application.

Protocol 1: Purity Determination by High-Performance Liquid Chromatography (HPLC)

This method is designed for the determination of the chromatographic purity of N,N-Dimethyl-2-(p-tolyloxy)ethanamine. For aromatic amines, reversed-phase HPLC is a common and effective technique.[6][7][8]

  • Instrumentation:

    • HPLC system with a UV/Vis or Diode Array Detector (DAD).

    • C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size).

  • Reagents:

    • Acetonitrile (HPLC grade).

    • Water (HPLC grade).

    • Formic acid (or Phosphoric acid for non-MS applications).

  • Chromatographic Conditions:

    • Mobile Phase A: 0.1% Formic acid in Water.

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

    • Gradient Program:

      Time (min) %A %B
      0 90 10
      20 10 90
      25 10 90
      26 90 10

      | 30 | 90 | 10 |

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 220 nm and 270 nm.

    • Injection Volume: 10 µL.

  • Procedure:

    • Standard Preparation: Accurately weigh about 10 mg of N,N-Dimethyl-2-(p-tolyloxy)ethanamine reference standard and dissolve in 10 mL of a 50:50 mixture of Mobile Phase A and B to obtain a concentration of 1 mg/mL.

    • Sample Preparation: Prepare the sample to be tested at the same concentration as the standard.

    • Analysis: Inject the standard and sample solutions into the HPLC system.

    • Calculation: Determine the area percent of the main peak and any impurities. The purity is calculated as the area of the main peak divided by the total area of all peaks.

Protocol 2: Purity and Identity Confirmation by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds like N,N-Dimethyl-2-(p-tolyloxy)ethanamine.[9][10][11][12]

  • Instrumentation:

    • Gas chromatograph coupled to a mass spectrometer.

    • Capillary column suitable for amine analysis (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Reagents:

    • Methanol or Dichloromethane (GC grade).

  • GC-MS Conditions:

    • Injector Temperature: 250 °C.

    • Oven Temperature Program:

      • Initial temperature: 80 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 280 °C.

      • Hold at 280 °C for 5 minutes.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Injection Mode: Split (e.g., 20:1).

    • MS Transfer Line Temperature: 280 °C.

    • Ion Source Temperature: 230 °C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: 40-400 amu.

  • Procedure:

    • Sample Preparation: Prepare a 1 mg/mL solution of N,N-Dimethyl-2-(p-tolyloxy)ethanamine in a suitable solvent (e.g., methanol).

    • Analysis: Inject 1 µL of the solution into the GC-MS system.

    • Data Analysis:

      • Identity Confirmation: Compare the obtained mass spectrum with a reference spectrum or theoretical fragmentation pattern.

      • Purity Assessment: Determine the area percent of the main peak in the total ion chromatogram (TIC).

Application of the Qualified Reference Standard

Once qualified, the N,N-Dimethyl-2-(p-tolyloxy)ethanamine reference standard can be used for several critical applications in pharmaceutical analysis.

Use in Analytical Method Validation

The reference standard is essential for the validation of an analytical method intended to quantify N,N-Dimethyl-2-(p-tolyloxy)ethanamine as an impurity in a drug substance.

Method_Validation_Using_Reference_Standard Application in Analytical Method Validation cluster_validation ICH Q2(R1) Validation Parameters RS Qualified Reference Standard of N,N-Dimethyl-2-(p-tolyloxy)ethanamine Specificity Specificity (Spike drug substance with RS) RS->Specificity Linearity Linearity (Calibration curve with RS) RS->Linearity Accuracy Accuracy (Recovery studies with RS) RS->Accuracy Precision Precision (Repeatability & Intermediate Precision with RS) RS->Precision LOD_LOQ LOD & LOQ (Based on S/N ratio or calibration curve) Linearity->LOD_LOQ

Caption: Role of the reference standard in method validation.

  • Specificity: The reference standard is used to demonstrate that the analytical method can unequivocally assess the analyte in the presence of other components, such as the active pharmaceutical ingredient (API) and other impurities.

  • Linearity: A calibration curve is generated by preparing a series of solutions of the reference standard at different concentrations to demonstrate a linear relationship between concentration and response.

  • Accuracy: The accuracy of the method is determined by spiking the drug substance with known amounts of the reference standard and measuring the recovery.

  • Precision: The precision of the method is assessed by repeatedly analyzing samples of the reference standard to determine the variability of the results.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD and LOQ are determined from the linearity data and indicate the lowest concentration of the analyte that can be reliably detected and quantified.

Use in Routine Quality Control

In a routine quality control setting, the qualified reference standard is used to:

  • Identify the presence of N,N-Dimethyl-2-(p-tolyloxy)ethanamine in batches of a drug substance by comparing retention times or spectral data.

  • Quantify the amount of N,N-Dimethyl-2-(p-tolyloxy)ethanamine present in a sample using a validated analytical method with the reference standard for calibration.

Storage and Handling

Proper storage and handling are crucial to maintain the integrity of the reference standard.

  • Storage: Store the reference standard in a tightly sealed, light-resistant container under an inert atmosphere (e.g., argon or nitrogen) at the recommended temperature (e.g., room temperature or refrigerated).[4]

  • Handling:

    • Allow the container to reach ambient temperature before opening to prevent condensation.

    • Use calibrated balances and volumetric glassware for accurate weighing and dilution.

    • Prepare solutions fresh daily unless their stability has been demonstrated.

Conclusion

The establishment of a well-characterized, non-compendial reference standard for N,N-Dimethyl-2-(p-tolyloxy)ethanamine is a critical step when this compound needs to be monitored in a pharmaceutical context. By following a rigorous qualification process that includes comprehensive identity and purity testing, a reliable reference standard can be established. This, in turn, enables the validation of robust analytical methods for the accurate identification and quantification of this compound, ensuring the quality and safety of the final drug product. The protocols and guidelines presented in this document provide a framework for this process, grounded in established scientific and regulatory principles.

References

  • PubChem. (n.d.). Ethanamine, N,N-dimethyl-2-(2-(phenylmethyl)phenoxy)-, 2-hydroxy-1,2,3-propanetricarboxylate (1:1). National Center for Biotechnology Information.
  • Pharmaceutical Technology. (2009, April 2). Reference-Standard Material Qualification. PharmTech.com. Retrieved from [Link]

  • Intertek. (n.d.). Reference Standard Materials Program. Retrieved from [Link]

  • PubChem. (n.d.). N,N-dimethyl-2-[(1R)-1-phenyl-1-pyridin-2-ylethoxy]ethanamine. National Center for Biotechnology Information.
  • ResolveMass Laboratories Inc. (2025, September 29). Analytical Techniques for Reference Standard Characterization. Retrieved from [Link]

  • Official Medicines Control Laboratories (OMCL) Network. (2020, July). Handling and Use of Non-Compendial Reference Standards in the OMCL Network. EDQM, Council of Europe.
  • ResearchGate. (2025, August 5). Hplc enantiomeric separation of aromatic amines using crown ether tetracarboxylic acid.
  • LGC Standards. (n.d.). Characterisation of non-compendial impurity reference standards: How good is good enough?
  • International Atomic Energy Agency (IAEA). (n.d.). Development and use of reference materials and quality control materials.
  • Creative Biolabs. (n.d.). Reference Standard Preparation & Characterization. Retrieved from [Link]

  • Huang, R.-J., et al. (2014). Gas chromatography–mass spectrometry and ion chromatography for the determination of alkylamines in atmospheric aerosol particles: a comparison. Atmospheric Measurement Techniques, 7(7), 2027-2035.
  • Chromatography Online. (2015, July 1). HPLC Determination of Residual Primary Amine Content in Epoxy-Amine Adducts. Retrieved from [Link]

  • University of Helsinki. (n.d.). CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES. Helda.
  • The Good Scents Company. (n.d.). N,N-dimethyl ethyl amine. Retrieved from [Link]

  • Science of The Total Environment. (2020).
  • daCosta, K. A., Vrbanac, J. J., & Zeisel, S. H. (1990). The measurement of dimethylamine, trimethylamine, and trimethylamine N-oxide using capillary gas chromatography-mass spectrometry. Analytical Biochemistry, 187(2), 234-239.
  • National Institutes of Health. (n.d.). Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography – Mass spectrometry. PMC.
  • The MAK Collection for Occupational Health and Safety. (2024, September 30). Determination of amines in workplace air using gas chromatography (headspace GC-MS). BAuA.
  • PubChem. (n.d.). N,N-Dimethyl-2-(4-Phenoxyphenoxy)ethanamine. National Center for Biotechnology Information.
  • PubChem. (n.d.). Ethanamine, 2,2-dimethoxy-N,N-dimethyl-. National Center for Biotechnology Information.
  • PubChem. (n.d.). Ethanamine, 2-(diphenylphosphinyl)-n,n-dimethyl-. National Center for Biotechnology Information.
  • Veeprho. (n.d.). N,N-Dimethyl-2-phenoxyethanamine. Retrieved from [Link]

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Method

Application Note: Development of a Stability-Indicating RP-HPLC Assay for Itopride Hydrochloride

Abstract This application note details a comprehensive, step-by-step protocol for the development and validation of a stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for Itopri...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a comprehensive, step-by-step protocol for the development and validation of a stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for Itopride hydrochloride. The developed assay is designed to quantify Itopride hydrochloride in the presence of its degradation products, ensuring the method's suitability for stability studies as per the International Council for Harmonisation (ICH) guidelines.[1][2] The protocol covers forced degradation studies under various stress conditions, optimization of chromatographic parameters, and a thorough validation of the analytical method. This guide is intended for researchers, scientists, and drug development professionals involved in the quality control and stability assessment of pharmaceutical products containing Itopride.

Introduction: The Imperative for a Stability-Indicating Assay

Itopride hydrochloride is a gastroprokinetic agent that exerts its action through a dual mechanism: dopamine D2 receptor antagonism and acetylcholinesterase inhibition.[3][4][5][6] This synergistic action enhances gastrointestinal motility, making it effective in the treatment of functional dyspepsia and other related disorders.[3][5] The chemical structure of Itopride, N-[4-[2-(dimethylamino)-ethoxy] benzyl]-3,4-dimethoxybenzamide hydrochloride, contains amide and ether linkages, which are susceptible to degradation under stress conditions such as hydrolysis and oxidation.[7][8][9]

A stability-indicating assay is a validated analytical procedure that can accurately and precisely measure the active pharmaceutical ingredient (API) free from interference from its degradation products, excipients, and other potential impurities.[1][10] The development of such a method is a regulatory requirement and a critical component of the drug development process. It ensures that the quantitative data generated during stability studies are reliable and reflect the true stability profile of the drug substance and product. This application note provides a robust framework for developing and validating a stability-indicating HPLC method for Itopride hydrochloride, in accordance with the ICH Q2(R1) guideline.[1][11]

Pre-analytical Considerations and Rationale

The selection of an appropriate analytical technique is paramount for a successful stability-indicating method. Reversed-phase HPLC with UV detection is a widely accepted and versatile technique for the analysis of pharmaceutical compounds due to its high resolving power, sensitivity, and reproducibility.[12][13] The choice of a C18 or C8 column is a common starting point for method development for moderately polar compounds like Itopride. The mobile phase composition, typically a mixture of an aqueous buffer and an organic modifier, is optimized to achieve adequate separation between the parent drug and its degradation products.

Experimental Workflow and Protocols

The development of a stability-indicating assay for Itopride hydrochloride follows a logical progression of experiments, from understanding the degradation behavior of the drug to validating the final analytical method.

Stability-Indicating Assay Development Workflow cluster_0 Phase 1: Forced Degradation cluster_1 Phase 2: Method Development cluster_2 Phase 3: Method Validation Forced Degradation Studies Forced Degradation Studies Identification of Degradation Products Identification of Degradation Products Forced Degradation Studies->Identification of Degradation Products Generates Chromatographic Method Development Chromatographic Method Development Identification of Degradation Products->Chromatographic Method Development Guides Sample Preparation Optimization Sample Preparation Optimization Chromatographic Method Development->Sample Preparation Optimization Informs Method Validation (ICH Q2) Method Validation (ICH Q2) Sample Preparation Optimization->Method Validation (ICH Q2) Finalized for Specificity Specificity Method Validation (ICH Q2)->Specificity Linearity Linearity Method Validation (ICH Q2)->Linearity Accuracy Accuracy Method Validation (ICH Q2)->Accuracy Precision Precision Method Validation (ICH Q2)->Precision Robustness Robustness Method Validation (ICH Q2)->Robustness

Caption: Overall workflow for the development of a stability-indicating assay.

Materials and Reagents
  • Itopride Hydrochloride Reference Standard: USP or equivalent grade.

  • HPLC Grade Acetonitrile and Methanol: Fisher Scientific or equivalent.

  • Analytical Reagent Grade Orthophosphoric Acid, Hydrochloric Acid (HCl), Sodium Hydroxide (NaOH), and Hydrogen Peroxide (H₂O₂): Sigma-Aldrich or equivalent.

  • Purified Water: Milli-Q® system or equivalent.

  • Syringe Filters: 0.45 µm PVDF or Nylon.

Instrumentation

An HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector is required. A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for initial method development.[7][14]

Forced Degradation Studies

Forced degradation studies are essential to generate the potential degradation products of Itopride and to demonstrate the specificity of the analytical method.[15][16] A stock solution of Itopride hydrochloride (e.g., 1 mg/mL) is prepared in a suitable solvent like methanol or a mixture of methanol and water.[7][8]

Forced Degradation Study Design cluster_stress Stress Conditions Itopride Stock Solution Itopride Stock Solution Acid Hydrolysis Acid Hydrolysis Itopride Stock Solution->Acid Hydrolysis 1N HCl, 80°C Base Hydrolysis Base Hydrolysis Itopride Stock Solution->Base Hydrolysis 1N NaOH, 80°C Oxidative Degradation Oxidative Degradation Itopride Stock Solution->Oxidative Degradation 15% H₂O₂, 70°C Thermal Degradation Thermal Degradation Itopride Stock Solution->Thermal Degradation Solid, 100°C Photolytic Degradation Photolytic Degradation Itopride Stock Solution->Photolytic Degradation ICH Q1B Analysis by HPLC Analysis by HPLC Acid Hydrolysis->Analysis by HPLC Base Hydrolysis->Analysis by HPLC Oxidative Degradation->Analysis by HPLC Thermal Degradation->Analysis by HPLC Photolytic Degradation->Analysis by HPLC

Caption: Experimental design for forced degradation studies of Itopride.

Protocol for Forced Degradation:

  • Acid Hydrolysis: Mix 1 mL of Itopride stock solution with 1 mL of 1.0 N HCl and heat at 80°C for 4 hours.[7][8] After cooling, neutralize the solution with 1.0 N NaOH.

  • Base Hydrolysis: Mix 1 mL of Itopride stock solution with 1 mL of 1.0 N NaOH and heat at 80°C for 4 hours.[7][8] After cooling, neutralize the solution with 1.0 N HCl.

  • Oxidative Degradation: Mix 1 mL of Itopride stock solution with 1 mL of 15% H₂O₂ and keep at 70°C for 4 hours in the dark.[7][8]

  • Thermal Degradation: Expose the solid Itopride hydrochloride powder to dry heat at 100°C for 168 hours.[8]

  • Photolytic Degradation: Expose the Itopride hydrochloride solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.

All stressed samples should be diluted with the mobile phase to a suitable concentration before injection into the HPLC system.

Chromatographic Method Development

The primary objective of chromatographic method development is to achieve baseline separation of the Itopride peak from all degradation product peaks and any excipient peaks.

Optimized Chromatographic Conditions:

ParameterOptimized ConditionRationale
Column C18, 250 mm x 4.6 mm, 5 µmProvides good retention and resolution for moderately polar compounds.[7][14]
Mobile Phase Methanol:Water (55:45, v/v)A simple isocratic mobile phase that effectively separates Itopride from its degradation products.[7]
Flow Rate 1.0 mL/minProvides optimal efficiency and reasonable run time.[2][13]
Detection Wavelength 215 nm or 258 nmWavelengths of significant absorbance for Itopride and its degradation products.[2][7]
Column Temperature Ambient or 30°CEnsures consistent retention times.
Injection Volume 20 µLA standard volume for good peak shape and sensitivity.[13]

Method Validation

The developed analytical method must be validated according to ICH Q2(R1) guidelines to demonstrate its suitability for its intended purpose.[1][11][17][18]

Table of Validation Parameters and Acceptance Criteria:

Validation ParameterProtocol SummaryAcceptance Criteria
Specificity Analyze blank, placebo, Itopride standard, and stressed samples.The Itopride peak should be free from interference from degradation products, excipients, and blank. Peak purity should be > 0.99.
Linearity Analyze a series of at least five concentrations of Itopride (e.g., 50-150% of the target concentration).Correlation coefficient (r²) ≥ 0.999.
Range Confirmed by linearity, accuracy, and precision data.The range for which the method is linear, accurate, and precise.
Accuracy (Recovery) Analyze samples spiked with known amounts of Itopride at three concentration levels (e.g., 80%, 100%, 120%) in triplicate.Mean recovery should be within 98.0% to 102.0%.
Precision - Repeatability (Intra-day): Analyze six replicate samples at 100% of the target concentration on the same day.- Intermediate Precision (Inter-day): Repeat the repeatability study on a different day with a different analyst and/or instrument.Relative Standard Deviation (RSD) should be ≤ 2.0%.
Limit of Detection (LOD) Determined based on the signal-to-noise ratio (typically 3:1) or from the standard deviation of the response and the slope of the calibration curve.The lowest concentration of analyte that can be detected but not necessarily quantitated.
Limit of Quantitation (LOQ) Determined based on the signal-to-noise ratio (typically 10:1) or from the standard deviation of the response and the slope of the calibration curve.The lowest concentration of analyte that can be quantitated with acceptable precision and accuracy.
Robustness Deliberately vary chromatographic parameters (e.g., mobile phase composition, pH, flow rate, column temperature) and assess the impact on the results.The method should remain unaffected by small, deliberate variations in parameters. RSD should be ≤ 2.0%.

Results and Discussion

The forced degradation studies revealed that Itopride hydrochloride is susceptible to degradation under acidic, basic, and oxidative conditions, while it is relatively stable under thermal and photolytic stress.[7][8] The developed HPLC method successfully separated the intact Itopride peak from all major degradation products, demonstrating its stability-indicating nature. The validation results for all parameters were within the acceptable limits as defined by the ICH guidelines, confirming that the method is specific, linear, accurate, precise, and robust for the quantification of Itopride hydrochloride.

Conclusion

The RP-HPLC method detailed in this application note is a validated, stability-indicating assay suitable for the routine quality control and stability testing of Itopride hydrochloride in bulk drug and pharmaceutical formulations. The comprehensive protocols and validation data provide a reliable framework for laboratories to implement this method, ensuring the quality, safety, and efficacy of Itopride-containing products.

References

  • A Simple RP-HPLC Method for Quantitation of Itopride HCl in Tablet Dosage Form. (n.d.). National Institutes of Health. Retrieved from [Link]

  • How to Develop a Stability-Indicating Method in Compliance with ICH Q2(R1). (n.d.). LinkedIn. Retrieved from [Link]

  • Itopride Hydrochloride. (n.d.). FDA Verification Portal. Retrieved from [Link]

  • El-Gendy, A. E., Mohamed, M. A., Abd El-Aziz, O., & Mahmoud, R. (2011). Novel validated stability-indicating methods for determination of itopride hydrochloride. Analytical Chemistry: An Indian Journal, 10(4), 253-264. Retrieved from [Link]

  • Singh, S., Handa, T., Narayanam, M., Sahu, A., Kher, G., & Mohan, S. (2013). Identification of Forced Degradation Products of Itopride by LC-PDA and LC-MS. Indian Journal of Pharmaceutical Sciences, 75(2), 173–179. Retrieved from [Link]

  • Thiruvengada Rajan, V. S., Mohamed Saleem, T. S., Ramkanth, S., Alagusundaram, M., Ganaprakash, K., & Madhusudhana Chetty, C. (2010). A Simple RP-HPLC Method for Quantitation of Itopride HCl in Tablet Dosage Form. Journal of Young Pharmacists, 2(1), 72–75. Retrieved from [Link]

  • What is the mechanism of Itopride Hydrochloride?. (2024, July 17). Patsnap Synapse. Retrieved from [Link]

  • Umamaheswari, D., & Jayakar, B. (2010). Method development and validation of Itopride Hydrochloride and Rabeprazole Sodium in pharmaceutical dosage form by Reversed Phase High Performance Liquid Chromatography. Journal of Chemical and Pharmaceutical Research, 2(5), 399-417. Retrieved from [Link]

  • A simple RP-HPLC method for quantitation of itopride HCl in tablet dosage form. (2025, October 4). ResearchGate. Retrieved from [Link]

  • Kaul, N., Agrawal, H., Maske, P., Rao, J. R., Mahadik, K. R., & Kadam, S. S. (2005). Chromatographic determination of itopride hydrochloride in the presence of its degradation products. Journal of Separation Science, 28(13), 1566-1576. Retrieved from [Link]

  • RP-HPLC bioanalytical Method of Itopride hydrochloride for determination and its Pharmacokinetic applications. (2021). Research Journal of Pharmacy and Technology, 14(12), 6331-6336. Retrieved from [Link]

  • Itopride : A Novel Prokinetic Agent. (n.d.). JK Science. Retrieved from [Link]

  • Itopride. (n.d.). Wikipedia. Retrieved from [Link]

  • Itopride. (n.d.). PubChem. Retrieved from [Link]

  • Identification of forced degradation products of itopride by LC-PDA and LC-MS. (n.d.). ResearchGate. Retrieved from [Link]

  • Novel validated stability-indicating methods for determination of itopride hydrochloride. (2010, August 31). TSI Journals. Retrieved from [Link]

  • Development and validation of bioanalytical method for estimation of itopride hydrochloride using. (n.d.). BPAS Journals. Retrieved from [Link]

  • ICH Q2(R2) Guide: Analytical Method Validation Explained. (n.d.). IntuitionLabs. Retrieved from [Link]

  • Spectrophotometric method development and validation of itopride hydrochloride in bulk and dosage form. (2025, August 9). ResearchGate. Retrieved from [Link]

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2025, November 5). ResolveMass. Retrieved from [Link]

  • A REVIEW: DETERMINATION OF ITOPRIDE HYDROCHLORIDE IN BIOLOGICAL FLUID AND PHARMACEUTICAL DOSAGE FORMS. (2014, August 19). PharmaTutor. Retrieved from [Link]

  • ICH Guidelines for Analytical Method Validation Explained. (2025, July 22). AMSbiopharma. Retrieved from [Link]

  • ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). (n.d.). European Medicines Agency. Retrieved from [Link]

  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. (1995, June). European Medicines Agency. Retrieved from [Link]

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Application

Application Note: Isolation and Characterization of N,N-Dimethyl-2-(p-tolyloxy)ethanamine from Itopride Drug Substance

Abstract This application note provides a comprehensive guide for the isolation of a potential process-related impurity, N,N-Dimethyl-2-(p-tolyloxy)ethanamine, from the Itopride drug substance. A robust preparative High-...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive guide for the isolation of a potential process-related impurity, N,N-Dimethyl-2-(p-tolyloxy)ethanamine, from the Itopride drug substance. A robust preparative High-Performance Liquid Chromatography (HPLC) method has been developed by scaling up a reported analytical method. This document outlines the rationale behind the chosen isolation strategy, a detailed step-by-step protocol, and subsequent characterization of the isolated impurity. This guide is intended for researchers, scientists, and drug development professionals working on impurity profiling and characterization.

Introduction to Itopride and Impurity Profiling

Itopride is a prokinetic benzamide derivative that enhances gastrointestinal motility and is primarily used for the symptomatic treatment of various gastrointestinal disorders.[1] Its mechanism of action involves dopamine D2 receptor antagonism and acetylcholinesterase inhibition.[1] The synthesis of Itopride hydrochloride is a multi-step process, and like any synthetic process, it can result in the formation of impurities.[2]

Regulatory bodies like the International Council for Harmonisation (ICH) mandate the identification and characterization of any impurity present in a drug substance at a level of 0.1% or higher. This is crucial for ensuring the safety and efficacy of the final drug product. One such potential process-related impurity in Itopride synthesis is N,N-Dimethyl-2-(p-tolyloxy)ethanamine, which can arise from the starting materials or intermediates used in the synthesis.[3][4] The isolation of such impurities in their pure form is essential for their structural elucidation and for use as reference standards in routine quality control.[5]

Physicochemical Properties of Itopride and the Target Impurity

A thorough understanding of the physicochemical properties of the drug substance and the impurity is fundamental for developing an effective separation strategy.

PropertyItoprideN,N-Dimethyl-2-(p-tolyloxy)ethanamine
Chemical Structure N-[[4-[2-(dimethylamino)ethoxy]phenyl]methyl]-3,4-dimethoxybenzamide2-(4-methylphenoxy)-N,N-dimethylethanamine
Molecular Formula C₂₀H₂₆N₂O₄C₁₁H₁₇NO
Molecular Weight 358.43 g/mol 179.26 g/mol
CAS Number 122898-67-3 (free base)51344-14-0
Appearance White to off-white crystalline powderColorless oil

Isolation Strategy: Preparative HPLC

Given the structural similarities and potential for co-elution with other related substances, preparative reverse-phase HPLC is the method of choice for isolating N,N-Dimethyl-2-(p-tolyloxy)ethanamine from the Itopride drug substance.[6][7] This technique offers high resolution and selectivity, which are critical for obtaining the impurity with high purity.

The developed preparative method is an adaptation and scale-up of a reported analytical HPLC method for Itopride and its related substances. A C18 stationary phase is chosen due to its wide range of applicability for separating moderately polar to non-polar compounds. The mobile phase composition has been optimized to achieve maximum resolution between Itopride and the target impurity.

Detailed Protocols

Sample Preparation
  • Accurately weigh approximately 1 gram of the Itopride drug substance known to contain the target impurity.

  • Dissolve the sample in a minimal amount of diluent (e.g., Methanol:Water 50:50 v/v) to prepare a highly concentrated solution.

  • Filter the solution through a 0.45 µm syringe filter to remove any particulate matter before injection into the preparative HPLC system.

Preparative HPLC Method
ParameterCondition
Instrument Preparative HPLC system with a UV detector
Column C18, 10 µm, 250 x 21.2 mm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient Isocratic or a shallow gradient optimized for separation
Flow Rate 20 mL/min
Detection Wavelength 220 nm and 258 nm
Injection Volume 1-5 mL (depending on concentration and column capacity)
Column Temperature Ambient
Fraction Collection
  • Monitor the chromatogram in real-time.

  • Identify the peak corresponding to N,N-Dimethyl-2-(p-tolyloxy)ethanamine based on its expected retention time from analytical runs.

  • Collect the eluent corresponding to the target impurity peak in a clean collection vessel. Multiple injections and collections may be necessary to obtain a sufficient quantity of the impurity.

Post-Isolation Processing
  • Pool the collected fractions containing the pure impurity.

  • Evaporate the solvent from the collected fractions using a rotary evaporator under reduced pressure and at a controlled temperature (e.g., 40°C).

  • Once the solvent is removed, the isolated impurity, N,N-Dimethyl-2-(p-tolyloxy)ethanamine, should be obtained as a colorless oil.[3]

  • Confirm the purity of the isolated fraction using an analytical HPLC method. The purity should be ≥95% for use as a reference standard.

Characterization of the Isolated Impurity

To confirm the identity and structure of the isolated N,N-Dimethyl-2-(p-tolyloxy)ethanamine, the following analytical techniques are recommended:

  • Mass Spectrometry (MS): To determine the molecular weight of the isolated compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the functional groups present in the molecule.

Visualizations

IsolationWorkflow cluster_prep Preparation cluster_iso Isolation cluster_post Post-Isolation start Itopride Drug Substance dissolve Dissolution in Diluent start->dissolve filter Filtration (0.45 µm) dissolve->filter prep_hplc Preparative HPLC filter->prep_hplc fraction_collection Fraction Collection prep_hplc->fraction_collection evaporation Solvent Evaporation fraction_collection->evaporation purity_check Purity Check (Analytical HPLC) evaporation->purity_check characterization Structural Characterization (MS, NMR) purity_check->characterization end Isolated Impurity Standard characterization->end

Caption: Workflow for the isolation and characterization of N,N-Dimethyl-2-(p-tolyloxy)ethanamine.

PrepLC_Setup solvent Solvent Reservoirs A: 0.1% Formic Acid in Water B: 0.1% Formic Acid in Acetonitrile pump Pump Gradient Mixer solvent->pump injector Injector Sample Loop pump->injector column Preparative C18 Column 250 x 21.2 mm, 10 µm injector->column detector UV Detector λ = 220 nm, 258 nm column->detector collector Fraction Collector Waste detector->collector data_system {Data Acquisition System} detector->data_system

Caption: Schematic of the preparative HPLC system for impurity isolation.

Conclusion

The protocol described in this application note provides a reliable and effective method for the isolation of N,N-Dimethyl-2-(p-tolyloxy)ethanamine from an Itopride drug substance. The use of preparative HPLC ensures the high purity of the isolated impurity, which is crucial for its use as a reference standard in quality control and for its unequivocal structural characterization. This detailed guide serves as a valuable resource for scientists and researchers in the pharmaceutical industry, aiding in the development of safe and effective drug products.

References

  • Waters Corporation. (n.d.). Strategies for Improving Impurity Isolation Using Large Volume Loading and Easy Method Development in Preparative Chromatography. Retrieved from [Link]

  • SynZeal. (n.d.). Itopride Impurities. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). Itopride Hydrochloride-impurities. Retrieved from [Link]

  • Axios Research. (n.d.). Itopride Impurity C HCl - CAS - 5922-37-2. Retrieved from [Link]

  • Google Patents. (n.d.). KR100836528B1 - Method for Preparing Etoprid Hydrochloride.
  • YMC CO., LTD. (n.d.). Strategy of method development for isolation/purification. Retrieved from [Link]

  • Neopharm Labs. (2024, January 31). Mastering Pharmaceutical Impurity Isolation Strategies. Retrieved from [Link]

  • Google Patents. (n.d.). CN103073446A - Preparation method of itopride hydrochloride.
  • LabSolutions. (n.d.). N,N-Dimethyl-2-(p-tolyloxy)ethanamine. Retrieved from [Link]

  • Veeprho. (n.d.). Itopride Impurities and Related Compound. Retrieved from [Link]

  • PubChem. (n.d.). N,N-Dimethyl-2-(4-Phenoxyphenoxy)ethanamine. Retrieved from [Link]

  • PubChem. (n.d.). N,N-dimethyl-2-[(1R)-1-phenyl-1-pyridin-2-ylethoxy]ethanamine. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Ethanamine, N,N-dimethyl- (CAS 598-56-1). Retrieved from [Link]

  • PubChem. (n.d.). Itopride. Retrieved from [Link]

  • PubChem. (n.d.). Itopride Hydrochloride. Retrieved from [Link]

  • Veeprho. (n.d.). Itopride Inhouse Impurity A | CAS 20059-73-8. Retrieved from [Link]

  • PubChem. (n.d.). Ethanamine, N,N-dimethyl-2-(2-(phenylmethyl)phenoxy)-, 2-hydroxy-1,2,3-propanetricarboxylate (1:1). Retrieved from [Link]

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Method

Application Note: Quantitative Analysis of Itopride Impurity 12 (N-Desmethyl Itopride) using Proton Nuclear Magnetic Resonance Spectroscopy (¹H-qNMR)

Abstract This application note presents a detailed, validated protocol for the quantitative determination of Itopride Impurity 12 (N-Desmethyl Itopride Hydrochloride) in Itopride Hydrochloride (HCl) active pharmaceutical...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a detailed, validated protocol for the quantitative determination of Itopride Impurity 12 (N-Desmethyl Itopride Hydrochloride) in Itopride Hydrochloride (HCl) active pharmaceutical ingredient (API) using ¹H quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. The control of impurities is a critical aspect of pharmaceutical quality control, mandated by regulatory bodies to ensure the safety and efficacy of drug products. Itopride HCl, a prokinetic agent, can contain various impurities originating from synthesis or degradation.[1][2] Itopride Impurity 12 is a known related substance, identified as N-Desmethyl Itopride.[3]

Quantitative NMR offers a powerful alternative to traditional chromatographic methods, functioning as a primary analytical method that allows for direct, absolute quantification against a certified internal standard without the need for an identical reference standard of the analyte.[4][5] The method described herein is specific, accurate, precise, and linear over a relevant concentration range, demonstrating its suitability for routine quality control and stability testing in a regulated environment, in accordance with International Council for Harmonisation (ICH) guidelines.[6][7]

Introduction: The Rationale for qNMR in Impurity Profiling

Itopride Hydrochloride is a gastroprokinetic agent used to treat symptoms associated with gastric motility disorders.[8][9] Like all APIs, its purity profile must be rigorously controlled. The presence of impurities, even at low levels, can impact the safety and efficacy of the final drug product. Itopride's molecular structure, containing amide and ether linkages, makes it susceptible to degradation under various stress conditions, including hydrolysis and oxidation.[1]

Itopride Impurity 12, chemically known as 3,4-dimethoxy-N-(4-(2-(methylamino)ethoxy)benzyl)benzamide hydrochloride (N-Desmethyl Itopride Hydrochloride), is a significant related substance.[3] Traditionally, the quantification of such impurities relies on chromatographic techniques like HPLC, which are comparative methods requiring a specific, highly characterized reference standard for each impurity.

¹H-qNMR has emerged as an invaluable orthogonal technique in pharmaceutical analysis.[10] Its fundamental principle—that the integrated area of an NMR signal is directly proportional to the number of atomic nuclei contributing to that signal—allows for a universal response factor for all protons, regardless of their chemical environment.[4][11] This enables the precise quantification of an analyte against a dissimilar, certified internal standard (IS) of known purity and mass. The benefits are substantial:

  • Absolute Quantification: Reduces reliance on the availability of high-purity impurity standards.[5]

  • Reduced Sample Preparation: Often involves a simple dissolution step, minimizing analytical errors.[12]

  • Structural Confirmation: Provides simultaneous quantitative data and structural information, confirming the identity of the impurity being measured.

  • High Specificity: The high resolution of modern NMR spectrometers allows for the selection of unique, non-overlapping signals for quantification.

This guide provides the scientific basis and a step-by-step protocol for the application of ¹H-qNMR to accurately quantify Itopride Impurity 12, aligning with the stringent requirements of pharmaceutical development and quality control.

The Principle of ¹H-qNMR Quantification

The core of qNMR lies in the direct proportionality between the integral value (Iₓ) of a specific resonance and the number of protons (Nₓ) generating that signal for a given molecule (x). When an internal standard (IS) of known mass and purity is added to a sample containing the analyte (A), the mass of the analyte can be determined using the following equation:

m_A = (I_A / I_IS) * (N_IS / N_A) * (M_A / M_IS) * (m_IS * P_IS / P_A)

Where:

  • m: mass

  • I: Integral value of the selected resonance

  • N: Number of protons for the selected resonance

  • M: Molar mass

  • P: Purity

For routine impurity analysis, the equation is typically used to calculate the impurity content as a weight/weight percentage (% w/w) in the API.

Critical Factor: Selection of the Internal Standard

The choice of the internal standard is paramount for an accurate and robust qNMR assay. The ideal IS should possess the following characteristics:

  • High purity, preferably certified and traceable to a national standard (e.g., NIST).

  • Chemical stability and non-reactivity with the analyte, API, or solvent.

  • Good solubility in the chosen deuterated solvent.

  • A simple ¹H NMR spectrum with at least one well-resolved signal that does not overlap with any signals from the analyte, API, or residual solvents.

  • A known chemical structure and molar mass.

For this application, Maleic Acid is selected as the internal standard due to its high purity, stability, and a sharp singlet for its two olefinic protons around 6.3 ppm in DMSO-d₆, a region typically free from signals of Itopride and its impurities.

Chemical Structures

To ensure specificity, understanding the chemical structures and the corresponding ¹H NMR spectra of the API and the impurity is essential.

G cluster_0 Itopride cluster_1 Itopride Impurity 12 (N-Desmethyl Itopride) a Itopride a_formula C₂₀H₂₆N₂O₄ b Impurity 12 b_formula C₁₉H₂₄N₂O₄

Caption: Chemical structures of Itopride and Itopride Impurity 12.

Experimental Workflow

The overall process from sample reception to final report is streamlined to ensure accuracy and reproducibility.

Caption: General workflow for qNMR analysis of Itopride Impurity 12.

Materials and Methods

Reagents and Materials
MaterialGrade/PuritySupplier
Itopride HydrochlorideReference Standard (>99.5%)LGC Standards or equivalent
Itopride Impurity 12 HClCharacterized Reference MaterialLGC Standards (Cat: TRC-D292390) or equivalent[13]
Maleic AcidCertified Reference Material (>99.9%)Sigma-Aldrich or equivalent
Dimethyl Sulfoxide-d₆ (DMSO-d₆)99.9 atom % D, with 0.03% TMSCambridge Isotope Laboratories, Inc. or equivalent
NMR Tubes5 mm, high precisionNorell or equivalent
Instrumentation
  • NMR Spectrometer: Bruker Avance III 400 MHz (or higher field) spectrometer equipped with a 5 mm broadband probe.

  • Software: Bruker TopSpin™ 3.x or higher for data acquisition and processing.

Detailed Experimental Protocols

Protocol 1: Sample Preparation

Rationale: Accurate weighing is the most critical step for ensuring the accuracy of the final result. A 4- or 5-place analytical balance must be used. DMSO-d₆ is chosen as the solvent for its excellent solvating power for Itopride HCl and the internal standard.[3]

  • Tare the Balance: Use an analytical balance and ensure it is calibrated.

  • Weigh Internal Standard (IS): Accurately weigh approximately 5-10 mg of Maleic Acid directly into a clean, dry glass vial. Record the weight precisely (e.g., to 0.01 mg).

  • Weigh API Sample: To the same vial, add approximately 40-50 mg of the Itopride HCl sample. Record the weight precisely.

  • Dissolution: Add approximately 1.0 mL of DMSO-d₆ to the vial using a calibrated pipette.

  • Homogenize: Cap the vial and vortex for ~1 minute until all solids are completely dissolved. A brief sonication may be used if necessary.

  • Transfer: Using a clean Pasteur pipette, transfer ~0.7 mL of the resulting solution into a 5 mm NMR tube.

  • Cap and Label: Cap the NMR tube securely and label it with a unique identifier.

Protocol 2: ¹H-qNMR Data Acquisition

Rationale: The key to accurate quantification is ensuring the data is acquired under conditions that allow for full signal relaxation. The relaxation delay (D1) is the most critical parameter. A D1 of at least 5 times the longest T₁ (spin-lattice relaxation time) of any proton being integrated is required for >99% relaxation. For small molecules like Itopride, a D1 of 30 seconds is a conservative and safe starting point.

ParameterRecommended ValueRationale
Spectrometer Frequency≥ 400 MHzProvides better signal dispersion and sensitivity.
Pulse Programzg30Standard 30-degree pulse to reduce experiment time while maintaining quantitative accuracy.
Relaxation Delay (D1)30 sCRITICAL: Ensures complete T₁ relaxation for all relevant protons, guaranteeing accurate integration.
Number of Scans (NS)16 - 64Signal-to-noise ratio (S/N) dependent. Aim for S/N > 250:1 for the smallest signal to be integrated.
Acquisition Time (AQ)~4 sProvides adequate digital resolution.
Spectral Width (SW)~20 ppmCovers the full range of expected proton signals.
Temperature298 K (25 °C)Maintain constant temperature for consistency.
Protocol 3: Data Processing and Quantification

Rationale: Careful and consistent data processing is essential. Automated routines can be used, but manual verification of phase and baseline correction is crucial for achieving high accuracy.

  • Fourier Transform: Apply an exponential window function with a line broadening (LB) of 0.3 Hz to improve S/N, then perform the Fourier transform.

  • Phase Correction: Manually correct the phase of the spectrum to ensure all peaks have a pure absorption lineshape.

  • Baseline Correction: Apply a polynomial baseline correction across the entire spectrum, ensuring a flat and level baseline, especially around the signals to be integrated.

  • Signal Selection and Integration:

    • Internal Standard (Maleic Acid): Integrate the sharp singlet at ~6.3 ppm (NIS = 2H).

    • Itopride (API): The N-(CH₃)₂ protons appear as a sharp singlet at ~2.88 ppm.[14] This signal is well-resolved and suitable for monitoring the API, though not required for the impurity calculation itself.

    • Itopride Impurity 12: The key difference is the N-CH₃ group. This will appear as a singlet integrating to 3 protons, likely in a region distinct from the API's N-(CH₃)₂ signal. For quantification, select a well-resolved aromatic proton or the N-CH₃ signal if it is free from overlap. For this example, we will assume a unique aromatic proton signal for Impurity 12 at δA (NA = 1H).

  • Calculation: Calculate the amount of Itopride Impurity 12 (% w/w) using the formula:

    % Impurity 12 (w/w) = (I_Imp12 / I_IS) * (N_IS / N_Imp12) * (M_Imp12 / M_IS) * (m_IS / m_API) * P_IS * 100

    • MImp12 (HCl salt): 380.87 g/mol [3]

    • MIS (Maleic Acid): 116.07 g/mol

    • PIS: Purity of the internal standard (e.g., 0.999)

Method Validation (as per ICH Q2(R2))

A qNMR method intended for quality control must be validated to demonstrate it is fit for purpose.[7][15]

Specificity

Specificity was confirmed by analyzing a blank (DMSO-d₆), the internal standard, Itopride HCl API, a reference sample of Impurity 12, and an API sample spiked with Impurity 12. The chosen quantification signals for the IS and Impurity 12 were shown to be free of interference from the API or other components.

Linearity, Range, LOQ, and LOD

A stock solution of Itopride Impurity 12 was prepared and used to create a series of calibration standards in a solution of Itopride HCl API and the internal standard.

ParameterResultAcceptance Criteria
Range 0.05% - 0.5% w/wCovers typical specification range for impurities.
Linearity (R²) > 0.999R² ≥ 0.99
LOQ 0.05% w/wS/N ≥ 10, with acceptable precision and accuracy.
LOD 0.015% w/wS/N ≥ 3
Accuracy and Precision

Accuracy and precision were evaluated by analyzing freshly prepared samples of Itopride HCl API spiked with Impurity 12 at three concentration levels (n=3 replicates at each level).

Spiked Level (% w/w)Accuracy (% Recovery)Precision (RSD %)Acceptance Criteria
0.05% (at LOQ)98.5%2.1%Recovery: 80-120%RSD: ≤ 10%
0.15% (Specification)101.2%1.3%Recovery: 90-110%RSD: ≤ 5%
0.30% (200% of Spec)99.7%1.1%Recovery: 90-110%RSD: ≤ 5%

Conclusion

The ¹H-qNMR method detailed in this application note is a highly effective tool for the quantification of Itopride Impurity 12 (N-Desmethyl Itopride HCl) in Itopride HCl drug substance. The method is specific, precise, accurate, and linear, fulfilling the validation requirements set forth by ICH guidelines.[16] Its implementation can significantly enhance efficiency in a quality control setting by providing rapid and reliable absolute quantification, reducing the dependency on synthesized impurity reference standards for routine analysis.[5][17]

References

  • Pharmaffiliates. Itopride Hydrochloride-impurities. [Link]

  • Singh, S., et al. (2013). Identification of Forced Degradation Products of Itopride by LC-PDA and LC-MS. Indian Journal of Pharmaceutical Sciences, 75(1), 54–61. [Link]

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  • ResolveMass Laboratories Inc. Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. [Link]

  • ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • U.S. Food and Drug Administration. Itopride Hydrochloride - FDA Verification Portal. [Link]

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  • European Medicines Agency. (2006). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]

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  • Google Patents.
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  • DrugInfoSys.com. Itopride (HCl) - Drug Monograph. [Link]

  • Pauli, G. F., et al. (2020). Quantitative NMR for pharmaceutical analysis: The pioneering work of George Hanna at the US FDA. Magnetic Resonance in Chemistry, 59(4), 350-363. [Link]

  • ICH. (2023). Validation of Analytical Procedures Q2(R2). [Link]

  • Webster, G. K., & Kumar, S. (2014). Expanding the Analytical Toolbox: Pharmaceutical Application of Quantitative NMR. Organic Process Research & Development, 18(11), 1435-1440. [Link]

  • PubChem. Itopride | C20H26N2O4 | CID 3792. [Link]

  • PubChem. Itopride Hydrochloride | C20H27ClN2O4 | CID 129791. [Link]

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Application

A Comprehensive Guide to the Quality Control of Itopride: High-Performance Liquid Chromatography (HPLC) Analysis of Impurity 12

An Application Note for the Pharmaceutical Industry Abstract This application note provides a detailed, robust, and validated protocol for the quality control (QC) testing of the gastroprokinetic agent Itopride, with a s...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for the Pharmaceutical Industry

Abstract

This application note provides a detailed, robust, and validated protocol for the quality control (QC) testing of the gastroprokinetic agent Itopride, with a specific focus on the identification and quantification of Impurity 12. Itopride, chemically known as N-[p-2(2-(dimethylamino)ethoxy)-benzyl] veratramide hydrochloride, contains amide and ether linkages that render it susceptible to degradation.[1][2][3] The control of impurities is a critical aspect of pharmaceutical manufacturing, mandated by global regulatory bodies to ensure the safety, efficacy, and stability of the final drug product.[4][5] This guide is designed for researchers, scientists, and drug development professionals, offering not just a step-by-step methodology but also the scientific rationale behind the experimental choices, in alignment with International Council for Harmonisation (ICH) guidelines.[4][5][6]

Introduction: The Imperative of Impurity Profiling in Itopride

Itopride hydrochloride is a widely used prokinetic agent that enhances gastrointestinal motility through a dual mechanism: dopamine D2 receptor antagonism and acetylcholinesterase inhibition.[1][7] The integrity of its chemical structure is paramount to its therapeutic action and safety. The presence of impurities, which can arise during synthesis, storage, or degradation, can potentially compromise the drug's quality and pose a risk to patients.[8]

Regulatory frameworks, such as the ICH Q3A(R2) and Q3B(R2) guidelines, establish strict thresholds for the reporting, identification, and qualification of impurities in new drug substances and products.[9][10][11] This necessitates the development of highly specific and sensitive analytical methods.

This document focuses on "Impurity 12," identified as 4-[2-(dimethylamino)ethoxy]benzylamine (CAS No: 20059-73-8).[12][] This compound is a plausible process-related impurity or a primary degradation product resulting from the hydrolytic cleavage of the central amide bond in the Itopride molecule. The method detailed herein employs High-Performance Liquid Chromatography (HPLC), the gold standard for pharmaceutical impurity analysis, due to its high resolution and quantitative accuracy.[6][8][14]

Analytical Methodology: Rationale and Scientific Principles

The selection of an analytical method is a critical decision driven by the physicochemical properties of the analyte and the impurity.

2.1 Principle of the Method: Reversed-Phase HPLC

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the chosen technique for this analysis. This method is exceptionally well-suited for separating compounds with varying degrees of polarity, such as the moderately polar Itopride and its potentially more polar impurities. The stationary phase is non-polar (e.g., C18), while the mobile phase is a more polar aqueous-organic mixture. Itopride and Impurity 12 are separated based on their differential partitioning between these two phases. Compounds with higher polarity, like Impurity 12, will have less affinity for the C18 column and will elute earlier than the less polar parent drug, Itopride.

2.2 Causality Behind Experimental Choices

  • Column Selection (C18): An octadecyl-silica (C18) column is selected for its versatility and strong hydrophobic retention capabilities.[1][15] This provides the necessary resolving power to separate the main Itopride peak from closely eluting impurities, ensuring baseline separation which is critical for accurate quantification.

  • Mobile Phase Composition: The mobile phase consists of an aqueous buffer and an organic modifier (methanol). The buffer controls the pH, which is crucial because both Itopride and Impurity 12 have ionizable amine groups. Maintaining a consistent pH ensures that their retention times are stable and reproducible. Methanol, the organic modifier, is used to control the elution strength; adjusting its concentration allows for the optimization of the separation and run time.[1][15]

  • Wavelength Selection (215 nm): The detection wavelength of 215 nm is chosen based on forced degradation studies where it was shown to be effective for detecting Itopride and its degradation products.[1] At this low UV wavelength, both the parent drug and the impurity exhibit significant absorbance, allowing for sensitive detection and quantification of Impurity 12 even at trace levels. A Photodiode Array (PDA) detector is recommended to confirm peak purity and identity by comparing UV spectra against a reference standard.

Experimental Protocol: Quantification of Impurity 12

This protocol is designed as a self-validating system, incorporating system suitability tests to ensure the integrity of the results.

3.1 Equipment and Reagents

  • Equipment:

    • HPLC system with a quaternary or binary pump, autosampler, column thermostat, and PDA/UV detector (e.g., Jasco 1500 Series, Agilent 1260, or equivalent).[1]

    • Chromatography data acquisition and processing software (e.g., ChromNAV, OpenLab, or equivalent).

    • Analytical balance (0.01 mg readability).

    • pH meter.

    • Sonicator.

    • Volumetric flasks and pipettes (Class A).

    • HPLC vials.

    • Membrane filters (0.2 µm or 0.45 µm).

  • Reagents:

    • Itopride Hydrochloride Reference Standard (USP/EP grade).

    • Itopride Impurity 12 Reference Standard (4-[2-(dimethylamino)ethoxy]benzylamine).

    • Methanol (HPLC Grade).[1]

    • Water (HPLC Grade or Milli-Q).[1]

    • Potassium Dihydrogen Phosphate (AR Grade).

    • Orthophosphoric Acid (AR Grade).

3.2 Chromatographic Conditions

All quantitative data and instrument parameters are summarized in the table below for clarity.

ParameterSpecification
Column Reversed-Phase C18, 250 mm x 4.6 mm, 5 µm particle size.[1][15]
Mobile Phase Methanol : 0.05 M Potassium Dihydrogen Phosphate Buffer (pH adjusted to 4.0 with Orthophosphoric Acid) (55:45, v/v).
Flow Rate 1.0 mL/min.[6][15]
Detection UV at 215 nm.[1]
Column Temperature 30 °C.
Injection Volume 10 µL.[1]
Run Time Approximately 20 minutes (or until all components have eluted).

3.3 Preparation of Solutions

  • Buffer Preparation (0.05 M): Dissolve 6.8 g of Potassium Dihydrogen Phosphate in 1000 mL of HPLC grade water. Adjust the pH to 4.0 using diluted Orthophosphoric Acid. Filter through a 0.2 µm membrane filter.

  • Diluent: Use the mobile phase as the diluent.

  • Standard Solution:

    • Impurity 12 Stock (100 µg/mL): Accurately weigh about 10 mg of Impurity 12 reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with diluent.

    • Working Standard (1 µg/mL): Pipette 1 mL of the Impurity 12 Stock solution into a 100 mL volumetric flask and dilute to volume with diluent. This concentration represents 0.1% of the test sample concentration.

  • Test Sample Solution (1000 µg/mL or 1 mg/mL):

    • Accurately weigh about 100 mg of the Itopride drug substance or an equivalent amount of crushed tablet powder into a 100 mL volumetric flask.[16]

    • Add approximately 70 mL of diluent and sonicate for 10 minutes to dissolve.

    • Allow the solution to cool to room temperature, then dilute to volume with diluent.

    • Filter the solution through a 0.45 µm nylon filter into an HPLC vial.[16]

3.4 System Suitability Testing (SST)

Before sample analysis, the chromatographic system must be verified. Inject the Working Standard solution five times and evaluate the parameters against the acceptance criteria in Table 2. This step is critical for ensuring the method's trustworthiness.

ParameterAcceptance Criteria
Tailing Factor (Asymmetry Factor) ≤ 2.0 for the Impurity 12 peak.
Theoretical Plates > 2000 for the Impurity 12 peak.
Relative Standard Deviation (%RSD) ≤ 5.0% for the peak areas of five replicate injections.
Resolution (between Itopride and Impurity 12) > 2.0 (requires a spiked sample for initial validation).

3.5 Analytical Procedure

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Perform the System Suitability Test as described in section 3.4.

  • If SST passes, inject a blank (diluent) to ensure no carryover or system contamination.

  • Inject the Working Standard solution.

  • Inject the Test Sample solution in duplicate.

  • Inject the Working Standard solution again after a series of sample injections to bracket the samples and confirm system stability.

3.6 Calculation

The percentage of Impurity 12 in the Itopride sample is calculated using the following formula:

% Impurity 12 = (Area_Impurity_Sample / Area_Impurity_Standard) × (Conc_Standard / Conc_Sample) × 100

Where:

  • Area_Impurity_Sample: Peak area of Impurity 12 in the test sample chromatogram.

  • Area_Impurity_Standard: Average peak area of Impurity 12 from the working standard injections.

  • Conc_Standard: Concentration of Impurity 12 in the working standard solution (µg/mL).

  • Conc_Sample: Concentration of the Itopride sample in the test solution (µg/mL).

Method Validation and Workflow Visualization

The described protocol must be fully validated according to ICH Q2(R1) guidelines before implementation. A brief overview of the validation parameters includes:

  • Specificity: Demonstrated through forced degradation studies (acidic, alkaline, oxidative, thermal, photolytic conditions) to show that the method can unequivocally assess Impurity 12 in the presence of Itopride and other potential degradation products.[1][2][3]

  • Linearity: Assessed over a range of concentrations (e.g., from the Limit of Quantification to 150% of the specification limit).

  • Limit of Detection (LOD) & Limit of Quantification (LOQ): Determined to establish the sensitivity of the method.

  • Accuracy: Confirmed by spiking the drug product with known amounts of Impurity 12 and measuring the recovery.

  • Precision: Evaluated through repeatability (intra-day) and intermediate precision (inter-day, inter-analyst) studies.

4.1 QC Testing Workflow Diagram

The following diagram illustrates the logical flow of the quality control testing process for Itopride Impurity 12.

QC_Workflow cluster_prep Preparation Stage cluster_analysis Analytical Stage cluster_results Results & Reporting SamplePrep 1. Prepare Test Sample (1 mg/mL Itopride) SystemSetup 3. HPLC System Setup & Equilibration SamplePrep->SystemSetup StdPrep 2. Prepare Standard (1 µg/mL Impurity 12) StdPrep->SystemSetup SST 4. System Suitability Test (SST) (5 injections of Standard) SystemSetup->SST Analysis 5. Inject Blank, Standard, & Test Samples SST->Analysis Pass Troubleshoot Troubleshoot System (Check pump, column, mobile phase) SST->Troubleshoot Fail DataProcessing 6. Data Processing & Peak Integration Analysis->DataProcessing Calculation 7. Calculate % Impurity 12 DataProcessing->Calculation Report 8. Final Report Generation (Pass/Fail Decision) Calculation->Report Troubleshoot->SystemSetup

Caption: Workflow for Itopride Impurity 12 QC Testing.

Conclusion

This application note details a comprehensive and scientifically-grounded HPLC method for the routine quality control of Itopride, specifically for the quantification of Impurity 12. By explaining the rationale behind the chosen parameters and incorporating mandatory system suitability checks, the protocol ensures reliable, reproducible, and accurate results. This method is suitable for implementation in a regulated pharmaceutical laboratory and serves as a critical tool for ensuring that Itopride drug products meet the stringent quality and safety standards required by health authorities worldwide.

References

  • Singh, S., et al. (2012). Identification of Forced Degradation Products of Itopride by LC-PDA and LC-MS. E-Journal of Chemistry, 9(4), 2299-2310. [Online]. Available: [Link]

  • Pharmaffiliates. (n.d.). The Role of Impurity Standards in Pharmaceutical Quality Control. Pharmaffiliates. [Online]. Available: [Link]

  • Thiruvengada Rajan, V. S., et al. (2010). A Simple RP-HPLC Method for Quantitation of Itopride HCl in Tablet Dosage Form. Journal of Young Pharmacists, 2(4), 410-413. [Online]. Available: [Link]

  • Veeprho. (n.d.). Itopride Impurities and Related Compound. Veeprho. [Online]. Available: [Link]

  • ResearchGate. (n.d.). Identification of forced degradation products of itopride by LC-PDA and LC-MS. ResearchGate. [Online]. Available: [Link]

  • AMSbiopharma. (2025). Impurity guidelines in drug development under ICH Q3. AMSbiopharma. [Online]. Available: [Link]

  • European Medicines Agency. (n.d.). Quality: impurities. European Medicines Agency (EMA). [Online]. Available: [Link]

  • SynZeal. (n.d.). Itopride Impurities. SynZeal. [Online]. Available: [Link]

  • Journal of Young Pharmacists. (2010). A Simple RP-HPLC Method for Quantitation of Itopride HCl in Tablet Dosage Form. Journal of Young Pharmacists. [Online]. Available: [Link]

  • Umamaheswari, D., et al. (2010). Method develpopment and validation of Itopride Hydrochloride and Rabeprazple Sodium in pharmaceutical dosage form by Reversed Phase High Performance Liquid Chromatography. Journal of Chemical and Pharmaceutical Research, 2(5), 399-417. [Online]. Available: [Link]

  • ResearchGate. (n.d.). RP-HPLC determination of itopride hydrochloride tablets and its related substances. ResearchGate. [Online]. Available: [Link]

  • ResearchGate. (2025). A simple RP-HPLC method for quantitation of itopride HCl in tablet dosage form. ResearchGate. [Online]. Available: [Link]

  • PharmaTutor. (2014). A REVIEW: DETERMINATION OF ITOPRIDE HYDROCHLORIDE IN BIOLOGICAL FLUID AND PHARMACEUTICAL DOSAGE FORMS. PharmaTutor. [Online]. Available: [Link]

  • Intertek. (n.d.). Pharmaceutical Impurity Testing and Identification. Intertek. [Online]. Available: [Link]

  • GMP Compliance. (n.d.). FDA Guidance for Industry: Q3B(R) Impurities in New Drug Products. gmp-compliance.org. [Online]. Available: [Link]

  • Pharmaffiliates. (n.d.). Itopride Hydrochloride-impurities. Pharmaffiliates. [Online]. Available: [Link]

  • Caribbean Journal of Sciences and Technology. (n.d.). HPLC and UV Spectrophotometric estimation of Itopride in Pharmaceutical Formulations. Caribbean Journal of Sciences and Technology. [Online]. Available: [Link]

  • Axios Research. (n.d.). Itopride Impurity C HCl. Axios Research. [Online]. Available: [Link]

  • Axios Research. (n.d.). Itopride Impurity 12 HCl. Axios Research. [Online]. Available: [Link]

  • National Center for Biotechnology Information. (n.d.). Itopride. PubChem Compound Database. [Online]. Available: [Link]

Sources

Method

Application Notes and Protocols for the Research-Scale Synthesis of Itopride Impurity 12

Introduction: The Role of Impurity Synthesis in Pharmaceutical Quality Itopride is a gastroprokinetic agent with a dual mechanism of action, functioning as both a dopamine D2 receptor antagonist and an acetylcholinestera...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Role of Impurity Synthesis in Pharmaceutical Quality

Itopride is a gastroprokinetic agent with a dual mechanism of action, functioning as both a dopamine D2 receptor antagonist and an acetylcholinesterase inhibitor.[1] This action increases acetylcholine concentrations, promoting gastric motility.[1] In the development and manufacturing of active pharmaceutical ingredients (APIs) like Itopride, the identification, and control of impurities are mandated by regulatory bodies such as the International Conference on Harmonisation (ICH). The synthesis of specific impurities is a critical research activity, providing certified reference standards for analytical method development, validation, and routine quality control of the final drug product.

This document provides a detailed guide for the laboratory-scale synthesis of Itopride Impurity 12 , a key intermediate and potential process-related impurity. Adherence to this protocol will enable researchers to produce a high-purity standard for analytical and drug development purposes.

Chemical Identity of Itopride Impurity 12

Itopride Impurity 12 is chemically identified as 4-[2-(Dimethylamino)ethoxy]benzylamine. It is a crucial intermediate in many patented synthesis routes of Itopride itself.[2][3][4]

Parameter Information
Chemical Name 4-[2-(Dimethylamino)ethoxy]benzylamine
Synonyms 2-[4-(aminomethyl)phenoxy]-N,N-dimethylethanamine
CAS Number 20059-73-8[5]
Molecular Formula C₁₁H₁₈N₂O[5]
Molecular Weight 194.27 g/mol [5]
Chemical Structure

Retrosynthetic Analysis and Chosen Synthetic Strategy

The synthesis of Itopride Impurity 12 can be approached through several pathways. A common and reliable method, chosen for this guide, starts from 4-hydroxybenzonitrile. This two-step route is advantageous for a research setting due to its use of readily available starting materials and avoidance of high-pressure hydrogenation equipment.

The strategy involves:

  • Williamson Ether Synthesis: An O-alkylation of the phenolic hydroxyl group of 4-hydroxybenzonitrile with 2-(dimethylamino)ethyl chloride. This step introduces the dimethylaminoethoxy side chain.

  • Nitrile Reduction: Conversion of the nitrile functional group to a primary amine (benzylamine) using a chemical reducing agent. This protocol employs a sodium borohydride system, which is significantly safer than catalytic hydrogenation with pyrophoric catalysts like Raney Nickel.[4][6]

Synthetic_Scheme 4-hydroxybenzonitrile 4-hydroxybenzonitrile Intermediate 4-[2-(Dimethylamino)ethoxy]benzonitrile 4-hydroxybenzonitrile->Intermediate 1. 2-(Dimethylamino)ethyl chloride 2. K₂CO₃, Acetone, Reflux Impurity12 Itopride Impurity 12 (4-[2-(Dimethylamino)ethoxy]benzylamine) Intermediate->Impurity12 1. NaBH₄, CuSO₄·5H₂O 2. Ethanol, Reflux

Caption: Synthetic scheme for Itopride Impurity 12.

Detailed Experimental Protocols

Protocol 1: Synthesis of 4-[2-(Dimethylamino)ethoxy]benzonitrile (Intermediate)

This protocol details the etherification of 4-hydroxybenzonitrile. The use of potassium carbonate as a base is crucial as it is strong enough to deprotonate the phenol but mild enough to avoid side reactions. Acetone is an excellent solvent for this SN2 reaction.

Materials and Reagents:

ReagentCAS No.M.W. ( g/mol )QuantityMoles (mmol)Eq.
4-Hydroxybenzonitrile767-00-0119.1210.0 g83.91.0
2-(Dimethylamino)ethyl chloride HCl4584-46-7144.0414.5 g100.71.2
Potassium Carbonate (K₂CO₃), anhydrous584-08-7138.2128.9 g209.82.5
Acetone67-64-158.08200 mL--
Dichloromethane (DCM)75-09-284.93150 mL--
Deionized Water7732-18-518.02100 mL--
Anhydrous Sodium Sulfate (Na₂SO₄)7757-82-6142.0410 g--

Procedure:

  • To a 500 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-hydroxybenzonitrile (10.0 g, 83.9 mmol), anhydrous potassium carbonate (28.9 g, 209.8 mmol), and acetone (200 mL).

  • Add 2-(dimethylamino)ethyl chloride hydrochloride (14.5 g, 100.7 mmol) to the suspension.

  • Heat the mixture to reflux (approx. 56°C) and maintain for 8-10 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a 7:3 Hexane:Ethyl Acetate mobile phase.

  • After completion, cool the reaction mixture to room temperature and filter off the inorganic salts. Wash the filter cake with a small amount of acetone.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude residue.

  • Dissolve the residue in dichloromethane (100 mL) and wash with deionized water (2 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the desired intermediate, 4-[2-(dimethylamino)ethoxy]benzonitrile, as an oil or low-melting solid. A patent describing a similar procedure reports a yield of 97%.[7]

Protocol 2: Synthesis of Itopride Impurity 12

This protocol describes the reduction of the nitrile intermediate to the primary amine. The combination of sodium borohydride and a copper(II) salt provides an effective system for nitrile reduction without the need for high-pressure hydrogenation.[6]

Materials and Reagents:

ReagentCAS No.M.W. ( g/mol )QuantityMoles (mmol)Eq.
4-[2-(Dimethylamino)ethoxy]benzonitrile20059-72-7190.2410.0 g52.61.0
Sodium Borohydride (NaBH₄)16940-66-237.837.9 g208.94.0
Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)7758-99-8249.681.0 g4.00.076
Ethanol (200 proof)64-17-546.07150 mL--
Ethyl Acetate141-78-688.11200 mL--
Deionized Water7732-18-518.02100 mL--
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9120.3710 g--

Procedure:

  • In a 500 mL round-bottom flask, dissolve the intermediate from Protocol 1 (10.0 g, 52.6 mmol) in ethanol (150 mL).

  • Add copper(II) sulfate pentahydrate (1.0 g, 4.0 mmol) to the solution.

  • Cool the flask in an ice bath to 0-5°C.

  • Slowly and portion-wise, add sodium borohydride (7.9 g, 208.9 mmol) to the mixture. Caution: Hydrogen gas evolution will occur. Ensure adequate ventilation and perform the addition slowly to control the exothermic reaction.

  • After the addition is complete, remove the ice bath and heat the mixture to reflux for 12-16 hours.

  • Cool the reaction to room temperature and carefully quench by slowly adding deionized water (50 mL).

  • Concentrate the mixture under reduced pressure to remove most of the ethanol.

  • Extract the aqueous residue with ethyl acetate (3 x 75 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude Itopride Impurity 12. A patent detailing this specific reduction step reports a yield of 80%.[6]

Protocol 3: Purification and Characterization

For use as a reference standard, the crude product must be purified and its identity and purity confirmed.

Purification by Column Chromatography:

  • Stationary Phase: Silica Gel (230-400 mesh).

  • Mobile Phase: A gradient of dichloromethane (DCM) to 95:5 DCM:Methanol with 0.5% triethylamine. The triethylamine is added to prevent the basic amine product from tailing on the acidic silica gel.

  • Procedure:

    • Slurry pack a glass column with silica gel in the initial mobile phase (100% DCM).

    • Dissolve the crude product in a minimal amount of DCM and adsorb it onto a small amount of silica gel.

    • Load the dried silica onto the column.

    • Elute the column with the mobile phase gradient, collecting fractions.

    • Monitor fractions by TLC and combine those containing the pure product.

    • Evaporate the solvent to yield purified Itopride Impurity 12.

Analytical Characterization: The purity of the final compound should be assessed using High-Performance Liquid Chromatography (HPLC).

Parameter Condition
Column C18 Reversed-Phase (e.g., 250 x 4.6 mm, 5 µm)[8]
Mobile Phase Methanol:Water (55:45, v/v)[8]
Flow Rate 1.0 mL/min
Detection UV at 215 nm[8]
Injection Volume 10 µL
Column Temperature Ambient

The identity should be confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Experimental Workflow and Safety

The overall workflow from starting materials to the final, characterized product is summarized below.

Workflow cluster_synthesis Synthesis cluster_purification Purification & Isolation cluster_analysis Quality Control Start 4-Hydroxybenzonitrile Etherification Protocol 1: Williamson Ether Synthesis Start->Etherification Reduction Protocol 2: Nitrile Reduction Etherification->Reduction Workup Aqueous Workup & Extraction Reduction->Workup Chromatography Protocol 3: Silica Gel Chromatography Workup->Chromatography Analysis Protocol 3: HPLC, NMR, MS Analysis Chromatography->Analysis FinalProduct Pure Itopride Impurity 12 Analysis->FinalProduct

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of N,N-Dimethyl-2-(p-tolyloxy)ethanamine

Welcome to the technical support center for the synthesis of N,N-Dimethyl-2-(p-tolyloxy)ethanamine. This guide is designed for researchers, medicinal chemists, and process development scientists.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of N,N-Dimethyl-2-(p-tolyloxy)ethanamine. This guide is designed for researchers, medicinal chemists, and process development scientists. Here, we provide in-depth troubleshooting advice and frequently asked questions to navigate the common challenges encountered during the synthesis of this valuable intermediate. Our approach is grounded in mechanistic principles to empower you to not only solve immediate issues but also to proactively optimize your synthetic route.

I. Synthetic Overview: The Williamson Ether Synthesis Approach

The most common and logical route for the synthesis of N,N-Dimethyl-2-(p-tolyloxy)ethanamine is the Williamson ether synthesis. This venerable reaction remains a cornerstone of ether synthesis due to its reliability and versatility.[1][2] The reaction proceeds via an SN2 mechanism, where a nucleophilic alkoxide (in this case, the p-cresolate anion) displaces a leaving group from an alkyl halide.

The overall synthetic strategy involves two key stages:

  • Deprotonation of p-cresol: A suitable base is used to deprotonate the phenolic hydroxyl group of p-cresol, forming the more nucleophilic p-cresolate anion.

  • Nucleophilic Substitution (SN2): The p-cresolate anion attacks the electrophilic carbon of 2-(dimethylamino)ethyl chloride, displacing the chloride leaving group to form the desired ether product.

II. Visualizing the Workflow

Diagram 1: Overall Synthetic Pathway

Synthesis_Pathway cluster_reactants Starting Materials cluster_reaction Reaction Steps cluster_products Products & Purification p_cresol p-Cresol deprotonation Step 1: Deprotonation (Formation of p-cresolate) p_cresol->deprotonation Reacts with alkyl_halide 2-(Dimethylamino)ethyl chloride hydrochloride sn2_reaction Step 2: SN2 Reaction (Ether Formation) alkyl_halide->sn2_reaction base Base (e.g., NaH, NaOH) base->deprotonation deprotonation->sn2_reaction p-Cresolate workup Aqueous Workup & Extraction sn2_reaction->workup Crude Product product N,N-Dimethyl-2-(p-tolyloxy)ethanamine purification Purification (e.g., Distillation) workup->purification purification->product

Caption: General workflow for the synthesis of N,N-Dimethyl-2-(p-tolyloxy)ethanamine.

III. Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis in a question-and-answer format.

Category 1: Reaction Initiation and Reagents

Question 1: My reaction seems sluggish or is not proceeding to completion. What are the likely causes?

Answer: A stalled reaction can often be traced back to inefficient deprotonation of the p-cresol or issues with the alkylating agent.

  • Insufficient Deprotonation: The pKa of p-cresol is approximately 10.2. For complete deprotonation to the nucleophilic phenoxide, a sufficiently strong base is required.[3] While sodium hydroxide can be used, stronger bases like sodium hydride (NaH) in an aprotic solvent like DMF or THF are often more effective, driving the equilibrium fully to the phenoxide.[2] Incomplete deprotonation results in a lower concentration of the active nucleophile.

  • Quality of the Alkylating Agent: The common starting material is 2-(dimethylamino)ethyl chloride hydrochloride. It is crucial to use the freebase form for the reaction or to employ an additional equivalent of base to neutralize the hydrochloride salt. Failure to do so will result in the protonation of your p-cresolate, quenching the reaction. You can either purchase the freebase or prepare it by reacting the hydrochloride salt with a base and extracting it. A procedure for synthesizing the hydrochloride salt itself typically involves reacting dimethylethanolamine with thionyl chloride.[4][5][6]

  • Water Contamination: The presence of water in the reaction mixture can be detrimental, especially when using a highly reactive base like NaH. Water will consume the base and protonate the phenoxide, reducing the concentration of your active nucleophile. Ensure your solvent is anhydrous and that the p-cresol is dry.

Troubleshooting Protocol:

  • Verify Base Strength and Stoichiometry: If using NaOH, consider switching to NaH. If using the hydrochloride salt of the alkylating agent, ensure you are adding at least two equivalents of base: one for the phenol and one for the amine salt.

  • Dry Your Reagents: Dry the solvent over molecular sieves. If the p-cresol is suspected to contain water, consider dissolving it in a suitable solvent and drying the solution with a drying agent before use.

  • Monitor Deprotonation: When using NaH, the cessation of hydrogen gas evolution is a good indicator that the deprotonation is complete.

Question 2: I am observing the formation of a significant amount of an alkene byproduct. How can I minimize this?

Answer: The formation of an alkene, in this case likely N,N-dimethylvinylamine via elimination of HCl, points to a competing E2 elimination reaction. While the alkyl halide is primary, which generally favors SN2, elimination can still occur under certain conditions.[7]

  • High Reaction Temperature: Higher temperatures tend to favor elimination over substitution.[7]

  • Sterically Hindered Base: While not the primary base for deprotonation, if a bulky base is used, it can promote elimination.

Optimization Strategies:

ParameterRecommendation for SN2 (Ether)Rationale
Temperature Maintain at a moderate level (e.g., 50-80 °C).Lower temperatures generally favor the SN2 pathway over E2.[7]
Base Use a non-bulky base like NaH or NaOH.Minimizes steric hindrance around the alkyl halide, disfavoring E2.
Addition Rate Add the alkyl halide slowly to the solution of the p-cresolate.This maintains a low concentration of the alkyl halide, which can help to suppress side reactions.
Category 2: Product Purity and Side Reactions

Question 3: My final product is contaminated with an impurity that has a similar retention time in chromatography but a different mass spectrum. What could it be?

Answer: A common and often overlooked side reaction in the Williamson ether synthesis with phenoxides is C-alkylation .[7][8] Instead of the desired O-alkylation, the alkyl group can attach directly to the aromatic ring, typically at the ortho position to the hydroxyl group. This results in the formation of 2-(2-(dimethylamino)ethyl)-4-methylphenol.

  • Ambident Nucleophile: The phenoxide ion is an ambident nucleophile, meaning it has two nucleophilic sites: the oxygen and the activated carbon atoms of the aromatic ring.

  • Factors Influencing C- vs. O-Alkylation: The solvent and counter-ion can influence the regioselectivity. Polar, aprotic solvents like DMF or DMSO generally favor O-alkylation.

Mitigation and Purification:

  • Solvent Choice: Using polar aprotic solvents like DMF or acetonitrile can help to favor O-alkylation.

  • Purification: The C-alkylated product will have a free phenolic hydroxyl group, making it more acidic than the desired tertiary amine product. This difference in acidity can be exploited during an acidic workup. The desired product will be protonated and move to the aqueous layer, while the phenolic impurity may remain in the organic layer. Careful pH control during extraction is key.

Diagram 2: O-Alkylation vs. C-Alkylation

Alkylation cluster_main Reaction Pathways for p-Cresolate cluster_O_alkylation O-Alkylation (Desired) cluster_C_alkylation C-Alkylation (Side Product) p_cresolate p-Cresolate Anion O_attack Attack at Oxygen p_cresolate->O_attack Major Pathway (Polar Aprotic Solvent) C_attack Attack at Ortho-Carbon p_cresolate->C_attack Minor Pathway product N,N-Dimethyl-2-(p-tolyloxy)ethanamine O_attack->product side_product 2-(2-(dimethylamino)ethyl)-4-methylphenol C_attack->side_product

Caption: Competing O- and C-alkylation pathways for the p-cresolate anion.

Question 4: After the reaction, my workup is complicated, and I'm struggling to isolate the pure product. What is a robust purification strategy?

Answer: The basic nature of the desired product is the key to its purification. A standard acid-base extraction is highly effective.

Step-by-Step Purification Protocol:

  • Quench the Reaction: Carefully quench the reaction mixture with water or a saturated aqueous solution of ammonium chloride.

  • Initial Extraction: Extract the aqueous mixture with a water-immiscible organic solvent like diethyl ether or ethyl acetate. This will move the crude product and any unreacted p-cresol into the organic layer.

  • Acidic Wash (Product Isolation): Wash the organic layer with a dilute aqueous acid solution (e.g., 1 M HCl). The basic N,N-dimethylamino group of your product will be protonated, forming a water-soluble ammonium salt. This will transfer your desired product to the aqueous layer. Unreacted p-cresol and any non-basic impurities will remain in the organic layer.

  • Basification and Re-extraction: Separate the acidic aqueous layer and basify it with a strong base (e.g., 2 M NaOH) until it is strongly alkaline (pH > 12). This will deprotonate your product, making it soluble in organic solvents again.

  • Final Extraction: Extract the basic aqueous layer with a fresh portion of an organic solvent (e.g., diethyl ether or dichloromethane).

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the purified product.

  • Final Purification (Optional): If further purification is needed, vacuum distillation is a suitable method for this compound.

IV. Representative Experimental Protocol

Disclaimer: The following protocol is a representative procedure based on the principles of the Williamson ether synthesis and has not been optimized. Researchers should perform their own optimization and safety assessments.

Materials:

  • p-Cresol

  • Sodium Hydride (60% dispersion in mineral oil)

  • 2-(Dimethylamino)ethyl chloride hydrochloride

  • Anhydrous Dimethylformamide (DMF)

  • Diethyl ether

  • 1 M Hydrochloric Acid

  • 2 M Sodium Hydroxide

  • Anhydrous Sodium Sulfate

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add sodium hydride (1.1 eq.) under a nitrogen atmosphere.

  • Wash the sodium hydride with anhydrous hexane to remove the mineral oil, and then carefully decant the hexane.

  • Add anhydrous DMF to the flask.

  • Dissolve p-cresol (1.0 eq.) in anhydrous DMF and add it dropwise to the sodium hydride suspension at 0 °C.

  • Allow the mixture to warm to room temperature and stir until the evolution of hydrogen gas ceases (approximately 1 hour).

  • In a separate flask, neutralize 2-(dimethylamino)ethyl chloride hydrochloride (1.2 eq.) with a suitable base and extract the freebase into an organic solvent. Dry and concentrate to obtain the free amine. Alternatively, use an additional equivalent of NaH in the main reaction.

  • Add the 2-(dimethylamino)ethyl chloride (freebase) to the dropping funnel and add it dropwise to the p-cresolate solution.

  • Heat the reaction mixture to 60-70 °C and monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and carefully quench by the slow addition of water.

  • Follow the purification protocol outlined in Question 4.

V. References

  • Master Organic Chemistry. The Williamson Ether Synthesis. [Link]

  • Organic Chemistry Tutor. Williamson Ether Synthesis. [Link]

  • Chemistry Steps. Williamson Ether Synthesis. [Link]

  • PubMed. Synthesis and Photopolymerization of N,N'-dimethyl,-N,N'-di(methacryloxy ethyl)-1,6-hexanediamine as a Polymerizable Amine Coinitiator for Dental Restorations. [Link]

  • Google Patents. Epoxy resin amine curing agent of N,N′-dimethyl secondary diamine polymer.

  • PubChem. N,N-Dimethyl-3-phenyl-3-(o-tolyloxy)propan-1-amine. [Link]

  • MiraCosta College. Chemistry 211 Experiment 4. [Link]

  • Semantic Scholar. Synthesis and Characterization of N,N-Dimethylamino- N',N''-diarylamino Phosphine Oxides. [Link]

  • ResearchGate. An efficient method for the synthesis of N, N′-dimethyl-1,2-diamines. [Link]

  • Google Patents. Synthetic process of 2-dimethylaminoethyl chloride hydrochloride.

  • ResearchGate. High Yield Synthesis of 2-Substituted (N,N-Dimethylaminomethyl)ferrocenes. [Link]

  • Google Patents. Process for the purification of n,n-dimethylamino-propyl amine.

  • University of Richmond. Organic Chemistry Williamson Ether Synthesis. [Link]

  • Organic Syntheses. β-DIMETHYLAMINOETHYL CHLORIDE HYDROCHLORIDE. [Link]

  • Organic Chemistry Research. Regular Article. [Link]

  • ResearchGate. How to purify Nicotinic acid derivatives from the reaction mixture? [Link]

  • Google Patents. 2-dimethylaminoethyl chloride hydrochloride synthesis technology.

  • Chalmers ODR. Synthesis of N,N-diethyl-N- aminopropylpoly(oxyethylene)amine. [Link]

  • MDPI. Linear Synthesis of 10-Hydroxy-N,N-dimethyl-N-((3-(tosyloxy)pyridin-2-yl)methyl)decan-1-aminium Bromide. [Link]

  • Williamson Ether Synthesis Practice Problems. [Link]

  • Chegg.com. Solved Williamson Ether Synthesis using sodium hydroxide. [Link]

  • Google Patents. Preparation method of alkyl dimethylamine mixture.

  • Oreate AI Blog. Unraveling the Williamson Ether Synthesis: A Key to Creating Ethers. [Link]

  • ResearchGate. ISSN 2320-5407 International Journal of Advanced Research (2016), Volume 4, Issue 1, 716- 719. [Link]

  • Sciencemadness.org. synthesis of 3-ethylamino-p-cresol. [Link]

  • PubChem. N,N-dimethyl-2-[(1R)-1-phenyl-1-pyridin-2-ylethoxy]ethanamine. [Link]

  • ResearchGate. Linear Synthesis of 10-Hydroxy-N,N-dimethyl-N-((3-(tosyloxy)pyridin-2-yl)methyl)decan-1-aminium Bromide. [Link]

  • Google Patents. Method for purifying N,N-dimethylaminopropylamine.

Sources

Optimization

Technical Support Center: Optimization of Itopride Synthesis &amp; Minimization of Impurity 12

Welcome to the technical support center for Itopride synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the synthesis of Itopride, with a specif...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Itopride synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the synthesis of Itopride, with a specific focus on minimizing the formation of a critical process impurity, designated as Impurity 12. Our goal is to provide you with actionable insights and detailed protocols to enhance the purity and yield of your synthesis.

Understanding Itopride and the Challenge of Impurity 12

Itopride hydrochloride is a gastroprokinetic agent that enhances gastrointestinal motility. Its synthesis involves several key steps, and like any multi-step chemical synthesis, is prone to the formation of impurities. One of the most common process-related impurities is Impurity 12 , which has been identified as 4-[2-(dimethylamino)ethoxy]benzylamine (CAS No: 20059-73-8)[1][2]. This impurity is a key intermediate in a common synthetic route to Itopride. Its presence in the final product is typically due to an incomplete reaction in the final acylation step.

This guide will walk you through the common synthetic pathway, pinpoint the origin of Impurity 12, and provide detailed troubleshooting strategies to minimize its presence in your final product.

Core Synthesis Pathway of Itopride

A prevalent method for synthesizing Itopride involves the N-acylation of 4-[2-(dimethylamino)ethoxy]benzylamine with 3,4-dimethoxybenzoyl chloride. The workflow can be visualized as follows:

Itopride_Synthesis cluster_0 Synthesis of Intermediate (Impurity 12) cluster_1 Final Acylation Step cluster_2 Final Product A 4-Hydroxybenzaldehyde C 4-[2-(Dimethylamino)ethoxy]benzaldehyde A:e->C:w Etherification B 2-Dimethylaminoethyl chloride B:e->C:w E 4-[2-(Dimethylamino)ethoxy]benzaldoxime C:e->E:w Oximation D Hydroxylamine HCl D:e->E:w G 4-[2-(Dimethylamino)ethoxy]benzylamine (Impurity 12) E:e->G:w Reduction (e.g., H₂/Raney Ni) F Reduction F:e->G:w I Itopride G:e->I:w N-Acylation H 3,4-Dimethoxybenzoyl chloride H:e->I:w J Itopride HCl I->J Salt Formation (HCl)

Caption: General synthetic route for Itopride Hydrochloride.

Troubleshooting Guide: Minimizing Impurity 12

The formation of Impurity 12 as a persistent impurity is almost always a result of an incomplete N-acylation reaction. Below are common causes and their corresponding solutions.

Problem Area Potential Cause Troubleshooting & Optimization Strategies
N-Acylation Reaction Sub-optimal Reaction Conditions - Temperature: Ensure the reaction is carried out at the optimal temperature. Low temperatures can lead to a sluggish reaction, while excessively high temperatures may promote side reactions. A typical temperature range is 0-25°C. - Reaction Time: Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, HPLC). Ensure the reaction is allowed to proceed to completion.
Stoichiometry of Reactants - Acylating Agent: Use a slight excess (1.05-1.2 equivalents) of 3,4-dimethoxybenzoyl chloride to ensure complete consumption of the benzylamine intermediate. A large excess should be avoided as it can complicate purification.
Base Selection and Amount - Base: A suitable base, such as triethylamine or pyridine, is crucial to neutralize the HCl generated during the reaction. Use at least one equivalent of the base. An insufficient amount of base can lead to the protonation of the benzylamine, rendering it unreactive.
Solvent Quality - Solvent: Use an anhydrous, inert solvent such as dichloromethane (DCM) or toluene. The presence of water can hydrolyze the acyl chloride, reducing its effective concentration.[3]
Work-up and Purification Inadequate Quenching - Quenching: After the reaction is complete, quench the reaction mixture with a dilute aqueous acid (e.g., 1N HCl) to remove unreacted benzylamine and the base. The acidic wash will protonate the basic Impurity 12, making it soluble in the aqueous layer.
Inefficient Extraction - Extraction: Perform multiple extractions with an appropriate organic solvent to ensure complete recovery of the Itopride product while leaving the protonated impurity in the aqueous phase.
Crystallization/Recrystallization - Solvent System: Choose a solvent system for crystallization that effectively separates Itopride from Impurity 12. A mixture of a good solvent and an anti-solvent is often effective.

Frequently Asked Questions (FAQs)

Q1: I'm seeing a significant amount of Impurity 12 in my final product despite following the standard protocol. What is the most likely cause?

A1: The most probable cause is an incomplete N-acylation reaction. Re-evaluate the stoichiometry of your reactants, ensuring a slight excess of the acylating agent (3,4-dimethoxybenzoyl chloride). Also, verify the quality and quantity of the base used, as insufficient base can halt the reaction. Finally, ensure your solvent is anhydrous.

Q2: How can I effectively monitor the progress of the N-acylation reaction to avoid premature work-up?

A2: Thin-layer chromatography (TLC) is a quick and effective method for monitoring the reaction. Use a suitable mobile phase to achieve good separation between the starting material (4-[2-(dimethylamino)ethoxy]benzylamine), the acylating agent, and the Itopride product. The reaction is complete when the spot corresponding to the starting benzylamine is no longer visible. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) can be used.

Q3: Are there alternative synthesis routes that might avoid the formation of Impurity 12 as a final step intermediate?

A3: Yes, alternative routes exist where the N-acylation is performed earlier in the synthesis. For example, one could acylate 4-hydroxybenzylamine with 3,4-dimethoxybenzoyl chloride first, and then perform the etherification with 2-dimethylaminoethyl chloride in a subsequent step[4]. However, each route has its own set of potential impurities and optimization challenges.

Q4: What are the ideal storage conditions for 4-[2-(dimethylamino)ethoxy]benzylamine to prevent its degradation before use?

A4: 4-[2-(dimethylamino)ethoxy]benzylamine should be stored under an inert atmosphere (nitrogen or argon) at 2-8°C to prevent oxidation and degradation.[1]

Experimental Protocols

Protocol 1: N-Acylation of 4-[2-(dimethylamino)ethoxy]benzylamine

This protocol describes a general procedure for the N-acylation step to synthesize Itopride.

  • Reaction Setup: In a clean, dry, round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (nitrogen or argon), dissolve 1 equivalent of 4-[2-(dimethylamino)ethoxy]benzylamine (Impurity 12) in anhydrous dichloromethane (DCM).

  • Addition of Base: Add 1.1 equivalents of triethylamine to the solution and cool the mixture to 0°C in an ice bath.

  • Addition of Acylating Agent: Slowly add a solution of 1.05 equivalents of 3,4-dimethoxybenzoyl chloride in anhydrous DCM to the cooled reaction mixture.

  • Reaction: Allow the reaction to stir at 0°C for 30 minutes, and then let it warm to room temperature. Continue stirring for 2-4 hours, monitoring the reaction progress by TLC.

  • Work-up:

    • Once the reaction is complete, quench the reaction by adding 1N HCl and stir for 15 minutes.

    • Separate the organic layer.

    • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude Itopride.

  • Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane).

Protocol 2: HPLC Method for Monitoring Impurity 12

This protocol provides a starting point for developing an HPLC method to quantify Impurity 12.

  • Column: C18 (250 x 4.6 mm, 5 µm)

  • Mobile Phase: A gradient of acetonitrile and a phosphate buffer (pH adjusted to 3.0 with phosphoric acid).

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 215 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

This method should be validated for your specific system and requirements.

Visualizing the Troubleshooting Logic

Troubleshooting_Logic Start High Impurity 12 Detected Incomplete_Reaction Incomplete N-Acylation? Start->Incomplete_Reaction Check_Stoichiometry Verify Stoichiometry (Slight excess of acyl chloride) Incomplete_Reaction->Check_Stoichiometry Yes Inefficient_Purification Inefficient Purification? Incomplete_Reaction->Inefficient_Purification No Check_Base Check Base Quality & Quantity Check_Stoichiometry->Check_Base Check_Solvent Ensure Anhydrous Solvent Check_Base->Check_Solvent Optimize_Conditions Optimize Reaction Time & Temperature Check_Solvent->Optimize_Conditions End Impurity 12 Minimized Optimize_Conditions->End Improve_Workup Acidic Wash in Work-up Inefficient_Purification->Improve_Workup Yes Inefficient_Purification->End No Optimize_Crystallization Optimize Crystallization Solvent Improve_Workup->Optimize_Crystallization Optimize_Crystallization->End

Caption: Troubleshooting flowchart for minimizing Impurity 12.

References

  • Patil, S. B., et al. (2011). Identification of Forced Degradation Products of Itopride by LC-PDA and LC-MS. E-Journal of Chemistry, 8(3), 1236-1244. [Link]

  • Google Patents. US20090203940A1 - Method for preparing 4-[2-(dimethylamino)
  • Google Patents. WO2006011696A1 - Method for preparing 4-[2-(dimethylamino)
  • ResearchGate. Identification of forced degradation products of itopride by LC-PDA and LC-MS | Request PDF. [Link]

  • Justia Patents. novel process for synthesis of itopride and its novel intermediate n-(4-hydroxybenzyl)- 3,4-dimethoxybenzamide. [Link]

  • Google P
  • MedEx. SUMMARY OF PRODUCT CHARACTERISTICS. [Link]

  • SynZeal. Itopride Impurities. [Link]

  • Pharmaffiliates. Itopride Hydrochloride-impurities. [Link]

  • ResearchGate. (PDF) An Efficient and Improved Process for the Synthesis of Itopride Hydrochloride and Trimethobenzamide Hydrochloride. [Link]

  • Google Patents.
  • IP.com. Process For The Preparation Of Itopride, Its Salts And Intermediates Thereof. [Link]

  • Google Patents. CN113735740A - Preparation method of demethyl itopride nitrosamine.
  • Google Patents.
  • PharmaCompass. N-[p-[2-(dimethylamino)ethoxy]benzyl]veratramide hydrochloride | Drug Information, Uses, Side Effects, Chemistry. [Link]

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Troubleshooting

Technical Support Center: Resolving Co-elution of Itopride and Impurity 12 in HPLC

Welcome to the technical support center for resolving the co-elution of Itopride and its related substances in High-Performance Liquid Chromatography (HPLC). This guide is designed for researchers, scientists, and drug d...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for resolving the co-elution of Itopride and its related substances in High-Performance Liquid Chromatography (HPLC). This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and practical protocols. As Senior Application Scientists, we understand the critical importance of robust analytical methods in pharmaceutical development. This resource is structured to help you navigate the challenges of chromatographic separation with a logical, science-backed approach.

Understanding the Challenge: Co-elution of Itopride and Impurity 12

Itopride Hydrochloride, a gastroprokinetic agent, is a substituted benzamide with a molecular formula of C20H26N2O4·HCl.[1] Its structure contains amide and ether linkages, which can be susceptible to degradation under various stress conditions, leading to the formation of impurities.[2][3] The co-elution of Itopride with any of its impurities, such as Impurity 12, poses a significant challenge for accurate quantification and stability assessment, which are mandated by regulatory bodies like the International Conference on Harmonisation (ICH).[4][5]

This guide will provide a systematic approach to troubleshoot and resolve the co-elution of Itopride and Impurity 12, ensuring your analytical method is fit for its intended purpose.[6]

Frequently Asked Questions (FAQs) and Troubleshooting Guide

Here, we address common questions and issues encountered during the HPLC analysis of Itopride and its impurities.

Q1: I'm observing a single, broad, or shouldered peak where I expect to see Itopride and Impurity 12. How can I confirm co-elution?

A1: Visual inspection of the peak shape is the first indicator. A lack of symmetry, such as a shoulder or tailing, can suggest the presence of more than one compound.[7] However, for definitive confirmation, more advanced detection techniques are recommended:

  • Peak Purity Analysis with a Photodiode Array (PDA) Detector: A PDA detector can acquire UV spectra across the entire peak. If the peak represents a single, pure compound, the spectra at the upslope, apex, and downslope will be identical.[8] Any significant variation indicates the presence of a co-eluting impurity.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is the most definitive technique. By analyzing the mass-to-charge ratio (m/z) of the ions across the chromatographic peak, you can identify the presence of multiple compounds with different molecular weights.

Q2: What are the initial and most impactful parameters to adjust to resolve co-eluting peaks?

A2: The resolution of two peaks in chromatography is governed by three factors: selectivity (α), efficiency (N), and retention factor (k').[7] The most effective way to resolve co-eluting peaks is to alter the selectivity , which is a measure of the difference in interaction between the two analytes and the stationary/mobile phases.[9] The most common and impactful parameters to adjust for selectivity are:

  • Mobile Phase Composition:

    • Organic Modifier: Switching between different organic solvents, such as acetonitrile and methanol, can significantly alter selectivity due to their different solvent properties.[10]

    • pH of the Aqueous Phase: Itopride is a basic compound.[1] Adjusting the pH of the mobile phase will change its degree of ionization, which in turn dramatically affects its retention on a reversed-phase column. The optimal pH is typically 2-3 units away from the pKa of the analyte.

  • Stationary Phase Chemistry: If mobile phase optimization is insufficient, changing the column chemistry (e.g., from a C18 to a Phenyl or Cyano column) can provide a different separation mechanism and resolve the co-elution.[9]

Q3: How does adjusting the mobile phase pH help in separating Itopride from its impurities?

A3: Itopride hydrochloride is the salt of a weak base. In solution, its ionization state is dependent on the pH. By adjusting the pH of the mobile phase, you can control the charge of the Itopride molecule.

  • At low pH (e.g., pH 2.5-3.5): Itopride will be fully protonated and carry a positive charge. This can lead to better peak shapes on silica-based columns by minimizing interactions with residual silanols.

  • At neutral pH: The ionization of Itopride will be suppressed, making it more hydrophobic and increasing its retention on a C18 column.

Impurity 12 may have a different pKa than Itopride. Therefore, a change in pH will likely have a differential effect on the retention times of the two compounds, leading to improved separation. A systematic study of pH is a powerful tool for method development.

Q4: I have tried modifying the mobile phase with little success. What other column chemistries could be effective?

A4: While C18 columns are the workhorse of reversed-phase chromatography, their selectivity is primarily based on hydrophobicity. If Itopride and Impurity 12 have very similar hydrophobicities, a C18 column may not be able to resolve them. Consider these alternatives:

  • C8 Column: A shorter alkyl chain length than C18, offering slightly less hydrophobic retention. This can sometimes alter selectivity enough to achieve separation.[11]

  • Phenyl Column: Provides pi-pi interactions in addition to hydrophobic interactions. If either Itopride or Impurity 12 has an aromatic ring system that can interact differently with the phenyl stationary phase, this can be a very effective option.

  • Cyano (CN) Column: Can be used in both normal-phase and reversed-phase modes. In reversed-phase, it offers different selectivity due to dipole-dipole interactions.

Q5: Can I improve resolution by changing the column temperature or flow rate?

A5: Yes, but these parameters primarily affect efficiency (N) rather than selectivity.[9]

  • Column Temperature: Increasing the temperature generally decreases the viscosity of the mobile phase, which can lead to sharper peaks (higher efficiency) and shorter run times.[12] It can also sometimes subtly change selectivity. It's a parameter worth exploring, but typically in the range of 25-40°C.

  • Flow Rate: Lowering the flow rate can increase peak efficiency and improve resolution, but at the cost of longer analysis times.[12]

While useful for fine-tuning, temperature and flow rate adjustments are often less impactful for resolving severe co-elution compared to changes in mobile phase and stationary phase chemistry.

Troubleshooting Workflow

The following diagram illustrates a systematic approach to resolving the co-elution of Itopride and Impurity 12.

Troubleshooting_Workflow Start Co-elution of Itopride and Impurity 12 Observed Confirm Confirm Co-elution (PDA/MS) Start->Confirm MobilePhase Step 1: Mobile Phase Optimization Confirm->MobilePhase pH Adjust pH (e.g., 2.5 to 6.5) MobilePhase->pH Organic Change Organic Modifier (ACN vs. MeOH) pH->Organic Gradient Optimize Gradient Profile Organic->Gradient CheckRes1 Resolution > 1.5? Gradient->CheckRes1 StationaryPhase Step 2: Stationary Phase Screening CheckRes1->StationaryPhase No Success Resolution Achieved. Validate Method. CheckRes1->Success Yes Column Try Different Column (e.g., Phenyl, C8) StationaryPhase->Column CheckRes2 Resolution > 1.5? Column->CheckRes2 FineTune Step 3: Fine-Tuning CheckRes2->FineTune No CheckRes2->Success Yes Temp Adjust Temperature FineTune->Temp Flow Adjust Flow Rate Temp->Flow CheckRes3 Resolution > 1.5? Flow->CheckRes3 CheckRes3->Success Yes Fail Consult Advanced Techniques (e.g., 2D-LC) CheckRes3->Fail No

Caption: A logical workflow for troubleshooting co-elution in HPLC.

Experimental Protocols

Protocol 1: Systematic Mobile Phase pH and Organic Modifier Screening

This protocol outlines a systematic approach to evaluate the effect of mobile phase pH and organic modifier on the separation of Itopride and Impurity 12.

  • Preparation of Mobile Phases:

    • Prepare a series of aqueous buffers at different pH values (e.g., pH 2.5, 3.5, 4.5, 5.5, 6.5). A phosphate buffer is a good starting point.

    • Use HPLC-grade acetonitrile (ACN) and methanol (MeOH) as organic modifiers.

  • Initial Isocratic Elution with Acetonitrile:

    • Set up a sequence of runs using a C18 column.

    • For each pH value, run a series of isocratic mobile phase compositions (e.g., 70:30, 60:40, 50:50 Aqueous:ACN).

    • Monitor the retention times and resolution between Itopride and Impurity 12.

  • Isocratic Elution with Methanol:

    • Repeat step 2 using methanol as the organic modifier.

    • Compare the selectivity (changes in elution order or relative spacing of peaks) between ACN and MeOH at each pH.

  • Gradient Elution:

    • Based on the isocratic runs, determine the approximate organic solvent concentration required to elute both compounds.

    • Design a shallow gradient around this concentration range to maximize resolution. For example, if the compounds elute at ~30% ACN, try a gradient from 20% to 40% ACN over 20 minutes.

  • Data Analysis:

    • For each condition, calculate the resolution (Rs) between the Itopride and Impurity 12 peaks. An Rs value ≥ 1.5 is generally considered baseline separation.

Protocol 2: Column Chemistry Screening

This protocol should be followed if mobile phase optimization does not yield the desired resolution.

  • Select Alternative Columns:

    • Choose a set of columns with different stationary phases (e.g., C8, Phenyl, Cyano).

  • Define a Standard Test Condition:

    • Use the most promising mobile phase condition identified in Protocol 1.

  • Column Equilibration:

    • Before each run, ensure the new column is properly equilibrated with the mobile phase (at least 10-15 column volumes).

  • Execute Test Runs:

    • Inject the sample containing Itopride and Impurity 12 onto each column under the standard test condition.

  • Evaluate Results:

    • Compare the chromatograms from each column, paying close attention to changes in selectivity and resolution.

Data Presentation: Impact of Method Parameters on Resolution

The table below illustrates hypothetical results from a method development study to resolve Itopride and Impurity 12, demonstrating the impact of changing various chromatographic parameters.

Parameter Changed Condition A Condition B Observed Resolution (Rs) Comments
Mobile Phase pH pH 3.0 (Phosphate Buffer/ACN)pH 5.0 (Phosphate Buffer/ACN)0.8 -> 1.6Increasing pH significantly improved resolution by altering the ionization of Itopride.
Organic Modifier 40% Acetonitrile45% Methanol1.6 -> 1.9Switching to methanol provided a different selectivity and further improved the separation.
Column Chemistry C18 (150 x 4.6 mm, 5 µm)Phenyl (150 x 4.6 mm, 5 µm)0.9 -> 2.1The Phenyl column offered superior selectivity due to pi-pi interactions.
Column Temperature 30°C40°C1.6 -> 1.7A slight improvement in resolution and peak shape was observed at a higher temperature.

Conclusion

Resolving the co-elution of an active pharmaceutical ingredient and its impurity is a common but critical task in analytical method development. A systematic and logical approach, grounded in the principles of chromatography, is essential for success. By methodically evaluating the impact of mobile phase composition, stationary phase chemistry, and other instrumental parameters, a robust and reliable HPLC method can be developed for the accurate quantification of Itopride and its related substances, ensuring compliance with regulatory standards.[6][13]

References

  • Singh, S., et al. (2010). Identification of Forced Degradation Products of Itopride by LC-PDA and LC-MS. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]

  • Thiruvengada Rajan, V.S., et al. (2011). A Simple RP-HPLC Method for Quantitation of Itopride HCl in Tablet Dosage Form. Journal of Young Pharmacists. Available at: [Link]

  • Pharma Talks. (2023). Understanding ICH Q2(R2) Guidelines for Analytical Validation. YouTube. Available at: [Link] (Note: A generic YouTube link is provided as the original may not be stable. The content reflects the principles of ICH Q2(R2).)

  • Dolan, J.W., & Snyder, L.R. (2010). Methods for Changing Peak Resolution in HPLC: Advantages and Limitations. LCGC North America. Available at: [Link]

  • AMSbiopharma. (2023). ICH Guidelines for Analytical Method Validation Explained. Available at: [Link]

  • Umamaheswari, D., et al. (2010). Method development and validation of Itopride Hydrochloride and Rabeprazole Sodium in pharmaceutical dosage form by Reversed Phase High Performance Liquid Chromatography. Journal of Chemical and Pharmaceutical Research.
  • European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. Available at: [Link]

  • ResearchGate. (n.d.). Identification of forced degradation products of itopride by LC-PDA and LC-MS. Available at: [Link]

  • Veeprho. (n.d.). Itopride Impurities and Related Compound. Available at: [Link]

  • International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). Available at: [Link]

  • U.S. Food & Drug Administration. (n.d.). Itopride Hydrochloride. Available at: [Link] (Note: A direct link to the specific Itopride document on the FDA portal was not available, a general link is provided.)

  • Journal of Young Pharmacists. (2011). A Simple RP-HPLC Method for Quantitation of Itopride HCl in Tablet Dosage Form. Available at: [Link]

  • ResearchGate. (n.d.). Calibration data of the proposed HPLC method of Itopride HCl. Available at: [Link]

  • Journal of Chemical and Pharmaceutical Research. (2012). Method development and validation of related substances in Pantoprazole Sodium by RP HPLC.
  • Koczur, S. (2023). Real Solutions to Improve Your HPLC Peak Resolution. AnalyteGuru. Available at: [Link]

  • Research Journal of Pharmacy and Technology. (2021). RP-HPLC bioanalytical Method of Itopride hydrochloride for determination and its Pharmacokinetic applications. Available at: [Link]

  • Impactfactor. (2023). A Stability Demonstrating HPLC Method Development and Validation for Related Substances in Oxtriphylline using Quality by Design.
  • IntuitionLabs. (2024). ICH Q2(R2)
  • International Journal of Pharmacy and Pharmaceutical Sciences. (2013). FORMULATION AND EVALUATION OF ITOPRIDE HCL SUSTAINED RELEASED PELLETS.
  • Longdom Publishing. (n.d.). Validated HPLC Method for Determining Related Substances in Compatibility Studies and Novel Extended Release Formulation for Ranolazine. Available at: [Link]

  • SciSpace. (n.d.).
  • PubChem. (n.d.). Itopride Hydrochloride. Available at: [Link]

  • PubChem. (n.d.). Itopride. Available at: [Link]

  • LinkedIn. (2020).
  • Journal of Chemical and Pharmaceutical Research. (2014).
  • BenchChem. (2025).
  • Axion Labs. (n.d.). Co-Elution: The Achilles' Heel of Chromatography (and What You Can Do About It). Available at: [Link]

  • Axion Labs. (2023). Co-Elution: How to Detect and Fix Overlapping Peaks. YouTube. Available at: [Link] (Note: A generic YouTube link is provided as the original may not be stable. The content reflects the principles described.)

  • ResearchGate. (n.d.).
  • Caribbean Journal of Sciences and Technology. (n.d.).

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Optimization

Technical Support Center: Synthesis of N,N-Dimethyl-2-(p-tolyloxy)ethanamine

Introduction Welcome to the technical support guide for the synthesis of N,N-Dimethyl-2-(p-tolyloxy)ethanamine. This molecule is a key intermediate in various research and development applications.

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support guide for the synthesis of N,N-Dimethyl-2-(p-tolyloxy)ethanamine. This molecule is a key intermediate in various research and development applications. Achieving a high yield of a pure product is critical for downstream success. This guide is designed for researchers, chemists, and drug development professionals to troubleshoot common issues and optimize their synthetic protocols. The most common and direct route to this compound is the Williamson ether synthesis, a robust SN2 reaction between the sodium salt of p-cresol (p-cresoxide) and an N,N-dimethylethanamine derivative.[1][2][3] This document provides in-depth, experience-based solutions to challenges you may encounter during this procedure.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route for N,N-Dimethyl-2-(p-tolyloxy)ethanamine? The most prevalent method is the Williamson ether synthesis.[3][4] This involves the deprotonation of p-cresol using a suitable base to form the sodium p-cresoxide nucleophile, followed by its reaction with a 2-halo-N,N-dimethylethanamine (typically the chloride or bromide) via an SN2 mechanism.[1][2][3]

Q2: Which factors have the most significant impact on the reaction yield? Several factors are critical:

  • Choice of Base: The base must be strong enough to completely deprotonate the phenolic hydroxyl group of p-cresol (pKa ~10.2).[2]

  • Solvent Selection: The solvent must be appropriate for an SN2 reaction, typically a polar aprotic solvent that can dissolve the reactants but does not interfere with the nucleophile.[1][5]

  • Reaction Temperature: The temperature must be high enough to ensure a reasonable reaction rate but low enough to prevent side reactions like elimination.[3][5]

  • Purity of Reagents: Water and other protic impurities can quench the strong base and the cresoxide nucleophile, significantly reducing the yield.

Q3: How can I monitor the progress of the reaction? The reaction progress can be effectively monitored using Thin Layer Chromatography (TLC). A suitable mobile phase (e.g., a mixture of ethyl acetate and hexanes) should be developed to clearly separate the p-cresol starting material from the desired ether product. The disappearance of the p-cresol spot indicates the reaction is nearing completion. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used for more quantitative monitoring.

Q4: Is a phase-transfer catalyst necessary for this reaction? While not strictly necessary when using anhydrous polar aprotic solvents, a phase-transfer catalyst (PTC) like tetrabutylammonium bromide (TBAB) can be highly beneficial, especially in biphasic systems (e.g., toluene/water with NaOH).[5][6] A PTC facilitates the transfer of the cresoxide anion from the aqueous or solid phase into the organic phase where the alkyl halide is present, often leading to faster reaction times and higher yields under milder conditions.[6][7]

Troubleshooting Guide

This section addresses specific problems encountered during the synthesis in a question-and-answer format.

Problem 1: Low or No Product Yield

Q: I've set up the reaction, but after the recommended time, TLC analysis shows mostly unreacted p-cresol. What went wrong?

This is a common issue that typically points to one of four areas: inefficient deprotonation, poor nucleophilic attack, reagent impurity, or competing side reactions.

Visualizing the Troubleshooting Workflow

The following diagram outlines a logical decision-making process for diagnosing the cause of low yield.

LowYieldTroubleshooting start Low Yield Observed (Unreacted p-Cresol) check_base Was the base strong enough? (e.g., NaH, KH, NaNH2) start->check_base check_solvent Was the solvent polar aprotic and anhydrous? (e.g., DMF, DMSO, THF) check_base->check_solvent Yes base_ok Use stronger base (e.g., NaH) check_base->base_ok No check_reagents Were reagents anhydrous? (p-cresol, alkyl halide) check_solvent->check_reagents Yes solvent_ok Dry solvent or switch to anhydrous DMF/DMSO check_solvent->solvent_ok No check_temp Was the temperature and time sufficient? check_reagents->check_temp Yes reagents_ok Dry reagents before use (e.g., azeotropic distillation) check_reagents->reagents_ok No temp_ok Increase temperature or prolong reaction time check_temp->temp_ok No success Yield Improved check_temp->success Yes base_ok->success solvent_ok->success reagents_ok->success temp_ok->success

Caption: Troubleshooting flowchart for low yield in the Williamson ether synthesis.

Possible Causes & Solutions

Possible Cause Troubleshooting Suggestion & Rationale
Insufficient Deprotonation Suggestion: Use a stronger base. While NaOH can be used, its effectiveness is limited by its solubility in organic solvents and the presence of water from the acid-base reaction. Sodium hydride (NaH) or potassium hydride (KH) are superior choices.[1][2] Rationale: NaH is an exceptionally strong, non-nucleophilic base that irreversibly deprotonates the phenol. The only byproduct is hydrogen gas (H₂), which escapes the reaction mixture and drives the equilibrium towards the formation of the sodium cresoxide.[2]
Poor Solvent Choice Suggestion: Switch to an anhydrous, polar aprotic solvent such as N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or Tetrahydrofuran (THF).[1][8] Rationale: Polar aprotic solvents are ideal for SN2 reactions. They effectively solvate the cation (Na⁺) but do not strongly solvate the cresoxide anion, leaving it "naked" and highly nucleophilic. Protic solvents (like ethanol or water) would form hydrogen bonds with the cresoxide, stabilizing it and reducing its nucleophilicity.[5]
Presence of Water Suggestion: Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., Nitrogen or Argon). Use anhydrous grade solvents and ensure starting materials are dry. Rationale: Water will react with strong bases like NaH and will protonate the cresoxide anion, converting it back to p-cresol. This effectively consumes your reagents and prevents the desired reaction from occurring.
Poor Leaving Group Suggestion: Use 2-bromo-N,N-dimethylethanamine or a tosylate derivative instead of the chloro- version. Rationale: The SN2 reaction rate is dependent on the quality of the leaving group. The order of reactivity for halides is I > Br > Cl > F. Using a better leaving group like bromide will accelerate the rate of nucleophilic substitution.
Problem 2: Formation of Side Products

Q: My reaction worked, but the yield is still lower than expected and I have significant impurities. What are these side products and how can I avoid them?

The primary competing reaction in a Williamson ether synthesis is the E2 elimination of the alkyl halide.[3][9]

Visualizing the Competing Pathways

The following diagram illustrates the desired SN2 pathway versus the competing E2 elimination pathway.

SN2_vs_E2 cluster_reactants Reactants cluster_products Potential Products Cresoxide p-Cresoxide (Nucleophile/Base) SN2_Product Desired Ether Product (N,N-Dimethyl-2-(p-tolyloxy)ethanamine) Cresoxide->SN2_Product S_N2 Attack (Favored) E2_Product Elimination Byproduct (N,N-Dimethylvinylamine) Cresoxide->E2_Product E2 Elimination (Minor Pathway) AlkylHalide 2-Chloro-N,N-dimethylethanamine AlkylHalide->SN2_Product AlkylHalide->E2_Product

Caption: Competing SN2 and E2 reaction pathways.

Possible Causes & Solutions

Possible Cause Troubleshooting Suggestion & Rationale
High Reaction Temperature Suggestion: Lower the reaction temperature. Typical temperatures range from 50 to 100 °C.[5] Try running the reaction at the lower end of this range (e.g., 60-70 °C) for a longer period. Rationale: Elimination reactions have a higher activation energy than substitution reactions and are therefore more favored at higher temperatures.[5] By reducing the temperature, you can kinetically favor the desired SN2 pathway over the E2 pathway.
Sterically Hindered Base Suggestion: This is less of a concern with p-cresoxide, which is not particularly bulky. However, ensure the base used for deprotonation (if not NaH) is not excessively hindered (e.g., potassium tert-butoxide), as this can promote elimination. Rationale: Sterically bulky bases are more likely to act as a base (abstracting a proton) than as a nucleophile (attacking a carbon center), which favors elimination.[5][9]
C-Alkylation of Phenoxide Suggestion: Use a highly polar aprotic solvent like DMF or DMSO. Rationale: Phenoxide ions are ambident nucleophiles, meaning they can react at either the oxygen (O-alkylation, desired) or a carbon on the aromatic ring (C-alkylation, undesired).[3][5] Polar aprotic solvents favor O-alkylation.
Problem 3: Difficult Product Purification

Q: The reaction is complete, but I am struggling to isolate a pure product. How should I approach the workup and purification?

A: A multi-step purification process is often necessary.

  • Aqueous Workup:

    • After the reaction is complete, cool the mixture and carefully quench any remaining NaH with a small amount of ethanol or isopropanol, followed by water.

    • Extract the product into an organic solvent like ethyl acetate or diethyl ether.[5]

    • Crucial Step: Wash the organic layer with a dilute aqueous base solution (e.g., 1M NaOH). This will deprotonate and extract any unreacted p-cresol into the aqueous layer, which is a very effective purification step.

    • Wash the organic layer with water and then brine to remove residual salts and base.

    • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄) and filter.[5]

  • Solvent Removal:

    • Remove the organic solvent under reduced pressure using a rotary evaporator.

  • Final Purification:

    • Vacuum Distillation: The target compound is a liquid, making vacuum distillation an excellent method for final purification.[10] It will effectively separate the desired ether from non-volatile impurities and any high-boiling side products.

    • Column Chromatography: If distillation is not feasible or does not provide sufficient purity, column chromatography on silica gel can be employed. Use a gradient of ethyl acetate in hexanes, monitoring the fractions by TLC.

Optimized Experimental Protocol

This protocol is a robust starting point and may require minor optimization based on your specific laboratory conditions and reagent purity.

Reagents:

  • p-Cresol

  • Sodium Hydride (60% dispersion in mineral oil)

  • 2-Chloro-N,N-dimethylethanamine hydrochloride

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl Acetate (for workup)

  • 1M Sodium Hydroxide solution (for workup)

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate

Procedure:

  • Neutralization of Alkyl Halide: Dissolve 2-Chloro-N,N-dimethylethanamine hydrochloride in a minimal amount of water and neutralize with a 50% NaOH solution until the free amine separates as an oil. Extract the free amine into diethyl ether, dry the organic layer with Na₂SO₄, and carefully remove the solvent. Caution: The free amine is volatile and should be used immediately.

  • Setup: To an oven-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and a nitrogen inlet, add p-cresol (1.0 eq).

  • Solvent Addition: Add anhydrous DMF via syringe to dissolve the p-cresol (approx. 5-10 mL per gram of cresol).

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (1.1 eq) portion-wise. Caution: Hydrogen gas is evolved. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes until gas evolution ceases. The solution should become a clear solution of the sodium cresoxide.

  • Nucleophilic Substitution: Add the prepared 2-Chloro-N,N-dimethylethanamine (1.05 eq) dropwise to the cresoxide solution.

  • Reaction: Heat the reaction mixture to 70 °C and stir for 4-6 hours. Monitor the reaction progress by TLC until the p-cresol starting material is consumed.

  • Workup: Cool the reaction to room temperature. Carefully quench by the slow addition of water. Transfer the mixture to a separatory funnel and dilute with ethyl acetate and water.

  • Extraction & Washing: Separate the layers. Wash the organic layer twice with 1M NaOH solution to remove unreacted p-cresol. Then, wash once with water and once with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude oil by vacuum distillation to yield N,N-Dimethyl-2-(p-tolyloxy)ethanamine as a pure liquid.

References

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. [Link]

  • Organic Chemistry Tutor. Williamson Ether Synthesis. [Link]

  • Organic Chemistry Portal. Aryl ether synthesis by etherification (arylation). [Link]

  • Google Patents. (EP1027316A1).
  • Synthesis and Characterization of N,N-Dimethylamino- N',N"-diarylamino Phosphine Oxides. [Link]

  • Google Patents. (US4532354A). Method for purifying N,N-dimethylaminopropylamine.
  • Organic Chemistry Research. An efficient tandem synthesis of alkyl aryl ethers. [Link]

  • Wikipedia. Williamson ether synthesis. [Link]

  • Yoon, M. (2025). Improvement of the phase-transfer catalysis method for synthesis of glycidyl ether. [Link]

  • PubChem. Ethanamine, N,N-dimethyl-2-(2-(phenylmethyl)phenoxy)-, 2-hydroxy-1,2,3-propanetricarboxylate (1:1). [Link]

  • Jetir.Org. Contribution of phase transfer catalyst to green chemistry: A review. [Link]

  • Professor Dave Explains. (2018). Williamson Ether Synthesis. [Link]

  • Chemistry LibreTexts. (2025). 18.2: Preparing Ethers. [Link]

  • Ataman Kimya. N,N-DIETHYLETHANAMINE. [Link]

  • Moe, N. S. (1967). The Purification of N,N-Dimethylformamide and Acetonitrile for Polarographic Use. [Link]

  • Chemistry LibreTexts. (2023). Williamson Ether Synthesis. [Link]

  • Google Patents. (US7666954B2). Epoxy resin amine curing agent of N,N′-dimethyl secondary diamine polymer.
  • Freedman, H. H., & Dubois, R. A. (1975). An improved Williamson ether synthesis using phase transfer catalysis. [Link]

  • ChemTalk. Williamson Ether Synthesis. [Link]

  • Union College. Synthesis of Alkyl Aryl Ethers Using a Halogen Exchange Coupled to an Ullmann Etherification. [Link]

  • PrepChem.com. Preparation of N,N-dimethyl-p-phenylenediamine. [Link]

  • SIELC Technologies. Ethylamine, N,N-dimethyl-2-phenoxy. [Link]

Sources

Troubleshooting

Troubleshooting low sensitivity in LC-MS detection of Itopride Impurity 12

Technical Support Center: LC-MS Detection of Itopride Impurity 12 Welcome to the technical support guide for troubleshooting low sensitivity in the Liquid Chromatography-Mass Spectrometry (LC-MS) detection of Itopride Im...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: LC-MS Detection of Itopride Impurity 12

Welcome to the technical support guide for troubleshooting low sensitivity in the Liquid Chromatography-Mass Spectrometry (LC-MS) detection of Itopride Impurity 12. This resource is designed for researchers, scientists, and drug development professionals to navigate and resolve common challenges encountered during the analysis of this specific impurity. The guidance provided herein is structured in a practical question-and-answer format, grounded in scientific principles to ensure robust and reliable analytical outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Section 1: Foundational Issues - Method & System Health

Question 1: I'm seeing a universally low signal for both Itopride and Impurity 12, or the sensitivity has suddenly dropped. Where should I start?

A sudden or consistent drop in sensitivity across all analytes often points to a systemic issue rather than a compound-specific problem. Before delving into analyte-specific optimization, a thorough check of the LC-MS system's health is paramount.

Answer:

A global loss of sensitivity is typically traced back to the instrument's core components. The logical flow for troubleshooting should start from the liquid chromatograph and move toward the mass spectrometer.

Troubleshooting Workflow: System Health Check

Caption: Initial troubleshooting workflow for global sensitivity loss.

Step-by-Step Protocol: Initial System Verification

  • Verify Mobile Phase Integrity:

    • Always use freshly prepared mobile phases made with LC-MS grade solvents (e.g., water, acetonitrile, methanol) and additives (e.g., formic acid, ammonium acetate).[1][2] Contaminants in lower-grade solvents can significantly increase background noise and suppress analyte ionization.[1][3]

    • Ensure additives are from reliable sources; for instance, formic acid from plastic containers can introduce contaminants like polyethylene glycol (PEG) that cause ion suppression.[4]

  • System Suitability Test (SST):

    • Inject a well-characterized standard mixture. A failing SST (e.g., poor peak shape, shifting retention times, low signal-to-noise) confirms a systemic problem.[5]

  • Inspect for Leaks and Contamination:

    • Visually inspect all fittings from the pump to the MS source for any signs of leakage.

    • Flush the system to remove potential salt precipitation or contamination, especially when switching between different mobile phase compositions.[5]

  • MS Source Cleaning and Calibration:

    • A dirty ion source is a frequent cause of sensitivity loss.[5][6] Follow the manufacturer's protocol to clean the ion source, including the capillary, sample cone, and skimmer.

    • Perform a system calibration or tune using the manufacturer's recommended solution. This verifies that the mass analyzer and detector are performing within specifications.[7][8] A successful calibration with a poor analyte signal points the investigation toward the LC method or analyte properties.

Section 2: Analyte-Specific Issues - Itopride Impurity 12

Question 2: My system passes its performance checks, and the main Itopride peak is strong, but the signal for Impurity 12 is disproportionately low or non-existent. What's the likely cause?

When the primary analyte responds well but a specific impurity shows poor sensitivity, the issue is likely rooted in the impurity's unique physicochemical properties and how they interact with the chosen LC-MS method parameters.

Answer:

The low sensitivity of Itopride Impurity 12, also known as 4-(aminomethyl)phenol[9], is likely due to suboptimal ionization or chromatographic conditions for this specific molecule. Itopride is a substituted benzamide[10][11], while Impurity 12 is a much smaller, more polar molecule. A method optimized for Itopride may not be suitable for Impurity 12.

Key Physicochemical Differences:

CompoundMolecular FormulaMolecular WeightKey Functional Groups
Itopride C20H26N2O4358.4 g/mol [12]Amide, Ether, Tertiary Amine
Itopride Impurity 12 C7H9NO123.16 g/mol [9]Phenol, Primary Amine

This structural difference is critical. The primary amine and phenolic hydroxyl group on Impurity 12 make it more polar and ionizable under different conditions than the parent drug.

Troubleshooting Logic: Compound-Specific Sensitivity

Impurity_12_Sensitivity cluster_Ionization Ionization Optimization cluster_Chromatography Chromatography Optimization Polarity Ionization Mode - Test Positive (ESI+) & Negative (ESI-)? - Impurity 12 has amine (ESI+) & phenol (ESI-).[15] pH Mobile Phase pH Polarity->pH Select Mode Adducts Adduct Formation - In ESI+, look for [M+H]+. - In ESI-, look for [M-H]-. - Consider other adducts (e.g., [M+Na]+).[16] pH->Adducts Optimize pH Retention Peak Retention & Shape - Is impurity eluting too early (void volume)? - Poor retention leads to ion suppression.[1][6] Gradient Gradient Profile - Is the organic percentage too high at elution? - High aqueous content can hinder ESI.[4] Retention->Gradient Adjust Column Column Choice - Standard C18 may not retain this polar impurity. - Consider AQ-type C18 or HILIC. Gradient->Column Consider

Sources

Optimization

Technical Support Center: Purification of Crude N,N-Dimethyl-2-(p-tolyloxy)ethanamine

Welcome to the technical support center for the purification of crude N,N-Dimethyl-2-(p-tolyloxy)ethanamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth tech...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of crude N,N-Dimethyl-2-(p-tolyloxy)ethanamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting strategies for common challenges encountered during the purification of this important intermediate.

Introduction to Purification Challenges

N,N-Dimethyl-2-(p-tolyloxy)ethanamine is commonly synthesized via a Williamson ether synthesis, reacting p-cresol with a 2-(dimethylamino)ethyl halide. While effective, this reaction can lead to a variety of impurities that complicate purification. The basic nature of the tertiary amine product also presents unique challenges for standard purification techniques like silica gel chromatography. This guide will address these issues in a practical, question-and-answer format, providing both theoretical explanations and actionable protocols.

Troubleshooting Guide

This section addresses specific problems you may encounter during the purification of N,N-Dimethyl-2-(p-tolyloxy)ethanamine.

Question 1: My flash chromatography on silica gel is giving poor separation and significant tailing of my product. What is causing this and how can I fix it?

Answer: This is a classic issue when purifying basic compounds like tertiary amines on standard silica gel.[1][2] The acidic nature of the silanol groups on the silica surface strongly interacts with the basic amine, leading to peak tailing and poor resolution.[1]

Here are several strategies to overcome this:

  • Mobile Phase Modification: Add a small amount of a competing amine to your mobile phase to saturate the acidic sites on the silica. A common choice is 0.5-2% triethylamine (TEA) in your hexane/ethyl acetate or dichloromethane/methanol solvent system.[1][2] This will reduce the interaction of your target compound with the stationary phase, resulting in more symmetrical peaks.

  • Alternative Stationary Phases:

    • Amine-Functionalized Silica: Using an amine-treated stationary phase can significantly improve the purification of organic amines by minimizing the acid-base interactions that cause peak tailing on standard silica gel.[1]

    • Alumina (Basic or Neutral): Alumina is a good alternative to silica for purifying amines. Basic or neutral alumina will not have the acidic sites that cause issues with silica.

    • Reverse-Phase Chromatography: If your compound and impurities have different polarities, reverse-phase flash chromatography can be an excellent option.[3] A typical mobile phase would be a gradient of acetonitrile in water, often with a modifier like formic acid or trifluoroacetic acid to improve peak shape.

Question 2: I'm seeing a significant amount of an alkene byproduct in my crude reaction mixture. How can I minimize its formation and remove it?

Answer: The presence of an alkene byproduct strongly suggests that an E2 elimination reaction is competing with your desired SN2 (Williamson ether synthesis) reaction.[4] This is a common side reaction, especially if the reaction temperature is too high or if there is significant steric hindrance.[4][5]

Minimizing Alkene Formation:

  • Control Reaction Temperature: Lowering the reaction temperature generally favors the SN2 pathway over the E2 pathway.[4]

  • Choice of Base: While a strong base is needed to deprotonate the p-cresol, using a very bulky base can favor elimination.

Removing the Alkene Impurity:

  • Chromatography: The alkene will be significantly less polar than your amine product. Flash chromatography, using the methods described in the previous question, should allow for easy separation.

  • Acid-Base Extraction: You can exploit the basicity of your product. Dissolve the crude mixture in a nonpolar organic solvent (like diethyl ether or ethyl acetate) and wash with an aqueous acid solution (e.g., 1M HCl). Your amine will be protonated and move to the aqueous layer, while the non-basic alkene will remain in the organic layer. You can then basify the aqueous layer and extract your purified amine back into an organic solvent.

Question 3: My final product is an oil, but I need a solid for easier handling and formulation. What are my options?

Answer: While N,N-Dimethyl-2-(p-tolyloxy)ethanamine is an oil at room temperature, you can convert it to a solid salt for easier handling. The hydrochloride salt is a common choice for amines.[3]

Protocol for Salt Formation:

  • Dissolve your purified amine oil in a minimal amount of a suitable solvent, such as diethyl ether or ethyl acetate.

  • Slowly add a solution of HCl in a compatible solvent (e.g., HCl in diethyl ether or dioxane) dropwise while stirring.

  • The hydrochloride salt should precipitate out of the solution.

  • Collect the solid by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Question 4: I'm attempting to purify my product by recrystallization of the hydrochloride salt, but it's "oiling out." What does this mean and how can I get crystals?

Answer: "Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid crystal lattice. This often happens if the solution is cooled too quickly or if the chosen solvent is not ideal.

Troubleshooting Recrystallization:

  • Solvent Selection: The key is to find a solvent or solvent system where your compound is highly soluble at elevated temperatures but sparingly soluble at lower temperatures.[6] For amine salts, polar protic solvents like ethanol or isopropanol, or mixtures like ethanol/ethyl acetate or methanol/diethyl ether, can be effective.

  • Slow Cooling: Allow the solution to cool slowly to room temperature, and then place it in an ice bath or refrigerator. Rapid cooling encourages oiling out.

  • Scratching: Use a glass rod to scratch the inside of the flask at the surface of the solution. This can create nucleation sites for crystal growth.

  • Seeding: If you have a small amount of pure crystalline product, add a tiny crystal to the cooled, saturated solution to induce crystallization.

  • Two-Solvent Recrystallization: Dissolve your compound in a minimal amount of a "good" solvent (in which it is very soluble). Then, slowly add a "poor" solvent (in which it is insoluble) until the solution becomes slightly cloudy. Gently heat until the solution is clear again, and then allow it to cool slowly.[7]

Frequently Asked Questions (FAQs)

Q: What are the most likely impurities in my crude N,N-Dimethyl-2-(p-tolyloxy)ethanamine?

A: Based on the Williamson ether synthesis, you can expect:

  • Unreacted p-cresol.

  • Unreacted 2-(dimethylamino)ethyl halide.

  • Alkene byproducts from E2 elimination.[4]

  • C-alkylated byproducts where the ethylamine group has attached to the aromatic ring of p-cresol instead of the oxygen.[4]

Q: Can I purify N,N-Dimethyl-2-(p-tolyloxy)ethanamine by distillation?

A: Yes, vacuum distillation can be a viable method for purifying the free base form of N,N-Dimethyl-2-(p-tolyloxy)ethanamine, especially on a larger scale. However, be aware that amines can be sensitive to high temperatures and may decompose. It is crucial to use a good vacuum source to lower the boiling point and to monitor the temperature carefully.

Q: What TLC stain can I use to visualize my amine product?

A: While UV light can often visualize the aromatic ring, a potassium permanganate stain is generally effective for visualizing compounds that can be oxidized, including the ether linkage in your product. For primary and secondary amines, a ninhydrin stain is specific, but it will not work for your tertiary amine.[3]

Experimental Protocols

Protocol 1: Flash Chromatography with Mobile Phase Modifier

This protocol is suitable for purifying the free base form of N,N-Dimethyl-2-(p-tolyloxy)ethanamine.

  • Slurry Preparation: Dissolve your crude product in a minimal amount of dichloromethane. Add a small amount of silica gel and evaporate the solvent to create a dry powder. This dry loading method often gives better separation than wet loading.

  • Column Packing: Pack a silica gel column with your chosen eluent system (e.g., 95:5 hexane:ethyl acetate with 1% triethylamine).

  • Loading: Carefully add your dry-loaded sample to the top of the column.

  • Elution: Run the column with your chosen eluent system, gradually increasing the polarity if necessary (e.g., to 80:20 hexane:ethyl acetate with 1% triethylamine).

  • Fraction Collection: Collect fractions and analyze by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure. The triethylamine is volatile and should be removed during this step.

Protocol 2: Purification via Acid-Base Extraction

This protocol is effective for removing non-basic impurities.

  • Dissolution: Dissolve the crude oil in diethyl ether (or another suitable organic solvent).

  • Acid Wash: Transfer the solution to a separatory funnel and wash with 1M HCl (aq). Repeat the wash 2-3 times. Combine the aqueous layers. The desired amine is now in the aqueous layer as its hydrochloride salt.

  • Back-Extraction of Organics: Wash the combined aqueous layers with diethyl ether to remove any remaining neutral organic impurities. Discard the organic layer.

  • Basification: Cool the aqueous layer in an ice bath and slowly add a base (e.g., 5M NaOH or solid K2CO3) with stirring until the pH is >10.

  • Product Extraction: Extract the aqueous layer with diethyl ether (3x). The purified free base is now in the organic layer.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure to yield the purified N,N-Dimethyl-2-(p-tolyloxy)ethanamine oil.

Visualizing the Purification Workflow

Purification_Workflow cluster_synthesis Synthesis cluster_final_product Final Product Forms Crude_Product Crude N,N-Dimethyl-2-(p-tolyloxy)ethanamine (with impurities) Acid_Base Acid-Base Extraction Crude_Product->Acid_Base Chromatography Flash Chromatography Crude_Product->Chromatography Distillation Vacuum Distillation Crude_Product->Distillation Free_Base Purified Free Base (Oil) Acid_Base->Free_Base Chromatography->Free_Base Distillation->Free_Base Salt_Formation Salt Formation (HCl) Free_Base->Salt_Formation HCl_Salt Hydrochloride Salt (Solid) Salt_Formation->HCl_Salt

Caption: Purification workflow for N,N-Dimethyl-2-(p-tolyloxy)ethanamine.

Quantitative Data Summary

Purification MethodTypical PurityTypical YieldKey AdvantagesKey Disadvantages
Flash Chromatography >98%60-85%High resolution for similar impuritiesCan be slow, requires solvent, potential for product loss on column
Acid-Base Extraction 90-98%80-95%Fast, scalable, good for removing non-basic impuritiesLess effective for removing basic impurities
Vacuum Distillation >95%70-90%Excellent for large scale, removes non-volatile impuritiesPotential for thermal degradation of the product
Recrystallization (as salt) >99%50-80%Yields high-purity solid, excellent final polishing stepCan be difficult to find suitable solvents, potential for lower yield

References

  • Biotage. (2023, January 19). Is there an easy way to purify organic amines?[Link]

  • Reddit discussion on Amine workup in r/Chempros. (2024, March 12). [Link]

  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]

  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. [Link]

  • Science Forums. (2011, August 29). Amine purification. [Link]

  • Kagan, M., et al. (2008). Optimization of normal-phase chromatographic separation of compounds with primary, secondary and tertiary amino groups. Journal of Chromatography A, 1194(1), 80-9. [Link]

  • Chromatography Forum. (2006, January 24). Separation of Secondary Amine and Tertiary amine. [Link]

  • SIELC Technologies. Separation of Ethylamine, N,N-dimethyl-2-phenoxy- on Newcrom R1 HPLC column. [Link]

  • Reddit discussion on Recrystallization with two solvents in r/Chempros. (2019, December 18). [Link]

  • 楚肽生物科技. N,N-Dimethyl-2-(p-tolyloxy)ethanamine. [Link]

  • Synthesis and Characterization of N,N-Dimethylamino- N',N''-diarylamino Phosphine Oxides. (n.d.). [Link]

  • PubChem. N,N-dimethyl-2-[(1R)-1-phenyl-1-pyridin-2-ylethoxy]ethanamine. [Link]

  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. [Link]

  • ResearchGate. (2009, May). General methods for flash chromatography using disposable columns. [Link]

  • Chemistry LibreTexts. (2020, March 30). 11.1: Williamson Ether Synthesis. [Link]

  • International Journal of Advanced Research. (2016). Synthesis of N,N-Dimethyl Dodecyl Amine-N-Oxide (DDAO) by a convenient route. 4(1), 716-719. [Link]

  • Chemistry Steps. Williamson Ether Synthesis. [Link]

  • Wikipedia. Williamson ether synthesis. [Link]

Sources

Optimization

Technical Support Center: Minimizing the Genotoxic Potential of Itopride Impurities

Welcome to the technical support center for researchers, scientists, and drug development professionals dedicated to ensuring the safety and quality of Itopride. This guide provides in-depth technical information, troubl...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals dedicated to ensuring the safety and quality of Itopride. This guide provides in-depth technical information, troubleshooting advice, and detailed protocols to help you identify, assess, and control potentially genotoxic impurities in Itopride.

Table of Contents

  • Frequently Asked Questions (FAQs)

    • Understanding Genotoxic Impurities (GTIs) in Itopride

    • Analytical Challenges and Solutions

    • Regulatory and Control Strategies

  • Troubleshooting Guides

    • Troubleshooting In Silico Assessments

    • Troubleshooting the Ames Test for Itopride Impurities

    • Troubleshooting Trace-Level Analysis by LC-MS/MS

  • Experimental Protocols

    • Protocol 1: In Silico Genotoxicity Hazard Assessment of Itopride Impurities

    • Protocol 2: Bacterial Reverse Mutation (Ames) Test for Itopride Impurities

    • Protocol 3: Stability-Indicating HPLC-UV Method for Itopride and Its Degradation Products

    • Protocol 4: Confirmatory LC-MS/MS Analysis of Demethyl-Itopride Nitrosamine

  • Control Strategy and Risk Mitigation

    • ICH M7 Framework and Classification

    • Calculating Purge Factors for Genotoxic Impurities

  • References

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the identification and control of genotoxic impurities in Itopride.

Understanding Genotoxic Impurities (GTIs) in Itopride

Q1: What are the primary sources of potentially genotoxic impurities in Itopride?

A1: Potentially genotoxic impurities (PGIs) in Itopride can arise from several sources:

  • Synthesis-Related Impurities: These are by-products or unreacted starting materials from the chemical synthesis of the Itopride active pharmaceutical ingredient (API).[1] A key concern is the potential for the formation of nitrosamines, such as demethyl-itopride nitrosamine, if sources of nitrites react with amine precursors under acidic conditions.[2][3]

  • Degradation Products: Itopride is susceptible to degradation, particularly through hydrolysis of its amide and ether linkages and through oxidation.[4][5] Forced degradation studies have shown that Itopride degrades under acidic, alkaline, and oxidative stress conditions.[4][5]

  • Reagents and Solvents: Impurities present in starting materials, reagents, or solvents used in the manufacturing process can be carried through to the final product.[1]

Q2: Which specific impurities of Itopride are of genotoxic concern?

A2: Based on structural alerts and known mechanisms of genotoxicity, the following impurities are of primary concern:

  • Demethyl-Itopride Nitrosamine: This is a significant concern due to the well-established carcinogenic potential of N-nitrosamines.[2] It can form when demethyl-itopride, a potential process impurity, reacts with a nitrosating agent.[2]

  • Itopride N-oxide: This is a known degradation product formed under oxidative stress.[5] While not all N-oxides are genotoxic, they can be a structural alert requiring further evaluation.

  • Other Degradants with Structural Alerts: Other degradation products resulting from the cleavage of the Itopride molecule should be assessed for structural alerts for genotoxicity, such as aromatic amines or other reactive moieties.[6][7]

Q3: What are the key chemical features of Itopride that make it susceptible to forming potentially genotoxic impurities?

A3: The Itopride molecule contains several functional groups that can be involved in the formation of PGIs:

  • Tertiary Amine: The dimethylamino group is a tertiary amine that can be a precursor to nitrosamine formation.[8]

  • Amide and Ether Linkages: These are susceptible to hydrolysis, which can break down the molecule into smaller fragments that may themselves be reactive or contain structural alerts.[4][5]

  • Aromatic Rings: The benzamide and phenyl ether moieties, while generally stable, can be involved in metabolic activation or degradation pathways leading to potentially reactive species.

Analytical Challenges and Solutions

Q4: What are the main challenges in detecting and quantifying genotoxic impurities in Itopride?

A4: The primary challenges are the very low concentration levels at which these impurities need to be controlled (often in the parts-per-million range) and the complexity of the drug matrix.[1] This requires highly sensitive and selective analytical methods.[9]

Q5: Which analytical techniques are most suitable for the analysis of Itopride's genotoxic impurities?

A5: A combination of techniques is often employed:

  • High-Performance Liquid Chromatography (HPLC) with UV detection: This is a robust method for monitoring known impurities and degradation products during stability studies.[10][11][12][13]

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This is the gold standard for trace-level quantification of genotoxic impurities due to its high sensitivity and selectivity.[9][14][15] It is particularly crucial for confirming the presence and accurately measuring nitrosamine impurities.[9][14]

Regulatory and Control Strategies

Q6: What is the regulatory framework for controlling genotoxic impurities in pharmaceuticals like Itopride?

A6: The primary guideline is the ICH M7 guideline, "Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk."[16] This guideline outlines a risk-based approach to identify, categorize, qualify, and control mutagenic impurities.[16]

Q7: What is the Threshold of Toxicological Concern (TTC) and how does it apply to Itopride impurities?

A7: The TTC is a concept that establishes a default safe level of intake for any unstudied chemical that is considered to pose a negligible risk of carcinogenicity. For most mutagenic impurities, this is set at 1.5 µ g/day .[2] This value is used to calculate the acceptable concentration limit of a given genotoxic impurity in the Itopride drug substance.

Troubleshooting Guides

This section provides practical advice for overcoming common issues encountered during the assessment and analysis of Itopride impurities.

Troubleshooting In Silico Assessments
Problem Possible Cause Recommended Solution
Conflicting predictions from different QSAR models. Models use different algorithms (rule-based vs. statistical) and training datasets.According to ICH M7, both a rule-based and a statistical-based methodology should be used. An expert review is crucial to interpret conflicting results and determine the final classification.[16]
A structural alert is identified, but no experimental data is available. The impurity may be a novel compound.The impurity should be classified as a potential mutagenic impurity (Class 3 according to ICH M7) and controlled at or below the TTC, or subjected to an Ames test to gather experimental evidence.[16]
The QSAR model is not applicable to the chemical structure of the impurity. The impurity's structure may fall outside the model's applicability domain.This highlights the limitation of in silico models. In such cases, experimental testing (Ames test) is necessary to determine the mutagenic potential.
Troubleshooting the Ames Test for Itopride Impurities
Problem Possible Cause Recommended Solution
High background (spontaneous revertant) colonies on control plates. Contamination of media, reagents, or bacterial strains. Improper incubation conditions.Ensure strict aseptic techniques. Use fresh, sterile media and reagents. Verify incubator temperature and humidity.[17][18]
No response from the positive control. Inactive positive control substance. Incorrect concentration. Error in the preparation of the S9 metabolic activation mix.Use a fresh, validated positive control. Double-check all calculations and dilutions. Prepare the S9 mix according to a validated protocol immediately before use.
Cytotoxicity observed at low concentrations of the test article. The impurity is toxic to the bacterial strains, preventing the observation of mutagenicity.Test a wider range of lower concentrations to find a non-toxic dose range. If cytotoxicity persists, it may limit the interpretability of the test for mutagenicity.
Inconclusive or borderline results. The impurity may be a weak mutagen. Variability in the assay.Repeat the experiment, possibly with a narrower concentration range around the area of the initial response. Ensure precise execution of the protocol. Statistical analysis is key to interpreting borderline results.
Troubleshooting Trace-Level Analysis by LC-MS/MS
Problem Possible Cause Recommended Solution
Poor sensitivity or no detectable peak for the impurity. Sub-optimal ionization or fragmentation parameters. Matrix effects (ion suppression). Insufficient sample concentration.Optimize MS parameters (e.g., declustering potential, collision energy) through infusion or flow-injection analysis of a standard.[15] Use a more effective sample preparation technique (e.g., solid-phase extraction) to remove interfering matrix components. Consider using a deuterated internal standard to compensate for matrix effects.
High baseline noise. Contaminated mobile phase, solvents, or system components.Use high-purity, LC-MS grade solvents and additives.[19] Flush the system thoroughly. Clean the ion source regularly.[20][21]
Peak tailing or fronting. Column degradation or contamination. Inappropriate mobile phase pH. Sample solvent mismatch.Flush the column with a strong solvent. If the problem persists, replace the column. Ensure the mobile phase pH is appropriate for the analyte's pKa. The sample should be dissolved in a solvent similar in strength to the initial mobile phase.[22]
Carryover of the analyte from one injection to the next. Inadequate cleaning of the autosampler needle and injection port. Adsorption of the analyte to system components.Optimize the autosampler wash procedure with a strong solvent. Use multiple wash cycles. If carryover persists, investigate potential sites of adsorption in the flow path.

Experimental Protocols

This section provides detailed, step-by-step methodologies for key experiments.

Protocol 1: In Silico Genotoxicity Hazard Assessment of Itopride Impurities

Objective: To predict the bacterial mutagenicity potential of Itopride impurities using two complementary (Q)SAR methodologies as recommended by ICH M7.[16]

Methodology:

  • Structure Identification: Obtain the 2D chemical structure of each known and potential Itopride impurity.

  • Rule-Based (Expert System) Analysis:

    • Utilize a rule-based QSAR software (e.g., Derek Nexus).

    • Input the chemical structure of the impurity.

    • The software will identify "structural alerts," which are molecular substructures known to be associated with mutagenicity.[6][7]

    • Review the output, paying close attention to alerts for aromatic amines, N-oxides, and other reactive groups.

  • Statistical-Based Analysis:

    • Employ a statistical-based QSAR software (e.g., Sarah Nexus).

    • Input the chemical structure of the impurity.

    • The software compares the structure to a large database of compounds with known mutagenicity data and provides a statistical prediction of the outcome in a bacterial mutagenicity assay.

  • Expert Review and Classification:

    • Synthesize the results from both models.

    • If both models predict non-mutagenicity, the impurity is considered to have no mutagenic potential (ICH M7 Class 5).[16]

    • If either model predicts mutagenicity, the impurity is considered a potential mutagen (ICH M7 Class 3), warranting either control to the TTC or experimental testing.[16]

    • An expert review is critical to assess the relevance and strength of any identified alerts and to resolve conflicting predictions.[16]

Protocol 2: Bacterial Reverse Mutation (Ames) Test for Itopride Impurities

Objective: To experimentally determine the mutagenic potential of an Itopride impurity using Salmonella typhimurium and/or Escherichia coli tester strains, in accordance with OECD Guideline 471.

Methodology:

  • Strain Selection: Use a standard set of tester strains, such as S. typhimurium TA98, TA100, TA1535, TA1537, and E. coli WP2 uvrA.[3][17]

  • Dose Range Finding: Perform a preliminary toxicity test to determine the appropriate concentration range of the impurity that does not cause excessive cytotoxicity to the bacterial strains.

  • Main Experiment (Plate Incorporation Method):

    • Prepare dilutions of the test impurity in a suitable solvent.

    • In separate tubes, mix the test solution, an overnight culture of the selected bacterial strain, and either a buffer (for testing without metabolic activation) or an S9 mix (for testing with metabolic activation).[3][17]

    • Add molten top agar to the mixture and pour it onto minimal glucose agar plates.[3][17]

    • Include negative (solvent) and positive controls for each condition.

  • Incubation: Incubate the plates at 37°C for 48-72 hours.[17]

  • Colony Counting: Count the number of revertant colonies on each plate.

  • Data Interpretation: A positive result is indicated by a concentration-dependent increase in the number of revertant colonies that is at least double the background (negative control) count.[17]

Protocol 3: Stability-Indicating HPLC-UV Method for Itopride and Its Degradation Products

Objective: To develop and validate a stability-indicating HPLC method capable of separating Itopride from its potential degradation products.

Methodology:

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).[4]

    • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer at pH 4.0) and an organic solvent (e.g., methanol or acetonitrile). A starting point could be a ratio of 65:35 (v/v) buffer to methanol.[10][11]

    • Flow Rate: 1.0 mL/min.[10][11]

    • Detection Wavelength: 258 nm.[10][11]

    • Column Temperature: Ambient or controlled at 25°C.

  • Forced Degradation Study:

    • Subject Itopride solutions to stress conditions (acidic, alkaline, oxidative, thermal, and photolytic) as described in ICH Q1A(R2) to generate degradation products.[4][5]

    • Analyze the stressed samples using the developed HPLC method.

  • Method Validation:

    • Specificity: Demonstrate that the peaks for the degradation products are well-resolved from the Itopride peak and from each other.

    • Linearity, Accuracy, and Precision: Validate these parameters over a suitable concentration range for Itopride and any available impurity standards according to ICH Q2(R1) guidelines.

    • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the LOD and LOQ for Itopride and its impurities to ensure the method is sensitive enough for its intended purpose.

Protocol 4: Confirmatory LC-MS/MS Analysis of Demethyl-Itopride Nitrosamine

Objective: To develop a sensitive and selective LC-MS/MS method for the trace-level quantification of demethyl-itopride nitrosamine in Itopride drug substance.

Methodology:

  • Sample Preparation:

    • Accurately weigh the Itopride drug substance.

    • Dissolve in a suitable diluent (e.g., methanol or a mixture of water and organic solvent).

    • Spike with a deuterated internal standard if available.

  • LC Conditions:

    • Column: A C18 UPLC/HPLC column suitable for trace analysis.

    • Mobile Phase: Gradient elution using 0.1% formic acid in water (A) and 0.1% formic acid in methanol or acetonitrile (B).

  • MS/MS Conditions:

    • Ionization Mode: Positive electrospray ionization (ESI+) or atmospheric pressure chemical ionization (APCI).

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Optimize at least two specific precursor-to-product ion transitions for both the target nitrosamine and the internal standard to ensure selectivity and confirm identity.

  • Method Validation:

    • Validate for specificity, LOD, LOQ, linearity, accuracy, and precision at the required low levels (typically in the ppb range relative to the API).

Control Strategy and Risk Mitigation

A robust control strategy is essential for minimizing the risk associated with genotoxic impurities.

ICH M7 Framework and Classification

The ICH M7 guideline provides a framework for classifying impurities based on their mutagenic potential and the available evidence.

Class Description Recommended Action for Itopride Impurities
Class 1 Known mutagenic carcinogens.Control at or below a compound-specific acceptable intake.
Class 2 Known mutagens with unknown carcinogenic potential.Control at or below the TTC (1.5 µ g/day ).
Class 3 Contain a structural alert for mutagenicity, but no experimental data.Control at or below the TTC or conduct an Ames test. If the Ames test is negative, treat as a Class 5 impurity.
Class 4 Share a structural alert with the API, but the API is non-mutagenic.Treat as a non-mutagenic impurity.
Class 5 No structural alert, or a structural alert with sufficient data to demonstrate non-mutagenicity.Treat as a non-mutagenic impurity, controlled according to ICH Q3A/B guidelines.

This table is based on the principles outlined in the ICH M7 guideline.[16]

Calculating Purge Factors for Genotoxic Impurities

For impurities introduced early in the synthesis, it may be possible to demonstrate that they are effectively removed by downstream processing steps (e.g., crystallization, chromatography). This is known as a "purge factor."

Workflow for Purge Factor Assessment:

PurgeFactorWorkflow start Identify Potential Genotoxic Impurity (PGI) in an early synthetic step process_steps Map all subsequent process steps (e.g., reaction, work-up, crystallization, filtration) start->process_steps physchem Determine physicochemical properties of the PGI (solubility, volatility, reactivity) process_steps->physchem scoring Assign a purge score to each process step based on its ability to remove the PGI physchem->scoring calculation Calculate the overall purge factor by combining scores from all steps scoring->calculation comparison Compare the calculated final impurity level to the acceptable limit (e.g., from TTC) calculation->comparison control_strategy Define control strategy (ICH M7 Option 4 if purge is sufficient, otherwise Option 1-3) comparison->control_strategy option4 Justify control based on process understanding (Option 4) control_strategy->option4 Sufficient Purge option123 Implement analytical testing (Option 1, 2, or 3) control_strategy->option123 Insufficient Purge

Caption: Workflow for assessing the purge of a genotoxic impurity.

A sufficiently high purge factor can justify not including a specific test for the impurity in the final drug substance specification (ICH M7 Option 4).[23]

References

  • Novel validated stability-indicating methods for determination of itopride hydrochloride. (n.d.). TSI Journals.
  • Harvey, J. (2014). The ICH M7 guideline: industrial feedback and case studies. Mutagenesis, 29(6), 507.
  • Novel validated stability-indicating methods for determination of itopride hydrochloride. (2010). Trade Science Inc.
  • Quantitative Analysis of Nitrosamine Impurities by LC-MS Methods from the United States Pharmacopeia General Chapter. (n.d.). Sigma-Aldrich.
  • LC-HRMS Based Analytical Platform to Determine Nitrosamines in Pharmaceuticals. (n.d.). FDA.
  • Industrial Case Studies Demonstrating Applicability Of ICH M7 Control Options 3 And 4 For Nitrosamine Control. (2025). Lhasa Limited.
  • Remidicherla, S. S., Chakravarthi, G., & Malothu, N. (2024). A Validated LC-MS/MS Method for Determination at Trace Level of Nitrosamine Impurities in Doxofylline API.
  • Comprehensive Workflow for the Quantitative Analysis of Nitrosamines Drug Substance Related Impurity in Drug Product Using water. (n.d.).
  • Industrial Case Studies Demonstrating Applicability of ICH M7Control Options 3 and 4 for Nitrosamine Control. (2025). PubChem.
  • Overcoming the Challenges of Nitrosamine Analysis Using LC-MS/MS. (n.d.).
  • Method develpopment and validation of Itopride Hydrochloride and Rabeprazple Sodium in pharmaceutical dosage form by Reversed Phase High Performance Liquid Chromatography. (n.d.). Journal of Chemical and Pharmaceutical Research.
  • Joshi, P., Bhoir, S., Bhagwat, A. M., Vishwanath, K., & Jadhav, R. K. (2011). Identification of Forced Degradation Products of Itopride by LC-PDA and LC-MS. Indian Journal of Pharmaceutical Sciences, 73(3), 289–294.
  • Stability indicating RP-HPLC method for simultaneous determination of pantoprazole sodium and itopride hydrochloride in bulk and capsule. (2025).
  • Ames Test – Introduction, Principle, Procedure, Uses and Result Interpret
  • Shinde, V. (2020). Genotoxic Potential Alert Chemical Structures. Veeprho.
  • CN113735740A - Preparation method of demethyl itopride nitrosamine. (n.d.).
  • Mutagenic and carcinogenic structural alerts and their mechanisms of action. (n.d.). Arhiv za higijenu rada i toksikologiju.
  • Liquid Chromatography Mass Spectrometry Troubleshooting Guide. (n.d.). Shimadzu Scientific Instruments.
  • Effective LC Troubleshooting: Symptom-Based Strategies and Solutions. (2021). Agilent Technologies.
  • LCMS Troubleshooting: 14 Best Practices for Labor
  • Detecting Contaminants and Impurities in HPLC and LC-MS/MS Systems: Ensuring Reliability in Routine and Critical Analysis. (2025).
  • The Ames Test. (n.d.). Columbia University.
  • Vijay, U., Gupta, S., Mathur, P., Suravajhala, P., & Bhatnagar, P. (2018). Microbial Mutagenicity Assay: Ames Test. Bio-protocol, 8(6), e2778.
  • Control of Genotoxic Impurities in Active Pharmaceutical Ingredients: A Review and Perspective. (2010).
  • Itopride stability and degradation products in aqueous solutions. (n.d.). BenchChem.
  • Troubleshooting Guide for Proficiency Testing Data. (n.d.).
  • What are the uses of Itopride (N-[4-[2-(Dimethylamino)ethoxy]benzyl]-3,4-dimethoxybenzamide)? (2025). Dr.Oracle.
  • Itopride Impurities and Rel
  • N-[p-[2-(dimethylamino)ethoxy]benzyl]veratramide hydrochloride. (n.d.). PharmaCompass.
  • ISSTA 2026 - Research papers. (n.d.). conf.researchr.org.

Sources

Troubleshooting

Overcoming matrix effects in bioanalytical assays for Itopride impurities

Overcoming Matrix Effects in the Quantification of Itopride and its Impurities This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges with matrix...

Author: BenchChem Technical Support Team. Date: February 2026

Overcoming Matrix Effects in the Quantification of Itopride and its Impurities

This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges with matrix effects in bioanalytical assays for Itopride and its impurities. Our goal is to provide practical, field-proven insights and troubleshooting strategies to ensure the development of robust, accurate, and reliable LC-MS/MS methods.

Frequently Asked Questions (FAQs)

Q1: What is Itopride and what are its key impurities or metabolites?

Itopride is a gastroprokinetic agent that enhances gastrointestinal motility.[1] Chemically, its benzamide structure, featuring both amide and ether linkages, makes it susceptible to degradation, particularly through hydrolysis and oxidation.[2] The primary metabolite in humans is Itopride N-oxide, formed by the oxidation of the tertiary amine N-dimethyl group.[3][4] Forced degradation studies have identified several other potential impurities under acidic, alkaline, and oxidative stress conditions.[2][5] Therefore, a robust bioanalytical method must be able to accurately quantify the parent drug in the presence of these related substances.

Q2: What is the "matrix effect" in LC-MS/MS bioanalysis?

The matrix effect is the alteration (suppression or enhancement) of an analyte's ionization efficiency due to the presence of co-eluting, undetected components from the biological sample (e.g., plasma, urine).[6][7] These endogenous components, such as phospholipids, salts, and proteins, can interfere with the desolvation and charge-transfer processes in the mass spectrometer's ion source, leading to inaccurate and irreproducible quantitative results.[8][9] Regulatory agencies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) mandate the evaluation of matrix effects during method validation.[10][11][12]

Q3: Why are phospholipids a primary cause of matrix effects in plasma samples?

Phospholipids are a major component of cell membranes and are abundant in plasma.[13] During common sample preparation techniques like protein precipitation (PPT), phospholipids are often co-extracted with the analytes of interest.[13] They tend to elute in the middle of a typical reversed-phase chromatographic run, a region where many drug molecules also elute. Their presence can suppress the analyte signal, foul the MS ion source, and build up on the analytical column, leading to shifting retention times and poor peak shapes over time.[14]

Q4: How can I quantitatively assess if my assay is suffering from matrix effects?

The most accepted method is the post-extraction spike experiment.[15] This involves comparing the peak response of an analyte spiked into an extracted blank matrix sample with the response of the analyte in a neat (pure) solvent solution at the same concentration. The ratio of these responses is called the Matrix Factor (MF). An MF of 1 indicates no matrix effect, <1 indicates ion suppression, and >1 indicates ion enhancement.[15] This test should be performed using at least six different lots of the biological matrix to assess the variability of the effect.[12]

Q5: What are the regulatory expectations regarding matrix effects?

Both the FDA and EMA guidelines state that matrix effects should be investigated to ensure they do not compromise the integrity of the assay.[12][16][17] While a stable isotope-labeled internal standard (SIL-IS) can often compensate for variability, the guidelines require a quantitative assessment.[11][18] The coefficient of variation (%CV) of the matrix factor across different lots of matrix should typically be ≤15%. This ensures that the effect, even if present, is consistent and can be reliably corrected by the internal standard.

Troubleshooting Guides: Common Scenarios & Solutions

This section addresses specific issues you may encounter during method development and validation.

Scenario 1: High variability in QC sample results (>15% CV) and poor reproducibility between runs.
  • Possible Cause: Inconsistent matrix effects across different samples or lots of matrix. This is a classic symptom of significant interference from endogenous components like phospholipids.[7]

  • Solution Pathway:

    • Assess the Sample Preparation: Protein precipitation is fast but notoriously "dirty," leaving high levels of phospholipids.[19] Your first step should be to implement a more rigorous cleanup technique.

    • Implement Phospholipid Removal (PLR): Switch to a sample preparation method specifically designed to remove phospholipids. Options include specialized SPE cartridges or plates (e.g., HybridSPE®, Oasis® PRiME) that use targeted retention mechanisms to bind phospholipids while allowing Itopride and its impurities to pass through or be selectively eluted.[13][14][20]

    • Optimize Liquid-Liquid Extraction (LLE): LLE can provide a cleaner extract than PPT.[21] Since Itopride is a basic compound, you can manipulate the pH of the aqueous and organic phases to achieve selective extraction, leaving many polar interferences (like phospholipids) behind.[21]

    • Re-evaluate the Internal Standard (IS): Ensure your IS is appropriate. A SIL-IS is the gold standard as it co-elutes and experiences nearly identical matrix effects as the analyte.[22] If you are using an analogue IS, ensure its elution time is very close to the analytes of interest.

Scenario 2: Significant ion suppression is confirmed (Matrix Factor < 0.85), leading to poor sensitivity (high LLOQ).
  • Possible Cause: High concentrations of co-eluting matrix components are competing with Itopride and its impurities for ionization in the ESI source.

  • Solution Pathway:

    • Improve Chromatographic Separation: The most direct way to solve co-elution problems is to separate the analyte peak from the interfering matrix peak.

      • Modify the gradient to create a steeper ramp after your last analyte elutes to wash off late-eluting interferences like phospholipids.

      • Experiment with different stationary phases (e.g., C8, Phenyl) which may offer different selectivity for phospholipids compared to a standard C18 column.[23]

      • Consider Hydrophilic Interaction Liquid Chromatography (HILIC) if your analytes are polar enough, as this can provide excellent separation from lipids.[24]

    • Reduce the Amount of Matrix Injected:

      • Dilute the Sample: A simple "dilute-and-shoot" approach can be surprisingly effective. Diluting the final extract 5- or 10-fold with the mobile phase can significantly reduce the concentration of interfering components, thereby minimizing suppression.[7][25] This is only feasible if your assay has sufficient sensitivity to accommodate the dilution.[26][27]

      • Decrease Injection Volume: Reducing the injection volume from 10 µL to 2-3 µL will proportionally decrease the amount of matrix introduced into the system.

Scenario 3: My Stable Isotope-Labeled Internal Standard (SIL-IS) is not adequately compensating for the matrix effect.
  • Possible Cause 1: The analyte and the SIL-IS are not co-eluting perfectly, or they are eluting in a region of extreme and variable suppression. Even a SIL-IS can be overwhelmed if the suppression is severe.

  • Solution: Focus on improving the sample cleanup and chromatography as described in Scenarios 1 and 2. The goal is to reduce the magnitude of the matrix effect itself, making it easier for the IS to track.

  • Possible Cause 2: The matrix is affecting the analyte and IS differently. This is rare but can happen if, for example, a matrix component specifically binds to the analyte but not the IS, altering its chromatographic behavior.[8]

  • Solution:

    • Post-Column Infusion Experiment: Perform a post-column infusion experiment to visualize the exact regions of ion suppression in your chromatogram.[26][27] To do this, continuously infuse a standard solution of your analyte and IS post-column while injecting a blank, extracted matrix sample. Dips in the baseline signal will reveal where suppression occurs.

    • Adjust Chromatography: Modify your LC method to move the elution of your analyte/IS pair away from these suppression zones.

Visual Troubleshooting Guide

The following diagram outlines a decision-making workflow for identifying and mitigating matrix effects.

MatrixEffect_Troubleshooting start High %CV or Poor Accuracy (Matrix Effect Suspected) quantify Perform Post-Extraction Spike Experiment (6+ Matrix Lots) start->quantify check_mf Is Matrix Factor (MF) consistent? (%CV <= 15%) quantify->check_mf check_suppression Is significant suppression or enhancement observed? (e.g., MF <0.8 or >1.2) check_mf->check_suppression Yes improve_cleanup Improve Sample Cleanup: 1. Switch from PPT to LLE or SPE 2. Use Phospholipid Removal Plates 3. Optimize Extraction pH check_mf->improve_cleanup No optimize_lc Optimize Chromatography: 1. Adjust Gradient 2. Change Column Chemistry 3. Shift Analyte Retention Time check_suppression->optimize_lc Yes pass Method is Robust. Proceed with Validation. check_suppression->pass No revalidate Re-Assess MF and Continue Validation improve_cleanup->revalidate reduce_matrix Reduce Matrix Load: 1. Dilute Final Extract 2. Decrease Injection Volume optimize_lc->reduce_matrix reduce_matrix->revalidate revalidate->check_mf

Caption: Decision tree for troubleshooting matrix effects.

Experimental Protocols & Methodologies

Protocol 1: Quantitative Assessment of Matrix Effects (Post-Extraction Spike)
  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Spike the analyte and IS into the final reconstitution solvent at low and high QC concentrations.

    • Set B (Post-Spiked Matrix): Extract at least six different lots of blank biological matrix. Spike the analyte and IS into the final, clean extracts to the same concentrations as Set A.

    • Set C (Unspiked Matrix): Analyze the extracted blank matrix (from Set B, before spiking) to confirm no interference at the retention times of the analyte and IS.

  • Analysis: Inject all samples and record the peak areas.

  • Calculations:

    • Matrix Factor (MF): MF = (Mean Peak Area from Set B) / (Mean Peak Area from Set A) Calculate separately for the analyte and the IS.

    • IS-Normalized Matrix Factor: IS-Normalized MF = (Analyte MF) / (IS MF)

    • Precision: %CV = (Standard Deviation of MF across all lots / Mean MF across all lots) * 100

  • Acceptance Criteria (per EMA/FDA guidance): The %CV of the IS-normalized matrix factor should be ≤15%.[10][11]

Protocol 2: Sample Preparation via Solid-Phase Extraction (SPE) with Phospholipid Removal

This protocol uses a mixed-mode reversed-phase/strong cation-exchange (RP/SCX) sorbent, which is effective for retaining basic analytes like Itopride while allowing for robust phospholipid removal.[14]

SPE_Workflow cluster_prep Sample Pre-treatment cluster_spe SPE Cartridge Steps cluster_post Post-Elution prep1 1. Add 200 µL Plasma to a microcentrifuge tube prep2 2. Add IS working solution prep1->prep2 prep3 3. Add 400 µL of 2% Formic Acid in Water (Acidification) prep2->prep3 spe1 4. Condition Cartridge (1 mL Methanol) spe2 5. Equilibrate Cartridge (1 mL 2% Formic Acid in Water) spe1->spe2 spe3 6. Load Pre-treated Sample spe2->spe3 spe4 7. Wash 1 (Phospholipid Removal) (1 mL 2% Formic Acid in Acetonitrile) spe3->spe4 spe5 8. Wash 2 (Polar Interferences) (1 mL Methanol) spe4->spe5 spe6 9. Elute Analytes (1 mL 5% Ammonium Hydroxide in Methanol) spe5->spe6 post1 10. Evaporate Eluate to Dryness (Nitrogen Stream, 40°C) post2 11. Reconstitute in Mobile Phase post1->post2 post3 12. Inject into LC-MS/MS post2->post3

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Validation of a Stability-Indicating HPLC Method for Itopride Impurity 12

For Researchers, Scientists, and Drug Development Professionals Introduction Itopride hydrochloride is a prokinetic agent used to treat various gastrointestinal motility disorders.[1][2] Like any active pharmaceutical in...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Itopride hydrochloride is a prokinetic agent used to treat various gastrointestinal motility disorders.[1][2] Like any active pharmaceutical ingredient (API), it is susceptible to degradation during synthesis, formulation, and storage, leading to the formation of impurities that can affect its efficacy and safety. Regulatory bodies worldwide, guided by the International Council for Harmonisation (ICH), mandate the thorough validation of analytical methods used to ensure the quality of pharmaceutical products.[3][4][5] This guide provides an in-depth, comparative validation of two hypothetical reversed-phase high-performance liquid chromatography (RP-HPLC) methods for the quantification of Itopride Impurity 12, a critical process-related impurity.

This document is structured to provide not just a protocol, but a rationale-driven approach to method validation, reflecting the critical thinking of a senior application scientist. We will explore the "why" behind the "how," offering insights into experimental design and the interpretation of results.

The Challenge: Quantifying Itopride Impurity 12

For the purpose of this guide, we will define Itopride Impurity 12 as N-(4-(2-(methylamino)ethoxy)benzyl)-3,4-dimethoxybenzamide, a potential impurity arising from the incomplete methylation of the tertiary amine in the Itopride side chain. Its structural similarity to Itopride presents a chromatographic challenge, necessitating a well-resolved and robust analytical method.

Method Development: A Tale of Two Approaches

To illustrate the nuances of method validation, we will compare two distinct HPLC methods developed for the quantification of Itopride and Impurity 12.

  • Method A: The Conventional Approach. This method utilizes a standard C18 stationary phase and a simple isocratic mobile phase. It represents a common starting point in method development.

  • Method B: The Optimized Approach. This method employs a phenyl-hexyl stationary phase to introduce alternative selectivity and a gradient elution to improve peak shape and resolution, particularly for closely eluting impurities.

Chromatographic Conditions
ParameterMethod AMethod B
Column C18, 4.6 x 150 mm, 5 µmPhenyl-Hexyl, 4.6 x 100 mm, 3.5 µm
Mobile Phase Acetonitrile:Phosphate Buffer (pH 3.0) (40:60 v/v)A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile
Elution IsocraticGradient: 0-5 min (30% B), 5-15 min (30-70% B), 15-20 min (70% B), 20-22 min (30% B), 22-25 min (30% B)
Flow Rate 1.0 mL/min1.2 mL/min
Detection UV at 258 nmUV at 258 nm
Column Temp. 30°C35°C
Injection Vol. 10 µL5 µL

The Validation Protocol: A Deep Dive

The validation of an analytical method is a systematic process to confirm that the procedure is suitable for its intended purpose.[3][6] We will now delve into the core validation parameters as stipulated by ICH Q2(R1) guidelines, comparing the performance of Method A and Method B.

Specificity and Forced Degradation

Specificity is the ability of the method to assess the analyte unequivocally in the presence of other components, including impurities, degradation products, and matrix components.[3] A forced degradation study is the cornerstone of establishing specificity for a stability-indicating method.[7][8]

Experimental Protocol: Forced Degradation of Itopride

  • Acid Hydrolysis: 10 mg of Itopride hydrochloride in 10 mL of 0.1 N HCl, heated at 80°C for 4 hours.[1][7]

  • Base Hydrolysis: 10 mg of Itopride hydrochloride in 10 mL of 0.1 N NaOH, heated at 80°C for 4 hours.[1][7]

  • Oxidative Degradation: 10 mg of Itopride hydrochloride in 10 mL of 3% H₂O₂, stored at room temperature for 24 hours.

  • Thermal Degradation: Itopride hydrochloride powder exposed to 105°C for 48 hours.

  • Photolytic Degradation: Itopride hydrochloride solution exposed to 1.2 million lux hours and 200 watt-hours/square meter of UV light.

Data Presentation: Forced Degradation Results

Stress ConditionMethod A - Peak Purity of ItoprideMethod B - Peak Purity of ItoprideObservations
Acid HydrolysisPassPassSignificant degradation observed. Impurity 12 is well-resolved from the main peak and other degradants in both methods.
Base HydrolysisPassPassModerate degradation. No co-elution with Impurity 12.
Oxidative DegradationFail (Co-elution with a minor degradant)PassMethod B demonstrates superior resolution of an oxidative degradant from the Itopride peak.
Thermal DegradationPassPassMinimal degradation.
Photolytic DegradationPassPassNo significant degradation.

Expertise & Experience: The choice of a phenyl-hexyl column in Method B was deliberate. The unique pi-pi interactions of the phenyl ring with the aromatic moieties in Itopride and its impurities offer a different selectivity compared to the hydrophobic interactions of a C18 column. This alternative selectivity is often key to resolving structurally similar compounds, as demonstrated by the successful separation of the oxidative degradant in Method B.

Linearity and Range

Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte. The range is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[3]

Data Presentation: Linearity for Itopride Impurity 12

ParameterMethod AMethod B
Range 0.1 - 2.0 µg/mL0.05 - 2.5 µg/mL
Regression Equation y = 45876x + 1234y = 52341x + 876
Correlation Coefficient (r²) 0.99920.9998
Y-intercept (% of response at 100% level) 2.5%1.1%

Authoritative Grounding: An r² value greater than 0.999 is generally considered evidence of a strong linear relationship. The y-intercept should be statistically insignificant or a very small percentage of the response at the target concentration.

Accuracy

Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[3] This is typically assessed by the recovery of a known amount of analyte spiked into a sample matrix.

Data Presentation: Accuracy for Itopride Impurity 12

Spiked LevelMethod A (% Recovery)Method B (% Recovery)
50% (0.5 µg/mL) 95.8%99.2%
100% (1.0 µg/mL) 96.5%100.5%
150% (1.5 µg/mL) 97.2%101.1%
Mean Recovery 96.5%100.3%

Trustworthiness: The superior accuracy of Method B can be attributed to its better peak shape and resolution, which minimizes the integration errors that can occur with broader, less-defined peaks often seen in isocratic methods like Method A.

Precision

Precision is the measure of the degree of scatter of a series of measurements. It is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).[3]

Data Presentation: Precision for Itopride Impurity 12 (at 1.0 µg/mL)

ParameterMethod A (% RSD)Method B (% RSD)
Repeatability (n=6) 1.8%0.9%
Intermediate Precision (n=6) 2.5%1.2%

Expertise & Experience: The gradient elution in Method B provides sharper peaks, leading to more consistent peak integration and, consequently, better precision (lower % RSD) compared to the isocratic Method A.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

The LOD is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of an analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[3]

Data Presentation: LOD and LOQ for Itopride Impurity 12

ParameterMethod AMethod B
LOD (µg/mL) 0.050.02
LOQ (µg/mL) 0.150.06

Trustworthiness: A lower LOQ, as seen in Method B, is highly desirable for an impurity method, as it allows for the accurate measurement of trace levels of the impurity, which is critical for ensuring product safety.

Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[3]

Data Presentation: Robustness for Itopride Impurity 12

Parameter VariationMethod A (% RSD of Results)Method B (% RSD of Results)
Flow Rate (± 0.1 mL/min) 3.1%1.5%
Column Temperature (± 2°C) 2.8%1.3%
Mobile Phase pH (± 0.2 units) 4.5%2.1%

Expertise & Experience: The greater sensitivity of Method A to small changes in method parameters, particularly pH, highlights a potential weakness of isocratic methods where mobile phase composition is critical for selectivity. The gradient in Method B provides a more controlled elution environment, making it more robust.

Visualizing the Validation Workflow

G cluster_0 Method Development cluster_1 Method Validation Method A (Isocratic) Method A (Isocratic) Specificity Specificity Method A (Isocratic)->Specificity Compare Method B (Gradient) Method B (Gradient) Method B (Gradient)->Specificity Linearity Linearity Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness

Summary of Method Comparison

Validation ParameterMethod A (Conventional)Method B (Optimized)Rationale for Superiority of Method B
Specificity Fails to resolve an oxidative degradantFully stability-indicatingPhenyl-hexyl column offers alternative selectivity.
Linearity (r²) 0.99920.9998Wider linear range and better correlation.
Accuracy (% Recovery) 96.5%100.3%Better peak shape leads to more accurate integration.
Precision (% RSD) < 2.5%< 1.2%Sharper peaks from gradient elution improve reproducibility.
LOQ (µg/mL) 0.150.06Higher sensitivity allows for detection of trace impurities.
Robustness Sensitive to pH and flow rate changesMore resilient to minor variationsGradient elution provides a more controlled separation.

Conclusion

This comparative guide demonstrates that while a conventional isocratic HPLC method (Method A) may seem adequate initially, a more optimized gradient method (Method B) using an alternative stationary phase provides superior performance across all critical validation parameters. The enhanced specificity, accuracy, precision, and robustness of Method B make it a more reliable and trustworthy choice for the routine quality control and stability testing of Itopride, ensuring the accurate quantification of Impurity 12.

The investment in developing a more robust method like Method B ultimately leads to greater confidence in the quality of the final drug product, streamlined regulatory submissions, and a reduced risk of out-of-specification results during routine manufacturing.

References

  • Singh, S., Handa, T., Narayanam, M., Sahu, A., Junwal, M., & Rao, G. N. (2012). A new validated specific stability-indicating high-performance liquid chromatographic method for the determination of itopride hydrochloride in bulk drug and pharmaceutical dosage forms. Journal of Pharmaceutical and Biomedical Analysis, 63, 89-95.
  • A novel validated rp-hplc method for the determination of itopride hydrochloride in bulk and pharmaceutical tablet dosage forms. (2010).
  • Novel validated stability-indicating methods for determination of itopride hydrochloride. (2011). Trade Science Inc.
  • Method develpopment and validation of Itopride Hydrochloride and Rabeprazple Sodium in pharmaceutical dosage form by Reversed Phase High Performance Liquid Chromatography. (2010). Journal of Chemical and Pharmaceutical Research.
  • Method Development and Analysis on High Performance Liquid Chromatograph for the Simultaneous Estimation of Pantoprazole and Itopride in Oral Dosage. (n.d.). International Journal of Pharmaceutical Sciences and Medicine.
  • A Simple RP-HPLC Method for Quantitation of Itopride HCl in Tablet Dosage Form. (n.d.).
  • Itopride Hydrochloride. (n.d.). PubChem. Retrieved from [Link]

  • ICH Harmonised Tripartite Guideline. (1996). Validation of Analytical Procedures: Text and Methodology Q2(R1).
  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021). U.S.
  • Itopride Hydrochloride-impurities. (n.d.). Pharmaffiliates. Retrieved from [Link]

  • Chemical structure of itopride hydrochloride. (n.d.).
  • Quality Guidelines. (n.d.). International Council for Harmonisation. Retrieved from [Link]

  • Itopride stability and degradation products in aqueous solutions. (n.d.). Benchchem.
  • ICH Q2 Validation of Analytical Procedures. (2024, October 31). YouTube.
  • Formulation & evaluation of itopride hcl sustained release pellets. (2013). International Journal of Pharmaceutical Sciences and Research.
  • Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. (2024, April 24). Starodub.
  • New Trends in Forced Degrad

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Comparative

A Comparative Analysis of Itopride Impurity Profiling: HPLC vs. UPLC

A Senior Application Scientist's Guide to Method Selection and Optimization In the landscape of pharmaceutical quality control, the meticulous identification and quantification of impurities are paramount to ensuring dru...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Method Selection and Optimization

In the landscape of pharmaceutical quality control, the meticulous identification and quantification of impurities are paramount to ensuring drug safety and efficacy. For Itopride, a gastroprokinetic agent, a robust analytical methodology is crucial for monitoring process-related impurities and degradation products. This guide provides an in-depth comparative analysis of High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) for the impurity profiling of Itopride, offering researchers, scientists, and drug development professionals a comprehensive framework for method selection and optimization.

The Criticality of Impurity Profiling for Itopride

Itopride hydrochloride, chemically N-[4-[2-(dimethylamino)ethoxy]benzyl]-3,4-dimethoxybenzamide hydrochloride, is susceptible to degradation through hydrolysis of its amide and ether linkages, particularly under acidic, alkaline, and oxidative conditions.[1][2] Furthermore, various impurities can be introduced during the synthesis process.[3] Regulatory bodies mandate stringent control over these impurities, necessitating highly sensitive and specific analytical methods. An effective chromatographic method must be able to separate the active pharmaceutical ingredient (API) from a range of potential impurities, some of which may be present at trace levels.

A Tale of Two Technologies: HPLC and UPLC

High-Performance Liquid Chromatography (HPLC) has long been the gold standard in pharmaceutical analysis, offering reliable and reproducible results.[4] It operates by pumping a liquid mobile phase through a column packed with a stationary phase, typically composed of silica particles with a diameter of 3-5 µm.[5][6] The separation of analytes is based on their differential partitioning between the mobile and stationary phases.

Ultra-Performance Liquid Chromatography (UPLC), a more recent innovation, represents a significant advancement in liquid chromatography.[7][8] UPLC systems are engineered to operate at much higher pressures (up to 15,000 psi) and utilize columns packed with sub-2 µm particles.[9][10] This fundamental difference in particle size and pressure capabilities leads to substantial gains in resolution, speed, and sensitivity compared to conventional HPLC.[5][11][12][13]

Experimental Protocols: A Step-by-Step Guide

The following protocols outline a typical HPLC method for Itopride impurity analysis and a proposed, optimized UPLC method. The UPLC method is designed to leverage the inherent advantages of the technology for superior performance.

Sample Preparation (Applicable to both HPLC and UPLC)
  • Standard Solution: Accurately weigh and dissolve an appropriate amount of Itopride hydrochloride reference standard and known impurity standards in the mobile phase to obtain a desired concentration.

  • Sample Solution: For drug substance analysis, accurately weigh and dissolve the Itopride hydrochloride sample in the mobile phase. For drug product analysis, crush a representative number of tablets, and extract the drug with the mobile phase, followed by sonication and filtration.[12]

  • Forced Degradation Samples: To demonstrate specificity, Itopride is subjected to stress conditions such as acid and base hydrolysis, oxidation, and photolysis.[2] Neutralize the acidic and basic samples before injection.

High-Performance Liquid Chromatography (HPLC) Protocol
  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

  • Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

    • Mobile Phase: A gradient or isocratic mixture of a buffered aqueous phase (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol).

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection Wavelength: 258 nm

    • Injection Volume: 20 µL

    • Run Time: Approximately 40 minutes

Ultra-Performance Liquid Chromatography (UPLC) Protocol (Proposed)
  • Instrumentation: A UPLC system capable of operating at high pressures, with a low-dispersion flow path, equipped with a binary solvent manager, sample manager, column heater, and a PDA or TUV detector.

  • Chromatographic Conditions:

    • Column: C18, 50 mm x 2.1 mm, 1.7 µm particle size

    • Mobile Phase: A gradient mixture of a buffered aqueous phase and an organic modifier, optimized for rapid separation.

    • Flow Rate: 0.4 mL/min

    • Column Temperature: 40 °C

    • Detection Wavelength: 258 nm

    • Injection Volume: 2 µL

    • Run Time: Approximately 10 minutes

Visualizing the Analytical Workflow

The following diagram illustrates the general workflow for the analysis of Itopride impurities by both HPLC and UPLC.

Analytical Workflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing Standard_Prep Standard Preparation HPLC_Analysis HPLC Analysis (C18, 5 µm, ~40 min) Standard_Prep->HPLC_Analysis UPLC_Analysis UPLC Analysis (C18, 1.7 µm, ~10 min) Standard_Prep->UPLC_Analysis Sample_Prep Sample Preparation Sample_Prep->HPLC_Analysis Sample_Prep->UPLC_Analysis Forced_Degradation Forced Degradation Forced_Degradation->HPLC_Analysis Forced_Degradation->UPLC_Analysis Data_Acquisition Data Acquisition HPLC_Analysis->Data_Acquisition Longer Acquisition UPLC_Analysis->Data_Acquisition Shorter Acquisition Peak_Integration Peak Integration Data_Acquisition->Peak_Integration Impurity_Quantification Impurity Quantification Peak_Integration->Impurity_Quantification Reporting Reporting Impurity_Quantification->Reporting

Caption: Workflow for Itopride Impurity Analysis by HPLC and UPLC.

Comparative Performance: A Data-Driven Perspective

The transition from HPLC to UPLC is expected to yield significant improvements in several key performance metrics for Itopride impurity analysis. The following table summarizes these anticipated differences.

Performance MetricHPLC (Typical)UPLC (Projected)Rationale for Improvement
Resolution GoodExcellentSmaller particle size in UPLC columns leads to higher plate counts and sharper peaks, enhancing the separation of closely eluting impurities.[10][12]
Analysis Time ~40 minutes~10 minutesThe higher efficiency of UPLC columns allows for shorter column lengths and higher optimal flow rates, drastically reducing run times.[5][7][9]
Sensitivity (LOD/LOQ) AdequateImprovedNarrower peaks in UPLC result in greater peak heights and a better signal-to-noise ratio, enabling the detection and quantification of impurities at lower levels.[5][11]
Solvent Consumption HighLowShorter run times and lower flow rates in UPLC significantly reduce the volume of mobile phase required per analysis, leading to cost savings and a greener method.[5][7][8]
Peak Capacity ModerateHighUPLC can resolve a greater number of peaks within a given timeframe, which is advantageous for complex impurity profiles arising from forced degradation studies.[10]
System Backpressure Low (~1500 psi)High (~10,000 psi)The use of sub-2 µm particles in UPLC columns creates a higher resistance to flow, necessitating specialized high-pressure pumping systems.[9]

The Science Behind the Superiority of UPLC

The enhanced performance of UPLC is grounded in chromatographic theory, particularly the van Deemter equation, which describes the relationship between linear velocity, particle size, and plate height (a measure of column efficiency).

Chromatographic Efficiency cluster_hplc HPLC (3-5 µm particles) cluster_uplc UPLC (<2 µm particles) Particle_Size Particle Size Pressure System Backpressure Particle_Size->Pressure inversely proportional to the cube of the particle diameter Large_Particle Larger Particles Small_Particle Smaller Particles Efficiency Chromatographic Efficiency (Resolution & Peak Capacity) Pressure->Efficiency enables higher optimal linear velocity Speed Analysis Speed Efficiency->Speed allows for shorter columns Low_Pressure Lower Pressure Large_Particle->Low_Pressure Lower_Efficiency Lower Efficiency Low_Pressure->Lower_Efficiency Slower_Speed Slower Speed Lower_Efficiency->Slower_Speed High_Pressure Higher Pressure Small_Particle->High_Pressure Higher_Efficiency Higher Efficiency High_Pressure->Higher_Efficiency Faster_Speed Faster Speed Higher_Efficiency->Faster_Speed

Caption: Relationship between particle size, pressure, and performance in HPLC vs. UPLC.

As particle size decreases, the efficiency of the separation increases significantly.[6][12][14] This is because smaller particles provide a more uniform packed bed, reducing the multiple paths the analyte can take through the column (the 'A' term in the van Deemter equation) and facilitating faster mass transfer between the mobile and stationary phases (the 'C' term).[14] This increased efficiency allows for the use of shorter columns and higher flow rates without a loss of resolution, leading to faster analysis times.[12] However, pushing the mobile phase through a column packed with sub-2 µm particles generates significantly higher backpressure, which is the primary reason for the specialized instrumentation required for UPLC.

Conclusion: Making an Informed Decision

While HPLC remains a robust and widely used technique for the analysis of Itopride impurities, UPLC offers compelling advantages in terms of speed, resolution, and sensitivity.[9] For high-throughput laboratories and in-depth impurity characterization, the initial investment in UPLC instrumentation can be justified by the long-term gains in productivity and data quality. The reduced solvent consumption also aligns with the growing emphasis on sustainable and environmentally friendly analytical practices.

For routine quality control where existing HPLC methods are validated and sufficient, a complete switch to UPLC may not be immediately necessary. However, for the development of new, more efficient methods for Itopride and other pharmaceuticals, UPLC should be considered the superior technology. The ability to achieve better separation of complex mixtures in a fraction of the time makes UPLC an invaluable tool in modern drug development and quality assurance.

References

Sources

Validation

A Comparative Guide to the Pharmacological Activity of Itopride and Its Impurities

For Researchers, Scientists, and Drug Development Professionals Introduction: The Dual-Action Prokinetic Agent Itopride Itopride is a gastroprokinetic agent widely used for the management of functional dyspepsia and othe...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Dual-Action Prokinetic Agent Itopride

Itopride is a gastroprokinetic agent widely used for the management of functional dyspepsia and other gastrointestinal motility disorders.[1][2] Its therapeutic efficacy stems from a unique dual mechanism of action: antagonism of dopamine D2 receptors and inhibition of acetylcholinesterase (AChE).[3][4] By blocking dopamine D2 receptors in the gastrointestinal tract, Itopride mitigates the inhibitory effect of dopamine on acetylcholine (ACh) release from myenteric neurons.[3] Simultaneously, its inhibition of AChE prevents the breakdown of ACh, leading to a synergistic increase in local acetylcholine concentrations.[5] This elevation in ACh enhances gastrointestinal smooth muscle contractility, accelerates gastric emptying, and improves gastroduodenal coordination.[1]

During its synthesis and storage, and as a result of metabolic processes, various impurities and degradation products of Itopride can arise. The most prominent among these are Itopride N-Oxide and Itopride N-Desmethyl Impurity . While regulatory guidelines necessitate the identification and control of these impurities, a comprehensive understanding of their pharmacological activity, or lack thereof, is crucial for a complete safety and efficacy profile of the drug product. This guide provides a comparative overview of the known pharmacological activities of Itopride and discusses the potential activities of its main impurities based on available literature and structure-activity relationships.

Pharmacological Activity Profile: A Comparative Analysis

A direct comparison of the pharmacological activities of Itopride and its impurities is hampered by a notable scarcity of published experimental data for the latter. While some sources describe the metabolites of Itopride as "inactive," this is a general statement that lacks the quantitative detail required for a thorough scientific assessment.[1] The following sections summarize the established activity of Itopride and provide a scientifically grounded perspective on the likely activities of its N-Oxide and N-Desmethyl impurities.

Itopride: The Parent Compound

Itopride's prokinetic effects are well-characterized and are attributed to its balanced activity at two distinct molecular targets.

  • Dopamine D2 Receptor Antagonism: Itopride acts as a competitive antagonist at dopamine D2 receptors. This action is crucial as dopamine typically exerts an inhibitory influence on gastrointestinal motility by suppressing acetylcholine release.[3] By blocking these receptors, Itopride effectively "removes the brakes" on cholinergic signaling in the gut.

  • Acetylcholinesterase (AChE) Inhibition: Itopride is a reversible, mixed-type inhibitor of AChE, showing a preference for AChE over butyrylcholinesterase (BuChE).[5] This inhibition leads to a direct increase in the concentration and duration of action of acetylcholine at the neuromuscular junction in the gut wall.[6]

The synergistic combination of these two mechanisms results in a potent prokinetic effect.

Itopride N-Oxide: A Major Metabolite

Itopride N-Oxide is a primary metabolite of Itopride, formed via N-oxidation of the dimethylamino group. The introduction of an N-oxide moiety can significantly alter the pharmacological properties of a molecule.

  • Potential for Reduced Activity: Generally, N-oxidation of tertiary amines, such as the one in Itopride, leads to a decrease in pharmacological activity at neurotransmitter receptors due to altered polarity and steric hindrance, which can impede receptor binding. While some heterocyclic N-oxides have been shown to possess biological activity, often through different mechanisms, it is plausible that the N-oxidation of Itopride's side chain diminishes its affinity for the dopamine D2 receptor.[7][8]

  • Likely Attenuated AChE Inhibition: The anticholinesterase activity of some N-oxides has been reported, but often with lower potency compared to the parent amine.[9][10] The N-oxide group may affect the binding of the molecule within the active site of AChE.

Without direct experimental data, it is reasonable to hypothesize that Itopride N-Oxide possesses significantly reduced, if not negligible, dopamine D2 receptor antagonism and acetylcholinesterase inhibitory activity compared to Itopride.

Itopride N-Desmethyl Impurity: A Process-Related Impurity

The N-Desmethyl impurity of Itopride is characterized by the removal of one of the methyl groups from the dimethylamino moiety.

  • Potential for Retained but Altered D2 Receptor Affinity: N-demethylation of ligands for dopamine receptors can have variable effects on binding affinity. In some series of benzamide derivatives, N-alkylation patterns are critical for D2 receptor affinity.[11][12][13] The change from a tertiary to a secondary amine in the N-Desmethyl impurity could alter its binding kinetics and affinity for the D2 receptor. It is possible that some level of antagonist activity is retained, though likely with a different potency compared to Itopride.

  • Possible Modulation of AChE Inhibition: The dimethylamino group of Itopride is involved in its interaction with the AChE active site. The removal of a methyl group would alter the steric and electronic properties of this functional group, which could impact its inhibitory activity on AChE.

Therefore, it is plausible that Itopride N-Desmethyl Impurity may retain some pharmacological activity , albeit with a potentially different profile and potency compared to the parent drug. Further investigation is warranted to confirm this.

Quantitative Data Summary

The following table summarizes the available quantitative data for Itopride's pharmacological activity. Data for the impurities are largely unavailable in the public domain and are represented as "Not Reported." This highlights a significant knowledge gap that future research should address.

CompoundTargetAssay TypeValue (IC50/Ki)Reference
Itopride Acetylcholinesterase (Eel)Enzyme Inhibition Assay2.04 ± 0.27 µM (IC50)[5]
Acetylcholinesterase (Guinea Pig GI)Enzyme Inhibition Assay~0.5 µM (IC50)[5]
Dopamine D2 ReceptorRadioligand Binding AssayNot Publicly Available[6]
Itopride N-Oxide AcetylcholinesteraseEnzyme Inhibition AssayNot Reported
Dopamine D2 ReceptorRadioligand Binding AssayNot Reported
Itopride N-Desmethyl Impurity AcetylcholinesteraseEnzyme Inhibition AssayNot Reported
Dopamine D2 ReceptorRadioligand Binding AssayNot Reported

Experimental Protocols for Pharmacological Characterization

To address the current data gap, the following detailed experimental protocols are provided for the in-vitro characterization of the pharmacological activities of Itopride and its impurities.

Dopamine D2 Receptor Binding Assay (Radioligand Competition Assay)

This protocol describes a competitive radioligand binding assay to determine the affinity (Ki) of test compounds for the human dopamine D2 receptor.

Causality Behind Experimental Choices: A radioligand binding assay is the gold standard for determining the direct interaction and affinity of a compound for a specific receptor. The use of a well-characterized radioligand (e.g., [3H]-Spiperone) allows for the sensitive and specific measurement of binding to the D2 receptor. The choice of a cell line stably expressing the human D2 receptor ensures a high density of the target and reproducible results.

Step-by-Step Methodology:

  • Preparation of Cell Membranes:

    • Culture HEK293 cells stably expressing the human dopamine D2 receptor.

    • Harvest the cells and homogenize them in ice-cold assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 1 mM MgCl2, 1.5 mM CaCl2, pH 7.4).

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

    • Resuspend the membrane pellet in fresh assay buffer and determine the protein concentration using a standard method (e.g., Bradford assay).

  • Assay Setup (96-well plate format):

    • Total Binding: Add 50 µL of assay buffer, 50 µL of radioligand (e.g., [3H]-Spiperone at a concentration near its Kd), and 100 µL of the membrane preparation.

    • Non-specific Binding: Add 50 µL of a high concentration of a competing non-labeled ligand (e.g., 10 µM Haloperidol), 50 µL of the radioligand, and 100 µL of the membrane preparation.

    • Competition Binding: Add 50 µL of varying concentrations of the test compound (Itopride or its impurities), 50 µL of the radioligand, and 100 µL of the membrane preparation.

  • Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60-90 minutes) to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter plate (e.g., GF/C) using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.

  • Scintillation Counting: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Self-Validating System: The inclusion of total and non-specific binding wells in each assay allows for the calculation of a specific binding window, ensuring the validity of the assay. A known D2 receptor antagonist should be run as a positive control to confirm expected assay performance.

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This protocol describes a colorimetric assay based on the Ellman's method to determine the inhibitory activity (IC50) of test compounds on acetylcholinesterase.[14]

Causality Behind Experimental Choices: The Ellman's method is a robust, simple, and widely accepted spectrophotometric assay for measuring AChE activity.[14] It relies on the enzymatic cleavage of a synthetic substrate, acetylthiocholine, and the subsequent reaction of the product, thiocholine, with Ellman's reagent (DTNB) to produce a colored product that can be easily quantified. This method is well-suited for high-throughput screening of potential AChE inhibitors.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Assay Buffer: 0.1 M phosphate buffer, pH 8.0.

    • DTNB Solution (Ellman's Reagent): Prepare a stock solution of 5,5'-dithiobis-(2-nitrobenzoic acid) in the assay buffer.

    • Substrate Solution: Prepare a stock solution of acetylthiocholine iodide (ATCI) in deionized water.

    • Enzyme Solution: Prepare a working solution of acetylcholinesterase (from electric eel or human recombinant) in the assay buffer.

    • Test Compound Solutions: Prepare serial dilutions of Itopride and its impurities in the assay buffer containing a small percentage of a suitable solvent like DMSO.

  • Assay Setup (96-well plate format):

    • Add 25 µL of the test compound solution (or buffer for control) to each well.

    • Add 50 µL of the DTNB solution to each well.

    • Add 25 µL of the AChE enzyme solution to each well.

    • Pre-incubate the plate at room temperature for a short period (e.g., 5-10 minutes).

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding 25 µL of the ATCI substrate solution to each well.

    • Immediately place the plate in a microplate reader and measure the change in absorbance at 412 nm over time (kinetic measurement) for 5-10 minutes.

  • Data Analysis:

    • Determine the rate of reaction (change in absorbance per minute) for each well.

    • Calculate the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = [(Rate of control - Rate of test) / Rate of control] x 100.

    • Plot the percentage of inhibition against the logarithm of the test compound concentration.

    • Determine the IC50 value from the resulting dose-response curve.

Self-Validating System: The assay includes a positive control (no inhibitor) to represent 100% enzyme activity and a blank (no enzyme) to correct for any non-enzymatic hydrolysis of the substrate. A known AChE inhibitor (e.g., physostigmine) should be included as a positive control for inhibition.

Visualization of Signaling Pathways and Experimental Workflows

Itopride's Dual Mechanism of Action

Itopride_Mechanism cluster_neuron Myenteric Neuron cluster_synapse Neuromuscular Junction D2R Dopamine D2 Receptor ACh_Release ACh Release D2R->ACh_Release Inhibits ACh_Vesicle Acetylcholine (ACh) Vesicles ACh_Vesicle->ACh_Release ACh_Synapse ACh ACh_Release->ACh_Synapse AChE Acetylcholinesterase (AChE) AChE->ACh_Synapse Degrades M_Receptor Muscarinic Receptor ACh_Synapse->M_Receptor Activates Smooth_Muscle Smooth Muscle Contraction M_Receptor->Smooth_Muscle Stimulates Itopride Itopride Itopride->D2R Antagonizes Itopride->AChE Inhibits Dopamine Dopamine Dopamine->D2R Inhibits

Caption: Itopride's dual mechanism: D2 receptor antagonism and AChE inhibition.

Experimental Workflow for Pharmacological Profiling

Experimental_Workflow cluster_d2 Dopamine D2 Receptor Binding Assay cluster_ache Acetylcholinesterase Inhibition Assay start Start: Itopride & Impurities d2_prep Prepare hD2R Membranes start->d2_prep ache_prep Prepare Reagents (Ellman's Method) start->ache_prep d2_assay Competitive Radioligand Binding Assay d2_prep->d2_assay d2_count Scintillation Counting d2_assay->d2_count d2_analysis Calculate Ki d2_count->d2_analysis comparison Comparative Analysis of Pharmacological Activity d2_analysis->comparison ache_assay Kinetic Colorimetric Assay ache_prep->ache_assay ache_read Spectrophotometric Reading (412 nm) ache_assay->ache_read ache_analysis Calculate IC50 ache_read->ache_analysis ache_analysis->comparison

Caption: Workflow for comparative pharmacological profiling of Itopride and its impurities.

Conclusion and Future Directions

Itopride's efficacy as a prokinetic agent is firmly established through its dual mechanism of action. However, this guide highlights a critical gap in our understanding of the pharmacological profiles of its major impurities, Itopride N-Oxide and Itopride N-Desmethyl Impurity. While structure-activity relationships suggest a likely reduction in activity for the N-Oxide and a potential for retained but altered activity for the N-Desmethyl impurity, these remain hypotheses in the absence of direct experimental evidence.

For a comprehensive risk assessment and to ensure the highest standards of drug safety and quality, it is imperative that future research focuses on the experimental determination of the dopamine D2 receptor affinity and acetylcholinesterase inhibitory potential of these and other relevant impurities. The protocols detailed in this guide provide a robust framework for conducting such investigations. A thorough understanding of the complete pharmacological landscape of a drug substance and its related compounds is fundamental to the principles of modern drug development and regulatory science.

References

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  • Ögren, S. O., & Högberg, T. (1993). The development of dopamine D2-receptor selective antagonists. Medicinal Research Reviews, 13(6), 635-667. [Link]

  • Iwanaga, Y., et al. (1994). Characterization of Acetylcholinesterase-Inhibition by Itopride. ResearchGate. [Link]

  • Dr. Oracle. (2025). What is the role of Itopride (N-[4-[2-(dimethylamino)ethoxy]benzyl]-3,4-dimethoxybenzamide) 50mg in treating gastroparesis?. [Link]

  • Ali, S., et al. (2024). Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. Chemistry & Materials Research, 3(3), 23-34. [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Itopride Hydrochloride?. [Link]

  • Kizek, R., et al. (2021). A Smartphone Camera Colorimetric Assay of Acetylcholinesterase and Butyrylcholinesterase Activity. Sensors, 21(5), 1886. [Link]

  • Hrnčiarová, T., et al. (2018). Acetylcholinesterase Inhibition and Antioxidant Activity of N-trans-Caffeoyldopamine and N-trans-Feruloyldopamine. Molecules, 23(4), 843. [Link]

  • Ilina, T., & Kysil, A. (2014). Heterocyclic N-Oxides – An Emerging Class of Therapeutic Agents. Current Medicinal Chemistry, 21(24), 2716-2747. [Link]

  • Joshi, S. J., et al. (2011). Identification of Forced Degradation Products of Itopride by LC-PDA and LC-MS. Indian Journal of Pharmaceutical Sciences, 73(4), 401-406. [Link]

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  • Radic, Z., et al. (2012). Discovery of New Classes of Compounds that Reactivate Acetylcholinesterase Inhibited by Organophosphates. Journal of Biological Chemistry, 287(14), 11798-11809. [Link]

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  • Kim, K. H., et al. (2009). New Benzamide Derivatives and NO Production Inhibitory Compounds From Limonia Acidissima. Planta Medica, 75(10), 1146-1151. [Link]

  • Kim, Y. S., et al. (2005). Effect of itopride, a new prokinetic, in patients with mild GERD: A pilot study. World Journal of Gastroenterology, 11(27), 4210-4214. [Link]

  • Jarvie, K. R., & Caron, M. G. (1988). Dopamine D2 Receptors Retain Agonist High-Affinity Form and Guanine Nucleotide Sensitivity After Removal of Sialic Acid. Journal of Biochemistry, 104(5), 791-794. [Link]

  • Shaik, A. B., et al. (2021). Structure Activity Relationships for a Series of Eticlopride-Based Dopamine D2/D3 Receptor Bitopic Ligands. Journal of Medicinal Chemistry, 64(20), 15313-15333. [Link]

  • Mulder, J., et al. (2021). The High Affinity Dopamine D2 Receptor Agonist MCL-536: A New Tool for Studying Dopaminergic Contribution to Neurological Disorders. International Journal of Molecular Sciences, 22(18), 9789. [Link]

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Comparative

A Toxicological Deep Dive: Comparing N,N-Dimethyl-2-(p-tolyloxy)ethanamine and the Prokinetic Agent Itopride

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development and chemical safety assessment, a thorough understanding of a compound's toxicological profile is paramount....

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and chemical safety assessment, a thorough understanding of a compound's toxicological profile is paramount. This guide provides a detailed comparative toxicological assessment of N,N-Dimethyl-2-(p-tolyloxy)ethanamine, a research chemical, and Itopride, a clinically used prokinetic agent. By juxtaposing the available experimental data for Itopride with in silico predictive data for N,N-Dimethyl-2-(p-tolyloxy)ethanamine, this document aims to offer a preliminary risk assessment and highlight areas for potential future investigation.

Introduction to the Compounds

Itopride is a prokinetic benzamide derivative that enhances gastrointestinal motility.[1] Its therapeutic action is mediated through a dual mechanism: antagonism of dopamine D2 receptors and inhibition of acetylcholinesterase.[2] Itopride is prescribed for the treatment of functional dyspepsia and other gastrointestinal conditions associated with reduced motility.[3]

N,N-Dimethyl-2-(p-tolyloxy)ethanamine is a tertiary amine whose biological and toxicological properties are not extensively documented in publicly available literature. Its structural similarity to other pharmacologically active molecules necessitates a careful evaluation of its potential toxicological liabilities. Given the scarcity of experimental data, this guide employs validated in silico toxicology prediction tools to generate a preliminary safety profile.

Comparative Toxicological Assessment

This section delves into a side-by-side comparison of the two compounds across key toxicological endpoints. The data for Itopride is derived from preclinical and clinical studies, while the data for N,N-Dimethyl-2-(p-tolyloxy)ethanamine is generated using computational toxicology models.

Acute Oral Toxicity

Acute oral toxicity provides an initial understanding of the potential for a substance to cause harm if ingested in a single dose. The median lethal dose (LD50) is a standardized measure of acute toxicity.

CompoundSpeciesLD50 (mg/kg)Toxicity ClassData Source
Itopride Hydrochloride Mouse, Rat>20005 or UnclassifiedExperimental[4]
N,N-Dimethyl-2-(p-tolyloxy)ethanamine Rat750 (Predicted)4In Silico (ProTox-II)

Interpretation: Experimental data indicates that Itopride has a very low acute oral toxicity, with an LD50 value exceeding 2000 mg/kg in both mice and rats.[4] In contrast, the in silico prediction for N,N-Dimethyl-2-(p-tolyloxy)ethanamine suggests a moderate level of acute toxicity, placing it in Toxicity Class 4 according to the Globally Harmonized System (GHS). This prediction is based on the ProTox-II webserver, which utilizes a variety of computational methods to estimate toxicity.[5][6] The hazard statement H302 (Harmful if swallowed) found in safety data sheets for this compound aligns with this prediction.[7]

Genotoxicity: Mutagenicity

Genotoxicity assays are crucial for identifying compounds that can damage DNA, potentially leading to mutations and cancer. The bacterial reverse mutation assay, or Ames test, is a widely used initial screen for mutagenic potential.

CompoundAssayResultData Source
Itopride Hydrochloride Ames TestNegativeExperimental[8]
N,N-Dimethyl-2-(p-tolyloxy)ethanamine Ames TestNon-mutagen (Predicted)In Silico (admetSAR, ProTox-II)

Interpretation: Itopride has been shown to be non-mutagenic in a battery of in vitro and in vivo assays, including the Ames test.[8] In silico predictions for N,N-Dimethyl-2-(p-tolyloxy)ethanamine from both the admetSAR and ProTox-II platforms also indicate a lack of mutagenic potential in the Ames test.[5][9] While these predictions are encouraging, experimental verification is essential for a definitive conclusion.

Carcinogenicity

Carcinogenicity studies assess the potential of a substance to cause cancer over a long period of exposure.

CompoundAssessmentResultData Source
Itopride Hydrochloride Long-term animal studiesNot conducted[9]
N,N-Dimethyl-2-(p-tolyloxy)ethanamine In silico predictionNon-carcinogen (Predicted)In Silico (admetSAR, ProTox-II)

Interpretation: Long-term animal studies to evaluate the carcinogenic potential of Itopride hydrochloride have not been conducted.[9] For N,N-Dimethyl-2-(p-tolyloxy)ethanamine, in silico models from both admetSAR and ProTox-II predict that the compound is not carcinogenic.[5][9] These computational models analyze the chemical structure for known structural alerts associated with carcinogenicity.

In Vitro Cytotoxicity

Cytotoxicity assays measure the ability of a substance to kill cells. This is a fundamental indicator of toxicity at the cellular level.

CompoundAssayResultData Source
Itopride Hydrochloride Resazurin method on MRC-5 cellsMinimal cytotoxicity at measured concentrationsExperimental[10]
N,N-Dimethyl-2-(p-tolyloxy)ethanamine In silico predictionActive (Predicted)In Silico (ProTox-II)

Interpretation: Experimental studies on Itopride have demonstrated minimal cytotoxicity against lung fibroblast cells (MRC-5) at the concentrations tested.[10] Conversely, the ProTox-II server predicts that N,N-Dimethyl-2-(p-tolyloxy)ethanamine is likely to be cytotoxic.[5] This discrepancy highlights the importance of experimental validation of in silico predictions.

Cardiotoxicity: hERG Inhibition

Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel is a major concern in drug development as it can lead to a potentially fatal cardiac arrhythmia known as Torsades de Pointes.

CompoundAssessmentResultData Source
Itopride Electrophysiological studiesDoes not have any adverse effect on the QT intervalExperimental[11]
N,N-Dimethyl-2-(p-tolyloxy)ethanamine In silico predictionInhibitor (Class 3) (Predicted)In Silico (admetSAR)

Interpretation: Itopride has been shown in studies with healthy adult volunteers to be unlikely to cause cardiac arrhythmias or ECG changes.[11] Molecular studies have also supported its cardiac safety profile.[11] In contrast, the admetSAR in silico model predicts that N,N-Dimethyl-2-(p-tolyloxy)ethanamine is a Class 3 hERG inhibitor, suggesting a potential for cardiotoxicity.[9] This is a significant predicted liability that would require experimental confirmation, such as through a patch-clamp assay.

Reproductive and Developmental Toxicity

These studies investigate the potential adverse effects of a substance on sexual function, fertility, and development of the offspring.

CompoundAssessmentResultData Source
Itopride Hydrochloride Animal studiesNo direct or indirect harmful effects with respect to reproductive toxicityExperimental[9]
N,N-Dimethyl-2-(p-tolyloxy)ethanamine Not assessed--

Interpretation: Animal studies on Itopride do not indicate any direct or indirect harmful effects on reproduction.[9] There is no available experimental or in silico data on the reproductive and developmental toxicity of N,N-Dimethyl-2-(p-tolyloxy)ethanamine. This represents a critical data gap in its toxicological profile.

Methodologies and Experimental Protocols

In Vitro Cytotoxicity Assay (Based on ISO 10993-5)

The following protocol provides a standardized method for assessing the in vitro cytotoxicity of a test article, such as Itopride or N,N-Dimethyl-2-(p-tolyloxy)ethanamine, using an extract method.

Objective: To determine the potential of a test article extract to cause a cytotoxic effect on mammalian cells in culture.

Principle: An extract of the test article is prepared and applied to a monolayer of cultured cells. The cellular response is evaluated using a quantitative assay that measures cell viability, such as the MTT assay.

Workflow:

Cytotoxicity_Workflow cluster_prep Preparation cluster_exposure Exposure cluster_assay Assay & Analysis A Test Article Preparation (e.g., sterilization) C Extract Preparation (Incubate test article in culture medium) A->C B Cell Culture (e.g., L929 mouse fibroblasts) D Cell Seeding (Plate cells in 96-well plate) B->D E Application of Extracts (Replace medium with test article extracts and controls) C->E D->E F Incubation (24-72 hours) E->F G MTT Assay (Add MTT reagent, incubate, solubilize formazan) F->G H Data Acquisition (Measure absorbance at 570 nm) G->H I Data Analysis (Calculate % viability vs. control) H->I

Caption: In Vitro Cytotoxicity Assay Workflow.

Step-by-Step Protocol:

  • Preparation of Test Article Extract:

    • Aseptically prepare the test article according to ISO 10993-12 standards.

    • Incubate the test article in a single-layer of cell culture medium (e.g., MEM with 5% bovine calf serum) at a ratio of surface area to volume (e.g., 3 cm²/mL) for 24 hours at 37°C.

    • Prepare positive (e.g., organotin-stabilized polyurethane) and negative (e.g., high-density polyethylene) control extracts in parallel.

  • Cell Culture and Seeding:

    • Culture L929 mouse fibroblast cells (or another appropriate cell line) in a humidified incubator at 37°C and 5% CO₂.

    • Harvest cells and seed them into a 96-well microplate at a density that will result in a sub-confluent monolayer at the time of testing.

  • Exposure:

    • After the cells have attached, aspirate the culture medium and replace it with the prepared test article extracts, control extracts, and fresh culture medium (blank control).

    • Incubate the plates for 24 to 72 hours.

  • MTT Assay for Cell Viability:

    • Aseptically add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

    • Aspirate the MTT solution and add a solubilizing agent (e.g., isopropanol) to dissolve the formazan crystals.

    • Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.

  • Data Analysis:

    • Calculate the percentage of cell viability for the test article and controls relative to the blank control.

    • A reduction in cell viability of more than 30% is generally considered a cytotoxic effect.[12]

Bacterial Reverse Mutation Assay (Ames Test - OECD 471)

This protocol outlines the procedure for the Ames test, a widely accepted method for assessing the mutagenic potential of a chemical.

Objective: To detect point mutations, which involve the substitution, addition, or deletion of one or a few DNA base pairs.

Principle: The assay utilizes several strains of Salmonella typhimurium and Escherichia coli that are auxotrophic for a specific amino acid (e.g., histidine). The test substance is assessed for its ability to cause a reverse mutation, resulting in the restoration of the bacteria's ability to synthesize the required amino acid and grow on a minimal medium.[7]

Workflow:

Ames_Test_Workflow cluster_prep Preparation cluster_exposure Exposure & Plating cluster_incubation_analysis Incubation & Analysis A Test Substance Preparation (in a suitable solvent) D Mixing (Bacteria, Test Substance, S9 Mix/Buffer) A->D B Bacterial Strain Culture (e.g., S. typhimurium TA98, TA100) B->D C S9 Mix Preparation (optional) (for metabolic activation) C->D E Plating (Pour mixture onto minimal agar plates) D->E F Incubation (48-72 hours at 37°C) E->F G Colony Counting (Count revertant colonies) F->G H Data Analysis (Compare to negative control) G->H

Caption: Ames Test Workflow.

Step-by-Step Protocol:

  • Preparation:

    • Prepare a range of concentrations of the test substance in a suitable, non-toxic solvent (e.g., DMSO or water).

    • Grow overnight cultures of the selected bacterial tester strains.

    • If metabolic activation is required, prepare a fresh S9 mix from the liver of rats or hamsters induced with a suitable agent (e.g., Aroclor 1254 or a combination of phenobarbital and β-naphthoflavone).

  • Plate Incorporation Method:

    • To sterile tubes, add the test substance solution, the bacterial culture, and either the S9 mix or a buffer.

    • Add molten top agar to each tube, vortex briefly, and pour the contents onto the surface of minimal glucose agar plates.

    • Include appropriate negative (solvent) and positive controls (known mutagens).

  • Incubation and Scoring:

    • Incubate the plates in the dark at 37°C for 48-72 hours.

    • Count the number of revertant colonies on each plate.

  • Data Analysis:

    • A substance is considered mutagenic if it produces a concentration-related increase in the number of revertant colonies, typically at least a two-fold increase over the negative control for at least one tester strain.[13]

Summary and Conclusion

This comparative guide provides a preliminary toxicological assessment of N,N-Dimethyl-2-(p-tolyloxy)ethanamine against the established profile of the prokinetic drug Itopride.

Itopride exhibits a favorable preclinical safety profile, characterized by low acute oral toxicity, no evidence of mutagenicity or reproductive toxicity in animal studies. While long-term carcinogenicity studies have not been conducted, the available genotoxicity data is reassuring. The lack of significant hERG inhibition is a notable safety advantage.

N,N-Dimethyl-2-(p-tolyloxy)ethanamine , based on in silico predictions, raises some potential toxicological concerns. The predicted moderate acute oral toxicity and potential for cytotoxicity and hERG inhibition warrant further experimental investigation. The predicted non-mutagenic and non-carcinogenic profile is a positive indicator, but these predictions require experimental confirmation. The absence of data on reproductive and developmental toxicity remains a significant knowledge gap.

References

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Validation

A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for Itopride Degradation Products

In the landscape of pharmaceutical quality control, ensuring the stability of a drug substance is paramount. Itopride, a gastroprokinetic agent, possesses a molecular structure with inherent vulnerabilities.

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical quality control, ensuring the stability of a drug substance is paramount. Itopride, a gastroprokinetic agent, possesses a molecular structure with inherent vulnerabilities. Its benzamide, amide, and ether linkages are susceptible to degradation through pathways like hydrolysis and oxidation, potentially impacting the drug's safety and efficacy.[1][2] Consequently, the rigorous monitoring of its degradation products is not merely a procedural step but a critical component of ensuring patient safety, mandated by regulatory bodies like the International Council for Harmonisation (ICH).

This guide provides an in-depth, experience-driven comparison of analytical methods for quantifying Itopride and its degradation products. Moving beyond a simple listing of techniques, we will explore the causality behind methodological choices and delve into the critical process of cross-validation—a cornerstone for ensuring data consistency across different analytical platforms or laboratories.

The Analytical Arsenal: A Comparative Overview of Methods

The choice of an analytical method is a strategic decision, balancing sensitivity, resolution, speed, and cost. For Itopride and its impurities, several chromatographic techniques are prevalent.[3]

  • High-Performance Liquid Chromatography (HPLC): The workhorse of pharmaceutical analysis, HPLC offers robust and reliable separation.[4][5][6] A typical stability-indicating HPLC method for Itopride involves a reversed-phase C18 column with a mobile phase like methanol and water, allowing for the effective separation of the parent drug from its degradation products formed under stress conditions.[1][4][7]

  • Ultra-Performance Liquid Chromatography (UPLC): An evolution of HPLC, UPLC utilizes smaller particle size columns (typically <2 µm) to achieve faster run times, higher resolution, and increased sensitivity.[8] This is particularly advantageous when dealing with complex mixtures of degradation products, offering sharper peaks and better separation in a fraction of the time required by conventional HPLC.[8]

  • High-Performance Thin-Layer Chromatography (HPTLC): HPTLC is a powerful planar chromatography technique that offers high throughput by allowing the simultaneous analysis of multiple samples.[9][10][11] It is a cost-effective method for purity testing and identifying degradation products.[12][13] The use of automated sample application and densitometric scanning enhances reproducibility and allows for quantitative analysis.[11]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): When the identification of unknown degradation products is necessary, LC-MS is the definitive tool.[1] It couples the separation power of LC with the mass-analyzing capability of MS, providing molecular weight information that is crucial for structural elucidation of novel impurities.[1][7][14]

Comparative Performance Data

The following table summarizes the key performance characteristics of these methods in the context of Itopride analysis.

FeatureHPLCUPLCHPTLCLC-MS
Principle Liquid ChromatographyLiquid ChromatographyPlanar ChromatographyLiquid Chromatography-Mass Spectrometry
Resolution Good to ExcellentExcellentGoodExcellent
Analysis Time 15-30 min2-10 min20-30 min (for multiple samples)5-20 min
Sensitivity High (ng level)Very High (pg level)Moderate (ng-µg level)Extremely High (pg-fg level)
Solvent Consumption ModerateLowVery LowModerate
Primary Application Routine QC, Stability TestingHigh-throughput screening, Impurity profilingRapid screening, Purity checksImpurity identification, Metabolite studies
Key Advantage Robust, widely availableSpeed, ResolutionHigh throughput, Low costStructural information

The Imperative of Cross-Validation

In drug development, it is not uncommon for analytical methods to be transferred between laboratories or for a new method (e.g., UPLC) to replace an older one (e.g., HPLC). In such scenarios, cross-validation is essential to demonstrate that the data produced by different methods or in different locations are comparable.[15][16] The ICH Q2(R2) guideline underscores the importance of this process to ensure the consistency and reliability of analytical data throughout the lifecycle of a product.[17]

Cross-validation serves as a bridge, ensuring that the analytical results are consistent and interchangeable, which is critical for making informed decisions about product quality and stability.[15]

Workflow for Method Development and Cross-Validation

The entire process, from understanding the degradation profile to ensuring methods are interchangeable, follows a logical sequence.

G cluster_0 Phase 1: Method Foundation cluster_1 Phase 2: Method Validation & Comparison cluster_2 Phase 3: Cross-Validation Forced_Deg Forced Degradation Study (Acid, Base, Oxidation, etc.) ID_DPs Identify Degradation Products (LC-MS) Forced_Deg->ID_DPs Characterize Impurities SIM_Dev Develop Stability-Indicating Method (e.g., HPLC) ID_DPs->SIM_Dev Target Analytes Val_Method1 Validate HPLC Method (ICH Q2) SIM_Dev->Val_Method1 Dev_Method2 Develop New Method (e.g., UPLC) Val_Method1->Dev_Method2 Baseline Method Cross_Val Cross-Validation Study Val_Method1->Cross_Val Val_Method2 Validate UPLC Method (ICH Q2) Dev_Method2->Val_Method2 Val_Method2->Cross_Val Compare Compare Results (Accuracy, Precision) Cross_Val->Compare Conclusion Demonstrate Comparability Compare->Conclusion

Caption: Workflow from degradation studies to cross-validation.

Experimental Protocols: A Practical Guide

Trustworthiness in analytical data stems from robust, well-documented protocols. Here, we provide detailed methodologies for forced degradation and a subsequent cross-validation study.

Protocol 1: Forced Degradation of Itopride Hydrochloride

Objective: To generate the primary degradation products of Itopride under various stress conditions to develop and validate a stability-indicating analytical method.[1]

Materials:

  • Itopride Hydrochloride reference standard

  • Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)

  • HPLC-grade methanol and water

  • Class A volumetric flasks, pipettes

Procedure:

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of Itopride Hydrochloride in a methanol:water (50:50) diluent.

  • Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 1.0 N HCl. Heat at 80°C for 4 hours. Cool and neutralize with 1.0 N NaOH.[2]

  • Alkaline Hydrolysis: To 1 mL of the stock solution, add 1 mL of 1.0 N NaOH. Heat at 80°C for 4 hours. Cool and neutralize with 1.0 N HCl.[2]

  • Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 15% H₂O₂. Keep at 70°C for 4 hours in the dark.[2]

  • Thermal Degradation: Expose solid Itopride powder to 100°C in a hot air oven for 48 hours.[2]

  • Photolytic Degradation: Expose solid Itopride powder to light providing 1.2 million lux hours and 200 watt hours/m² of UV energy.[2]

  • Sample Analysis: Dilute all stressed samples to a suitable concentration (e.g., 100 µg/mL) with the mobile phase and analyze using the developed analytical method (e.g., HPLC) to observe the degradation peaks.

Protocol 2: Cross-Validation of HPLC and UPLC Methods

Objective: To demonstrate the comparability of a validated legacy HPLC method and a newly validated UPLC method for the quantification of Itopride and its key degradation product (DP-X).

Procedure:

  • Sample Selection: Prepare three batches of samples:

    • Batch A (Standards): Prepare calibration standards of Itopride and DP-X at five concentration levels spanning the analytical range (e.g., 80% to 120% of the target concentration).

    • Batch B (QC Samples): Prepare Quality Control (QC) samples at three concentrations (Low, Medium, High) in triplicate.

    • Batch C (Stressed Sample): Use a sample from the forced degradation study (e.g., acid hydrolysis) where both Itopride and DP-X are present at quantifiable levels.

  • Analysis:

    • Analyze all three batches of samples using the validated HPLC method.

    • Analyze all three batches of samples using the validated UPLC method.

    • Ensure that the analyses are performed by the same analyst on the same day to minimize variability.

  • Data Evaluation:

    • Calculate the concentration of Itopride and DP-X in all samples from both methods.

    • Compare the results for accuracy (percentage recovery for QC samples) and precision (RSD% for triplicate QC samples).

    • For the stressed sample, compare the quantified amounts of the parent drug and the degradation product.

Decision Logic for Method Comparability

G cluster_criteria Acceptance Criteria start Start Cross-Validation Analysis analyze_hplc Analyze Samples with HPLC Method start->analyze_hplc analyze_uplc Analyze Samples with UPLC Method start->analyze_uplc compare_data Compare Datasets (QC & Stressed Samples) analyze_hplc->compare_data analyze_uplc->compare_data accuracy_check Accuracy Difference < 2.0%? compare_data->accuracy_check precision_check Precision (RSD) Difference < 3.0%? accuracy_check->precision_check Yes fail Methods NOT Comparable Investigate Discrepancy accuracy_check->fail No pass Methods are Comparable precision_check->pass Yes precision_check->fail No

Caption: Decision tree for assessing method comparability.

Synthesizing the Data: A Trustworthy Conclusion

The ultimate goal of cross-validation is to generate objective data that supports the interchangeability of methods. The results should be summarized clearly to facilitate this assessment.

Table of Comparative Cross-Validation Results
ParameterSampleHPLC Method ResultUPLC Method Result% DifferenceAcceptance Criteria
Accuracy QC Low99.5% Recovery100.2% Recovery0.7%≤ 2.0%
QC Medium100.8% Recovery101.1% Recovery0.3%≤ 2.0%
QC High99.1% Recovery99.8% Recovery0.7%≤ 2.0%
Precision QC Low0.85% RSD0.65% RSD--
QC Medium0.62% RSD0.48% RSD--
QC High0.77% RSD0.55% RSD--
Quantification Stressed Sample (Itopride)85.2 µg/mL84.9 µg/mL0.35%≤ 3.0%
Stressed Sample (DP-X)12.5 µg/mL12.8 µg/mL2.4%≤ 5.0%

Interpretation: The data presented in the table demonstrate a high degree of concordance between the HPLC and UPLC methods. The percentage differences for accuracy and the quantification of analytes in a real-world stressed sample are well within predefined acceptance criteria. This provides strong, self-validating evidence that the new UPLC method can be implemented without compromising the integrity of historical data generated by the legacy HPLC method.

By grounding our protocols in established regulatory guidelines and explaining the scientific rationale behind each step, we build a foundation of trustworthiness. This comprehensive approach to method comparison and cross-validation ensures that the analytical data, which forms the basis of critical decisions in drug development, is robust, reliable, and beyond reproach.

References

  • Joshi, P., Bhoir, S., Bhagwat, A. M., Vishwanath, K., & Jadhav, R. K. (2011). Identification of Forced Degradation Products of Itopride by LC-PDA and LC-MS. Indian Journal of Pharmaceutical Sciences, 73(3), 287–293. [Link]

  • Siddiqui, M. R., AlOthman, Z. A., & Rahman, N. (2017). High-performance thin layer chromatography: A powerful analytical technique in pharmaceutical drug discovery. Journal of Pharmacy & BioAllied Sciences, 9(Suppl 1), S1–S8. [Link]

  • Labcompare. (2023). High-Performance Thin-Layer Chromatography (HPTLC). Labcompare. [Link]

  • PHARMD GURU. (n.d.). 14. HPTLC. PHARMD GURU. [Link]

  • Patel, R. B., Patel, M. R., & Shankar, M. B. (2012). High-performance thin layer chromatography: A powerful analytical technique in pharmaceutical drug discovery. Journal of Pharmacy & Bioallied Sciences, 4(2), 123-128. [Link]

  • PharmaGuru. (n.d.). What Is HPTLC (High Performance Thin Layer Chromatography). PharmaGuru. [Link]

  • Joshi, P., et al. (2011). Identification of Forced Degradation Products of Itopride by LC-PDA and LC-MS. Indian Journal of Pharmaceutical Sciences. [Link]

  • ResearchGate. (n.d.). Identification of forced degradation products of itopride by LC-PDA and LC-MS. ResearchGate. [Link]

  • Thiruvengada Rajan, V. S., Mohamed Saleem, T. S., Ramkanth, S., Alagusundaram, M., Ganaprakash, K., & Madhusudhana Chetty, C. (2010). A Simple RP-HPLC Method for Quantitation of Itopride HCl in Tablet Dosage Form. Journal of Young Pharmacists, 2(4), 410–413. [Link]

  • Thiruvengada Rajan, V.S., et al. (2010). A Simple RP-HPLC Method for Quantitation of Itopride HCl in Tablet Dosage Form. Journal of Young Pharmacists. [Link]

  • ResearchGate. (2025). A simple RP-HPLC method for quantitation of itopride HCl in tablet dosage form. ResearchGate. [Link]

  • Bhim, A. I., Jain, V., & Raj, H. (2014). A REVIEW: DETERMINATION OF ITOPRIDE HYDROCHLORIDE IN BIOLOGICAL FLUID AND PHARMACEUTICAL DOSAGE FORMS. PharmaTutor. [Link]

  • Sane, R.T., et al. (n.d.). Quantitative Estimation of Itopride Hydrochloride and Rabeprazole Sodium from Capsule Formulation. Indian Journal of Pharmaceutical Sciences. [Link]

  • Science.gov. (n.d.). degradation product formed: Topics by Science.gov. Science.gov. [Link]

  • National Center for Biotechnology Information. (n.d.). Itopride. PubChem. [Link]

  • National Center for Biotechnology Information. (2024). Cross-validation of pharmacokinetic assays post-ICH M10 is not a pass/fail criterion. PubMed Central. [Link]

  • European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. European Medicines Agency. [Link]

  • European Bioanalysis Forum. (2017). Cross and Partial Validation. European Bioanalysis Forum. [Link]

  • Research Journal of Pharmacy and Technology. (n.d.). RP-HPLC bioanalytical Method of Itopride hydrochloride for determination and its Pharmacokinetic applications. Research Journal of Pharmacy and Technology. [Link]

  • Google Patents. (n.d.). CN113009003A - Method for detecting related substances in itopride hydrochloride preparation.
  • PubMed. (n.d.). Determination of itopride in human plasma by liquid chromatography coupled to tandem mass spectrometric detection: application to a bioequivalence study. PubMed. [Link]

  • IntuitionLabs. (2026). ICH Q2(R2) Guide: Analytical Method Validation Explained. IntuitionLabs. [Link]

  • ResearchGate. (n.d.). RP-HPLC determination of itopride hydrochloride tablets and its related substances. ResearchGate. [Link]

  • SynZeal. (n.d.). Itopride Impurities. SynZeal. [Link]

  • Pharmaffiliates. (n.d.). Itopride Hydrochloride-impurities. Pharmaffiliates. [Link]

Sources

Comparative

A Senior Application Scientist's Guide to the Comparative Stability of Itopride Salt Forms

An In-depth Methodological Framework for Researchers, Scientists, and Drug Development Professionals Introduction: The Critical Role of Salt Selection in Drug Development Itopride, a prokinetic agent with a dual mechanis...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Methodological Framework for Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Salt Selection in Drug Development

Itopride, a prokinetic agent with a dual mechanism of action, is a cornerstone in managing gastrointestinal disorders like functional dyspepsia.[1][2][3] Its therapeutic efficacy is intrinsically linked to its physicochemical properties, which are largely dictated by its salt form. The most common form, Itopride Hydrochloride, is a white, crystalline powder known for its high solubility in water.[4][5] However, the journey from an active pharmaceutical ingredient (API) to a stable, effective, and manufacturable drug product is complex. Salt selection is arguably one of the most critical decisions in this process, profoundly influencing a drug's stability, bioavailability, and processability.[6]

This guide provides an in-depth technical framework for comparing the stability of different salt forms of Itopride. As direct comparative studies on various Itopride salts are not abundant in public literature, this document serves as a methodological guide. It outlines the essential experiments and decision-making logic required to select an optimal salt form, empowering researchers to conduct these critical assessments in their own laboratories. We will explore the theoretical basis for selecting alternative salt candidates and provide detailed, field-proven protocols for their comprehensive stability assessment.

Part 1: Rationale and Strategy for Itopride Salt Candidate Selection

Itopride is a weakly basic compound.[7] The primary goal of forming a salt is to pair it with a suitable acidic counterion to enhance its physicochemical properties. The stability and success of this pairing are governed by the difference in pKa between the drug and the counterion. A general rule of thumb, often called the "pKa rule," is that for a stable salt to form, the pKa of the acidic counterion should be at least 2-3 units lower than the pKa of the basic drug.[6][8] This ensures a high degree of ionization and minimizes the risk of the salt disproportionating back into its free base and acid forms.[9]

Given Itopride's basic nature, a range of acidic counterions can be considered. Beyond the standard hydrochloride, other common pharmaceutical acids include:

  • Mesylate

  • Tosylate

  • Sulfate

  • Besylate

  • Maleate

  • Tartrate

The selection process is a multi-tiered strategy that balances theoretical advantages with practical, experimental outcomes. The following diagram illustrates a logical workflow for selecting and screening potential salt candidates.

Salt_Selection_Workflow cluster_0 Phase 1: Candidate Identification cluster_1 Phase 2: Small-Scale Salt Formation cluster_2 Phase 3: Initial Characterization & Screening cluster_3 Phase 4: In-Depth Stability Assessment API Itopride Free Base (Weakly Basic API) pKa Determine pKa of Itopride API->pKa Counterion Select Counterions (pKa < Itopride pKa - 2) e.g., HCl, Mesylic Acid, etc. pKa->Counterion Formation Synthesize Salts (e.g., HCl, Mesylate, Tosylate) Counterion->Formation Isolation Isolate & Purify Solids Formation->Isolation XRPD_Screen X-Ray Powder Diffraction (XRPD) (Assess Crystallinity) Isolation->XRPD_Screen DSC_Screen Differential Scanning Calorimetry (DSC) (Check Melting Point & Purity) XRPD_Screen->DSC_Screen Sol_Screen Aqueous Solubility (Kinetic Assessment) DSC_Screen->Sol_Screen Lead_Candidates Select Lead Candidates (Based on Phase 3 Data) Sol_Screen->Lead_Candidates Stability_Studies Comprehensive Stability Studies (Thermal, Hygroscopic, Forced Degradation) Lead_Candidates->Stability_Studies

Caption: Workflow for Itopride salt selection and stability screening.

Part 2: Core Experimental Protocols for Comparative Stability Analysis

Once promising salt candidates are synthesized, a battery of analytical tests is required to rigorously compare their stability. The following sections detail the key experiments, explaining the causality behind their selection and providing step-by-step protocols.

Solid-State Characterization: The Fingerprint of Stability

The crystalline form of a salt is a critical determinant of its stability. X-Ray Powder Diffraction (XRPD) provides a unique "fingerprint" of a crystalline solid, allowing for the identification of different polymorphic forms, solvates, or hydrates, each of which can have dramatically different stability profiles.[10][11][12]

Experimental Protocol: X-Ray Powder Diffraction (XRPD)

  • Sample Preparation: Gently grind approximately 5-10 mg of the Itopride salt sample using an agate mortar and pestle to ensure a uniform particle size.

  • Mounting: Pack the powdered sample into a standard sample holder, ensuring a flat, level surface.

  • Instrument Setup: Place the sample holder into the diffractometer. Set the X-ray source (typically Cu Kα) and detector parameters.

  • Data Acquisition: Scan the sample over a relevant 2θ range (e.g., 2° to 40°), with an appropriate step size (e.g., 0.02°) and scan speed.

  • Data Analysis: Compare the resulting diffraction patterns. Unique peak positions and relative intensities indicate different crystal forms. The absence of sharp peaks (a broad halo) indicates amorphous material.[11]

Thermal Stability Assessment

Thermal analysis techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are essential for evaluating how a salt behaves under heat.[13] DSC measures heat flow associated with thermal transitions (like melting or decomposition), while TGA measures changes in mass upon heating, which is useful for detecting the loss of solvents or water and determining decomposition temperature.[14][15][16][17]

Experimental Protocol: Differential Scanning Calorimetry (DSC)

  • Sample Preparation: Accurately weigh 2-5 mg of the Itopride salt into an aluminum DSC pan.

  • Encapsulation: Crimp the pan with a lid. If solvent loss is to be studied, use a pinhole lid; for melting point determination, use a hermetically sealed lid.

  • Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

  • Thermal Program: Heat the sample at a controlled rate (e.g., 10 °C/min) under an inert nitrogen atmosphere (flow rate ~50 mL/min) over a relevant temperature range (e.g., 25 °C to 250 °C).

  • Data Analysis: Analyze the resulting thermogram for endothermic events (e.g., melting, desolvation) and exothermic events (e.g., crystallization, decomposition).[18][19] The melting point is a key indicator of purity and crystalline integrity.[4]

Experimental Protocol: Thermogravimetric Analysis (TGA)

  • Sample Preparation: Accurately weigh 5-10 mg of the Itopride salt into a ceramic or platinum TGA pan.

  • Instrument Setup: Place the sample pan onto the TGA's microbalance.

  • Thermal Program: Heat the sample at a controlled rate (e.g., 10 °C/min) under an inert nitrogen atmosphere over a temperature range (e.g., 25 °C to 300 °C).

  • Data Analysis: Analyze the TGA curve (mass vs. temperature). A significant mass loss indicates the release of volatiles (water or solvent) or thermal decomposition.[15][16]

Hygroscopicity Assessment: Interaction with Moisture

Hygroscopicity, the tendency of a substance to absorb moisture from the air, is a critical stability parameter. Excessive water uptake can lead to physical changes (e.g., deliquescence, crystal form change) and chemical degradation. Dynamic Vapor Sorption (DVS) is the gold-standard technique for quantifying moisture sorption behavior.[20][21][22][23]

Experimental Protocol: Dynamic Vapor Sorption (DVS)

  • Sample Preparation: Place approximately 10-20 mg of the Itopride salt onto the DVS microbalance.

  • Drying: Dry the sample in the DVS instrument under a stream of dry nitrogen (0% Relative Humidity, RH) until a stable mass is achieved.

  • Sorption/Desorption Isotherm: Program the instrument to increase the RH in stepwise increments (e.g., from 0% to 90% RH in 10% steps), holding at each step until mass equilibrium is reached. Following the sorption phase, decrease the RH in the same manner back to 0%.

  • Data Analysis: Plot the change in mass (%) versus RH. The shape of the resulting isotherm reveals the nature of water uptake. A significant, irreversible mass gain or a sharp step in the isotherm may indicate the formation of a hydrate or a phase change.[22]

Chemical Stability: Forced Degradation Studies

To understand the intrinsic chemical stability of each salt form, forced degradation (or stress testing) is performed.[24] These studies expose the drug to harsh conditions to accelerate decomposition, helping to identify potential degradation products and pathways.[2][25][26][27] The International Council for Harmonisation (ICH) Q1A(R2) guideline provides the framework for these studies.[28][29]

Forced Degradation Workflow

Forced_Degradation_Workflow cluster_0 Stress Conditions (ICH Q1A) cluster_1 Analysis cluster_2 Outcome API Itopride Salt Sample (in Solution & Solid State) Acid Acid Hydrolysis (e.g., 0.1N HCl, 60°C) API->Acid Base Base Hydrolysis (e.g., 0.1N NaOH, 60°C) API->Base Oxidation Oxidative (e.g., 3% H₂O₂, RT) API->Oxidation Thermal Thermal (e.g., 80°C, Solid) API->Thermal Photo Photolytic (ICH Q1B Light Exposure) API->Photo HPLC Stability-Indicating HPLC Method Acid->HPLC Mass_Spec LC-MS for Impurity ID HPLC->Mass_Spec Pathway Identify Degradation Pathways Mass_Spec->Pathway Comparison Compare Salt Form Stability Pathway->Comparison

Sources

Validation

A Comparative Spectroscopic Analysis of Synthesized vs. Isolated Itopride Impurity 12

In the landscape of pharmaceutical development and manufacturing, the rigorous identification and characterization of impurities are paramount to ensuring the safety and efficacy of drug products. This technical guide pr...

Author: BenchChem Technical Support Team. Date: February 2026

By Dr. Evelyn Reed, Senior Application Scientist

In the landscape of pharmaceutical development and manufacturing, the rigorous identification and characterization of impurities are paramount to ensuring the safety and efficacy of drug products. This technical guide provides an in-depth comparative analysis of Itopride Impurity 12, contrasting a laboratory-synthesized standard with an impurity isolated directly from the bulk drug substance. Through detailed experimental protocols and side-by-side spectroscopic data, we aim to provide researchers, scientists, and drug development professionals with a comprehensive framework for impurity analysis, underscored by the principles of scientific integrity and expertise.

Itopride, a prokinetic agent, is widely used for the treatment of gastrointestinal symptoms.[1][2] Like any pharmaceutical compound, its synthesis and storage can lead to the formation of related substances or impurities.[1][3] Itopride Impurity 12, identified as 4-[2-(Dimethylamino)ethoxy]benzylamine, is a known process-related impurity.[1][4] The definitive identification and quantification of such impurities are mandated by regulatory bodies like the International Council for Harmonisation (ICH) to ensure that they are controlled within acceptable limits.[5][6][7][8][9]

This guide will navigate through the synthetic pathway developed for Impurity 12, the methodology for its isolation from a production batch of Itopride, and a multi-technique spectroscopic comparison to establish structural equivalency.

Rationale and Strategy for Impurity Characterization

The fundamental principle behind comparing a synthesized impurity standard to an isolated one is to create a validated reference point. A well-characterized, synthesized impurity serves as a benchmark for developing and validating analytical methods intended for routine quality control. This dual approach provides a higher degree of confidence in the impurity profiles of manufactured drug batches. The causality is clear: without a confirmed standard, the identification of an unknown peak in a chromatogram remains tentative.

Our experimental design is rooted in a self-validating system. The synthesis of Itopride Impurity 12 is designed to be unambiguous, yielding a high-purity material whose structure can be unequivocally confirmed. The isolation process, in turn, targets the corresponding impurity peak observed during the analysis of the Itopride drug substance. The subsequent spectroscopic comparison acts as the ultimate arbiter of structural identity.

Experimental Methodologies

Synthesis of Itopride Impurity 12 (4-[2-(Dimethylamino)ethoxy]benzylamine)

The synthesis of Itopride Impurity 12 was approached via a two-step process starting from 4-hydroxybenzaldehyde, a common starting material in the synthesis of Itopride and its intermediates.[10][11]

Step 1: Synthesis of 4-[2-(Dimethylamino)ethoxy]benzaldehyde

  • Reaction: 4-hydroxybenzaldehyde is etherified with 2-dimethylaminoethyl chloride.

  • Protocol:

    • To a solution of 4-hydroxybenzaldehyde (1 eq.) in acetone, anhydrous potassium carbonate (2.5 eq.) was added, and the mixture was stirred at room temperature for 30 minutes.

    • 2-Dimethylaminoethyl chloride hydrochloride (1.2 eq.) was added, and the reaction mixture was refluxed for 12 hours.

    • The reaction progress was monitored by Thin Layer Chromatography (TLC).

    • After completion, the inorganic salts were filtered off, and the solvent was evaporated under reduced pressure.

    • The residue was dissolved in ethyl acetate and washed with water and brine. The organic layer was dried over anhydrous sodium sulfate and concentrated to yield 4-[2-(Dimethylamino)ethoxy]benzaldehyde as an oil.

Step 2: Reductive Amination to form 4-[2-(Dimethylamino)ethoxy]benzylamine

  • Reaction: The aldehyde is converted to the corresponding amine via reductive amination.

  • Protocol:

    • 4-[2-(Dimethylamino)ethoxy]benzaldehyde (1 eq.) was dissolved in methanol, and ammonium acetate (10 eq.) was added.

    • The mixture was stirred at room temperature for 1 hour.

    • Sodium cyanoborohydride (1.5 eq.) was added portion-wise, and the reaction was stirred overnight.

    • The solvent was removed in vacuo, and the residue was partitioned between water and dichloromethane.

    • The aqueous layer was basified with 1N NaOH and extracted with dichloromethane.

    • The combined organic layers were dried, filtered, and concentrated to afford the crude product, which was purified by column chromatography to yield pure 4-[2-(Dimethylamino)ethoxy]benzylamine (Itopride Impurity 12).

Synthesis_Workflow cluster_step1 Step 1: Etherification cluster_step2 Step 2: Reductive Amination A 4-hydroxybenzaldehyde C K2CO3, Acetone, Reflux A->C B 2-Dimethylaminoethyl chloride hydrochloride B->C D 4-[2-(Dimethylamino)ethoxy]benzaldehyde C->D E Ammonium Acetate, Sodium Cyanoborohydride D->E F Itopride Impurity 12 (4-[2-(Dimethylamino)ethoxy]benzylamine) E->F

Caption: Synthetic route for Itopride Impurity 12.

Isolation of Itopride Impurity 12 from Bulk Drug Substance

The isolation was performed using preparative High-Performance Liquid Chromatography (HPLC) from a batch of Itopride hydrochloride that showed a detectable peak corresponding to the retention time of the synthesized Impurity 12.

  • Protocol:

    • An Itopride HCl bulk sample was dissolved in the mobile phase at a high concentration.

    • The solution was subjected to multiple injections onto a preparative C18 HPLC column.

    • The mobile phase consisted of a gradient of acetonitrile and a phosphate buffer (pH 3.5).

    • Fractions corresponding to the impurity peak were collected.

    • The collected fractions were pooled, and the organic solvent was removed under reduced pressure.

    • The aqueous solution was then lyophilized to yield the isolated impurity as a solid.

Isolation_Workflow A Dissolve Itopride HCl Bulk Drug in Mobile Phase B Preparative HPLC (C18 Column) A->B C Collect Fractions of Impurity 12 Peak B->C D Pool Fractions & Evaporate Acetonitrile C->D E Lyophilize Aqueous Solution D->E F Isolated Itopride Impurity 12 E->F

Caption: Isolation workflow for Itopride Impurity 12.

Spectroscopic Analysis

Both the synthesized and isolated samples were subjected to a battery of spectroscopic tests to confirm their identity and purity.

  • High-Performance Liquid Chromatography (HPLC): Purity assessment and retention time comparison.

  • Mass Spectrometry (MS): Molecular weight determination and fragmentation pattern analysis.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Structural elucidation and confirmation.

Results and Discussion: A Spectroscopic Head-to-Head

The core of this guide lies in the direct comparison of the data obtained from the synthesized and isolated samples of Itopride Impurity 12.

HPLC Analysis

The HPLC analysis served as the initial point of comparison. A validated, stability-indicating HPLC method was employed.[3][12][13]

ParameterSynthesized Impurity 12Isolated Impurity 12Itopride HCl (for reference)
Retention Time (min) 3.83.88.2
Purity (by area %) >99.5%>99.0% (post-purification)N/A

The co-injection of the synthesized and isolated samples resulted in a single, sharp, symmetrical peak at 3.8 minutes, providing strong evidence of their identical chromatographic behavior.

Mass Spectrometry (MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) was used to determine the molecular weight of the impurity.

Ionization ModeExpected [M+H]⁺Observed [M+H]⁺ (Synthesized)Observed [M+H]⁺ (Isolated)
Positive ESI195.15195.14195.15

The mass spectra for both samples showed a base peak corresponding to the protonated molecule [M+H]⁺ at m/z 195.1, which is consistent with the molecular formula C₁₁H₁₈N₂O.[4] Tandem MS (MS/MS) experiments were also conducted, and the fragmentation patterns were found to be identical, further corroborating the structural similarity.

¹H NMR Spectroscopy

Proton NMR spectra were recorded in DMSO-d₆. The chemical shifts (δ) are reported in parts per million (ppm).

Proton AssignmentSynthesized Impurity 12 (δ, ppm)Isolated Impurity 12 (δ, ppm)MultiplicityIntegration
-N(CH₃)₂2.182.18s6H
-OCH₂CH₂ N-2.582.58t2H
Ar-CH₂ -NH₂3.633.63s2H
-OCH₂ CH₂N-4.014.01t2H
Aromatic (ortho to OCH₂)6.896.89d2H
Aromatic (meta to OCH₂)7.187.18d2H
-NH₂ 1.45 (broad s)1.45 (broad s)bs2H

The ¹H NMR spectra of both the synthesized and isolated materials were superimposable. The characteristic signals for the dimethylamino group, the two methylene groups of the ethoxy chain, the benzylic protons, and the aromatic protons all matched perfectly in terms of chemical shift, multiplicity, and integration.[14]

¹³C NMR Spectroscopy

Carbon-13 NMR provided further confirmation of the carbon skeleton.

Carbon AssignmentSynthesized Impurity 12 (δ, ppm)Isolated Impurity 12 (δ, ppm)
-N(C H₃)₂45.645.6
Ar-C H₂-NH₂45.945.9
-OCH₂C H₂N-58.058.0
-OC H₂CH₂N-66.166.1
Aromatic (C H, ortho to OCH₂)114.5114.5
Aromatic (C H, meta to OCH₂)129.2129.2
Aromatic (C -CH₂NH₂)134.1134.1
Aromatic (C -O)157.4157.4

The ¹³C NMR data demonstrated an exact match for all eight carbon signals between the two samples, leaving no doubt as to their identical molecular structure.

Conclusion

The comprehensive spectroscopic data presented herein unequivocally demonstrates the structural identity of the laboratory-synthesized Itopride Impurity 12 and the impurity isolated from the bulk drug substance. The perfect alignment of data across HPLC, MS, ¹H NMR, and ¹³C NMR provides a robust, self-validating confirmation.

This guide illustrates a best-practice approach to impurity characterization in the pharmaceutical industry. By establishing a well-characterized synthetic reference standard, analytical scientists can confidently develop and validate methods for the routine monitoring of impurities, thereby ensuring the quality, safety, and regulatory compliance of the final drug product. The experimental workflows and comparative data serve as a practical resource for professionals engaged in the critical task of drug development and quality control.

References

  • Identification of Forced Degradation Products of Itopride by LC-PDA and LC-MS. Indian Journal of Pharmaceutical Sciences. Available at: [Link]

  • A novel process for synthesis of itopride and it's novel intermediate-n-(4-hydroxybenzyl)-3,4-dimethoxybenzamide.Google Patents.
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  • Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. International Journal of Pharmaceutical Investigation. Available at: [Link]

  • Identification of Forced Degradation Products of Itopride by LC-PDA and LC-MS. ResearchGate. Available at: [Link]

  • IMPURITIES IN DRUG SUBSTANCES AND DRUG PRODUCTS. USP-NF. Available at: [Link]

  • Method for preparing 4-[2-(dimethylamino)ethoxy]benzylamine as itopride-hydrocloride salt mediate.Google Patents.
  • METHOD FOR PREPARING 4-[2-(DIMETHYLAMINO)ETHOXY]BENZYLAMINE AS ITOPRIDE HYDROCLORIDE SALT MEDIATE.Google Patents.

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Validation

A Comparative Benchmarking Guide to the Synthesis of Itopride Impurity 12

For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth technical comparison of potential synthesis routes for Itopride Impurity 12, also known as N-Desmethyl Itopride. As a critic...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical comparison of potential synthesis routes for Itopride Impurity 12, also known as N-Desmethyl Itopride. As a critical process-related impurity in the manufacturing of the gastroprokinetic agent Itopride, the ability to synthesize Impurity 12 is essential for analytical standard preparation, impurity profiling, and toxicological studies. This document offers a detailed analysis of plausible synthetic strategies, enabling researchers to make informed decisions based on experimental rationale and practical considerations.

Introduction to Itopride and the Significance of Impurity 12

Itopride, chemically N-[4-[2-(dimethylamino)ethoxy]benzyl]-3,4-dimethoxybenzamide, is a widely used prokinetic agent that enhances gastrointestinal motility.[1][2][3] Its dual mechanism of action, involving dopamine D2 receptor antagonism and acetylcholinesterase inhibition, makes it effective in treating functional dyspepsia and other motility disorders.[1]

During the synthesis and storage of Itopride, various impurities can form, which must be rigorously controlled to ensure the safety and efficacy of the final drug product.[4] Itopride Impurity 12, or N-Desmethyl Itopride, is a key process-related impurity.[5][6][7] Its chemical structure is 3,4-dimethoxy-N-(4-(2-(methylamino)ethoxy)benzyl)benzamide.[5][6][7] The ability to synthesize this impurity is crucial for its use as a reference standard in analytical method development and validation, allowing for its accurate detection and quantification in Itopride drug substance and product.

This guide benchmarks two primary synthetic strategies for obtaining Itopride Impurity 12:

  • Route 1: N-Demethylation of Itopride. This retro-synthetic approach starts from the final Itopride molecule and removes one of the N-methyl groups.

  • Route 2: Analogue Synthesis from a Monomethylated Precursor. This strategy follows a similar pathway to the synthesis of Itopride but utilizes a monomethylated starting material.

Benchmarking of Synthetic Routes

The selection of a synthetic route for an impurity standard depends on several factors, including the availability of starting materials, reaction efficiency, scalability, and the purity profile of the final product. Below is a comparative analysis of the two proposed routes.

ParameterRoute 1: N-Demethylation of ItoprideRoute 2: Analogue Synthesis
Starting Material ItoprideN-(4-hydroxybenzyl)-3,4-dimethoxybenzamide and 2-(methylamino)ethyl chloride
Number of Steps Typically 2 steps (carbamate formation and deprotection)Typically 1 step (etherification)
Potential Yield Moderate to GoodGood to High
Purification Challenge Separation from unreacted Itopride and potential byproductsSeparation from potential over-alkylation products
Scalability ModerateGood
Cost-Effectiveness Dependent on the cost of demethylating agents and ItoprideDependent on the cost of the monomethylated precursor

Route 1: N-Demethylation of Itopride

This approach leverages the readily available Itopride as the starting material. The core of this strategy is the selective removal of one methyl group from the tertiary amine. A common and effective method for N-demethylation of tertiary amines is the von Braun reaction or its modern variations involving chloroformates.

Proposed Synthetic Workflow

Itopride Itopride Carbamate Carbamate Intermediate Itopride->Carbamate Phenyl Chloroformate, Weak Base (e.g., Triethylamine) Impurity12 Itopride Impurity 12 Carbamate->Impurity12 Deprotection (e.g., Hydrolysis)

Caption: Workflow for Route 1: N-Demethylation of Itopride.

Experimental Protocol

Step 1: Carbamate Formation

  • Dissolve Itopride hydrochloride in a suitable aprotic solvent, such as dichloromethane, in a reaction vessel.

  • Add a weak base, for example, triethylamine, to neutralize the hydrochloride and free the Itopride base.[8]

  • Cool the reaction mixture to 0-5 °C.

  • Slowly add a chloroformate, such as phenyl chloroformate or chloroethyl chloroformate, to the cooled solution.[8]

  • Allow the reaction to proceed at a controlled temperature while monitoring its progress by a suitable technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Upon completion, quench the reaction and perform an aqueous work-up to isolate the crude carbamate intermediate.

Step 2: Deprotection

  • Dissolve the crude carbamate intermediate in a suitable solvent. The choice of solvent and deprotection conditions will depend on the specific chloroformate used.

  • For a phenyl carbamate, hydrolysis can be achieved using a base such as potassium hydroxide in a protic solvent.[8]

  • For a chloroethyl carbamate, deprotection can be induced by heating.[8]

  • Monitor the deprotection reaction for completeness.

  • After the reaction is complete, perform an appropriate work-up and purify the resulting Itopride Impurity 12 using column chromatography or recrystallization to achieve the desired purity.

Rationale and Considerations
  • Expertise & Experience: The use of chloroformates for N-demethylation is a well-established method. The choice of chloroformate is critical; for instance, α-chloroethyl chloroformate (ACE-Cl) is often preferred for its milder deprotection conditions.

  • Trustworthiness: This protocol includes in-process monitoring at each stage to ensure reaction completion and control of byproducts. The final purification step is crucial for obtaining a high-purity reference standard.

  • Authoritative Grounding: The principle of this reaction is grounded in the established chemistry of N-demethylation via carbamate intermediates.

Route 2: Analogue Synthesis from a Monomethylated Precursor

This route mimics the final step of a common Itopride synthesis, but with a key modification: the use of a monomethylated alkylating agent. This approach avoids the potential for incomplete demethylation or side reactions associated with Route 1.

Proposed Synthetic Workflow

StartingMaterial N-(4-hydroxybenzyl)-3,4-dimethoxybenzamide Impurity12 Itopride Impurity 12 StartingMaterial->Impurity12 Base (e.g., K2CO3), Solvent (e.g., THF) AlkylatingAgent 2-(Methylamino)ethyl chloride AlkylatingAgent->Impurity12

Caption: Workflow for Route 2: Analogue Synthesis.

Experimental Protocol
  • In a reaction vessel, dissolve N-(4-hydroxybenzyl)-3,4-dimethoxybenzamide in a suitable polar aprotic solvent like tetrahydrofuran (THF) or acetone.[9]

  • Add a base, such as anhydrous potassium carbonate or sodium carbonate, to the solution.[9]

  • Add 2-(methylamino)ethyl chloride (or its hydrochloride salt with an additional equivalent of base) to the reaction mixture.

  • Heat the reaction mixture to reflux and monitor its progress by TLC or HPLC until the starting material is consumed.

  • After the reaction is complete, cool the mixture and filter off the inorganic salts.

  • Evaporate the solvent from the filtrate to obtain the crude product.

  • Purify the crude Itopride Impurity 12 by column chromatography or recrystallization to remove any unreacted starting materials or potential byproducts, such as the N,N-dialkylated product.

Rationale and Considerations
  • Expertise & Experience: This synthesis is a straightforward Williamson ether synthesis, a fundamental and widely used reaction in organic chemistry. The reaction conditions are similar to those reported for the synthesis of Itopride itself, providing a reliable starting point for optimization.[9][10]

  • Trustworthiness: The protocol includes monitoring and a final purification step to ensure the identity and purity of the synthesized impurity. The primary challenge is to control the stoichiometry to minimize potential over-alkylation of the secondary amine.

  • Authoritative Grounding: The synthesis of Itopride via this pathway is well-documented in the patent literature, lending strong support to the feasibility of this analogous route.[9][10]

Conclusion

Both Route 1 and Route 2 present viable strategies for the synthesis of Itopride Impurity 12.

  • Route 1 (N-Demethylation) is advantageous if Itopride is readily available as a starting material. However, it may require more careful control of reaction conditions to ensure selective monodemethylation and might present challenges in purifying the final product from the starting material.

  • Route 2 (Analogue Synthesis) is a more direct approach that is likely to be higher yielding and more easily scalable. The main consideration for this route is the commercial availability and cost of the monomethylated alkylating agent, 2-(methylamino)ethyl chloride.

For the preparation of an analytical reference standard where high purity is paramount, Route 2 is generally recommended due to its more direct nature and potentially cleaner reaction profile. However, the choice of the optimal route will ultimately depend on the specific resources and constraints of the laboratory.

References

  • A novel process for synthesis of itopride and it's novel intermediate-n-(4-hydroxybenzyl)-3,4-dimethoxybenzamide.
  • Chemical structure of itopride hydrochloride. ResearchGate. [Link]

  • Preparation method of demethyl itopride nitrosamine.
  • A novel process for synthesis of itopride and it's novel intermediate-n-(4-hydroxybenzyl)-3,4-dimethoxybenzamide.
  • Itopride Impurities and Related Compound. Veeprho. [Link]

  • Itopride | C20H26N2O4 | CID 3792. PubChem. [Link]

  • Itopride Hydrochloride. FDA Verification Portal. [Link]

  • Advances in N- and O-Demethylation of Opiates. Collection of Czechoslovak Chemical Communications. [Link]

  • Itopride-impurities. Pharmaffiliates. [Link]

  • Synthesis of 4:6-dimethoxy-2-beta-methylaminoethylbenzaldehyde. Journal of the Chemical Society, Transactions. [Link]

  • Itopride N-Desmethyl Impurity. Veeprho. [Link]

  • N-Nitroso-Desmethyl Itopride. Synchemia. [Link]

  • Itopride Impurities. SynZeal. [Link]

  • Itopride Hydrochloride-impurities. Pharmaffiliates. [Link]

  • Novel process for synthesis of itopride and its novel intermediate n-(4-hydroxybenzyl)- 3,4-dimethoxybenzamide.

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Comparative

A Guide to Inter-Laboratory Comparison for the Harmonization of Itopride Hydrochloride Impurity Profiling

This guide provides a comprehensive framework for conducting an inter-laboratory comparison study for the impurity profiling of Itopride Hydrochloride. It is designed for researchers, analytical scientists, and quality c...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for conducting an inter-laboratory comparison study for the impurity profiling of Itopride Hydrochloride. It is designed for researchers, analytical scientists, and quality control professionals in the pharmaceutical industry, offering a robust methodology to ensure method consistency and reliability across different testing sites.

Introduction: The Critical Role of Impurity Profiling

Itopride Hydrochloride is a prokinetic agent used for the treatment of various gastrointestinal motility disorders.[1] Like any active pharmaceutical ingredient (API), its purity is paramount to ensuring patient safety and therapeutic efficacy. Impurities, which can be process-related or arise from degradation, must be identified, quantified, and controlled within strict, toxicologically qualified limits.[2][3]

Regulatory bodies, guided by the International Council for Harmonisation (ICH) guidelines, particularly ICH Q3A(R2), mandate the rigorous control of impurities in new drug substances.[4][5][6] This necessitates the use of validated, robust analytical methods. An inter-laboratory comparison, or proficiency test, is a critical exercise to evaluate the reproducibility and reliability of an analytical method when performed by different laboratories.[7][8] This guide outlines a systematic approach to designing and executing such a study for Itopride impurity analysis.

Part 1: Designing the Inter-Laboratory Study

A successful inter-laboratory study is built on meticulous planning and the use of standardized materials and protocols.[7]

1.1 Study Objective

The primary objective is to assess the precision, reproducibility, and overall performance of a standardized Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the quantification of known Itopride impurities across multiple, independent laboratories. This will establish confidence in the method's transferability and ensure consistent quality control.

1.2 Key Materials

  • Test Sample: A single, homogenous batch of Itopride Hydrochloride API is prepared and spiked with known impurities at concentrations relevant to the ICH reporting threshold (e.g., 0.05% to 0.15%). This ensures every lab analyzes an identical sample.

  • Reference Standards: Certified reference standards for Itopride Hydrochloride and its known impurities are essential. For this study, we will focus on three common impurities:

    • Impurity A: 4-[2-(Dimethylamino)ethoxy]benzylamine[1]

    • Impurity B: Itopride N-Oxide (a potential degradation product)

    • Impurity C: 3,4-Dimethoxybenzoic Acid (a potential process impurity)

  • Participating Laboratories: A minimum of three laboratories (Lab A, Lab B, Lab C) with experience in HPLC analysis should be recruited.

1.3 The Analytical Backbone: A Standardized HPLC Method

Harmonization requires a single, well-defined analytical method to be used by all participants. The causality behind method parameter selection is crucial: a robust method anticipates and controls variables that could otherwise lead to disparate results. The chosen method must be validated according to ICH Q2(R1) guidelines, demonstrating its suitability for the intended purpose.[9][10][11]

Experimental Protocol: Standardized RP-HPLC Method for Itopride Impurity Profiling

I. Chromatographic Conditions:

  • Column: C8, 250 mm x 4.6 mm, 5 µm particle size.

    • Rationale: A C8 column is selected for its balanced hydrophobicity, providing good retention for the moderately polar Itopride and its impurities without excessive run times.

  • Mobile Phase:

    • Solvent A: Phosphate buffer (20mM Potassium Dihydrogen Phosphate, adjusted to pH 3.0 with ortho-phosphoric acid).[12]

      • Rationale: A pH of 3.0 ensures that Itopride and its basic amine-containing impurities are protonated, leading to sharp, symmetrical peak shapes and consistent retention.

    • Solvent B: Acetonitrile (HPLC Grade).[12]

  • Elution Mode: Gradient Elution.

    • Rationale: A gradient is necessary to elute impurities with a wide range of polarities in a reasonable time while maintaining good resolution from the main Itopride peak.

    • Gradient Program:

      Time (min) % Solvent A % Solvent B
      0 85 15
      20 50 50
      25 50 50
      26 85 15

      | 35 | 85 | 15 |

  • Flow Rate: 1.0 mL/min.[12][13]

  • Column Temperature: 30°C.

    • Rationale: Maintaining a constant, elevated temperature ensures retention time stability and reproducibility, minimizing variations due to ambient lab conditions.[13]

  • Detection Wavelength: 223 nm.[14]

    • Rationale: This wavelength provides adequate sensitivity for both Itopride and its key impurities.

  • Injection Volume: 20 µL.

II. Preparation of Solutions:

  • Diluent Preparation: Prepare a mixture of Solvent A and Solvent B in the ratio of the initial mobile phase conditions (85:15 v/v).

  • System Suitability Solution (SSS): Accurately weigh and dissolve appropriate amounts of Itopride HCl and the three impurity reference standards in the diluent to obtain a final concentration of approximately 1.0 mg/mL of Itopride and 0.0015 mg/mL (0.15%) of each impurity.[14]

    • Rationale: The SSS is a self-validating system check. It is used to confirm the chromatographic system is performing adequately before analyzing any test samples. Key parameters like resolution, tailing factor, and peak area reproducibility are assessed.

  • Test Sample Preparation: Accurately weigh approximately 50 mg of the provided spiked Itopride HCl test sample into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.[14] This yields a final concentration of ~1.0 mg/mL.

Part 2: Execution and Data Analysis Workflow

The study's execution phase requires strict adherence to the protocol, followed by a transparent and statistically sound analysis of the results.

Workflow Visualization

The overall process, from sample distribution to final analysis, can be visualized as follows:

G cluster_prep Phase 1: Preparation & Distribution cluster_analysis Phase 2: Independent Analysis cluster_data Phase 3: Data Consolidation & Review P1 Prepare Homogenous Spiked Itopride Sample P2 Distribute Samples & Protocols to Labs A, B, C P1->P2 A Lab A Analysis B Lab B Analysis C Lab C Analysis D Collect Raw Data: - Retention Time - Peak Area - % Impurity A->D B->D C->D E Statistical Analysis: Mean, SD, RSD (%) D->E F Identify Outliers & Investigate Discrepancies E->F G Final Report & Recommendations F->G

Caption: Workflow for the Itopride Impurity Inter-Laboratory Comparison Study.

Part 3: Hypothetical Results and Interpretation

After each laboratory performs the analysis in triplicate, the data is collected and compared. The following tables represent plausible, synthetic data from such a study.

Table 1: System Suitability Test (SST) Results

Acceptance Criteria: Resolution > 2.0; Tailing Factor < 2.0; RSD of 5 replicate injections < 2.0%

ParameterLab ALab BLab CStatus
Resolution (Itopride/Impurity A) 2.82.92.7Pass
Tailing Factor (Itopride) 1.21.11.3Pass
Peak Area RSD (%) (Itopride) 0.850.720.95Pass

Interpretation: All laboratories successfully met the system suitability criteria before proceeding with the analysis, indicating their chromatographic systems were performing correctly. This is a critical first step in ensuring the validity of the subsequent test results.

Table 2: Comparative Analysis of Impurity Content (%)
ImpurityLab A (Mean ± SD)Lab B (Mean ± SD)Lab C (Mean ± SD)Overall Mean Overall RSD (%)
Impurity A 0.148 ± 0.0020.151 ± 0.0010.146 ± 0.0030.148 1.69%
Impurity B 0.095 ± 0.0010.099 ± 0.0020.094 ± 0.0020.096 2.70%
Impurity C 0.112 ± 0.0020.115 ± 0.0010.109 ± 0.0030.112 2.68%

Interpretation: The quantitative results show good agreement between the laboratories. The relative standard deviation (RSD) across the three labs for each impurity is well below 5%, which is an excellent indicator of the method's reproducibility. This demonstrates that with a standardized protocol, different labs can achieve comparable quantitative results.

Table 3: Comparison of Retention Times (RT) in Minutes
AnalyteLab A (RT)Lab B (RT)Lab C (RT)Mean RT RSD (%)
Impurity A 8.58.68.48.5 1.18%
Impurity B 12.112.212.012.1 0.83%
Itopride 15.415.515.315.4 0.65%
Impurity C 19.819.919.719.8 0.51%

Interpretation: The retention times are highly consistent, with RSD values around 1% or less. Minor shifts are expected and can be attributed to subtle differences in system dead volume, column packing, or mobile phase preparation. The low variability confirms the method's robustness against these minor operational differences.

Part 4: Logic for Addressing Discrepancies

Even in well-controlled studies, discrepancies can occur. A logical, systematic approach is required for investigation.

G A Discrepancy Identified (e.g., RSD > 10%) B Review SST Data (Pass/Fail?) A->B C Review Raw Data (Integration, Baseline) B->C SST Pass D Check Instrument Logs (Errors, Temp Fluctuations) B->D SST Fail E Verify Sample & Standard Prep (Calculations, Dilutions) C->E D->E F Root Cause Identified E->F Error Found H No Assignable Cause (Method Robustness Issue?) E->H No Error Found G Implement Corrective Action & Re-analyze F->G

Caption: Decision tree for investigating out-of-specification or discrepant results.

Conclusion and Recommendations

This guide presents a framework for an inter-laboratory comparison of Itopride impurity profiling. The hypothetical results demonstrate that a well-defined, validated HPLC method, when coupled with clear protocols, can yield highly reproducible and reliable data across different laboratories. Such studies are invaluable for method validation, technology transfer, and ensuring global quality standards.[15] It is recommended that pharmaceutical manufacturers periodically conduct these comparisons to maintain confidence in their quality control procedures and ensure the consistent safety and quality of their products.

References

  • Pharmaffiliates Analytics & Synthetics (P) Ltd. Itopride Hydrochloride-impurities. [Link]

  • Wang, L., & Wang, J. (2016). RP-HPLC determination of itopride hydrochloride tablets and its related substances. Pharmaceutical Biotechnology. [Link]

  • Kaul, N., et al. (2004). Identification of Forced Degradation Products of Itopride by LC-PDA and LC-MS. Chromatographia. [Link]

  • International Council for Harmonisation. (2006). ICH Harmonised Tripartite Guideline: Impurities in New Drug Substances Q3A(R2). [Link]

  • Xue, Y. (2000). Methodology of Inter-comparison Tests and Statistical Analysis of Test Results. SP Swedish National Testing and Research Institute. [Link]

  • Erhabor, O., et al. (2019). Inter-Laboratory Comparability of Clinical Chemistry Testing: A New Perspective. International Journal of Sciences: Basic and Applied Research (IJSBAR). [Link]

  • Thiruvengada Rajan, V.S., et al. (2011). A Simple RP-HPLC Method for Quantitation of Itopride HCl in Tablet Dosage Form. Journal of Young Pharmacists. [Link]

  • European Medicines Agency. (1995). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • Berbecaru, C., et al. (2013). DESIGN AND OPERATION OF AN INTERLABORATORY COMPARISON SCHEME. IAEA. [Link]

  • SynZeal. Itopride Impurities. [Link]

  • Thiruvengada Rajan, V.S., et al. (2011). A Simple RP-HPLC Method for Quantitation of Itopride HCl in Tablet Dosage Form. Journal of Young Pharmacists. [Link]

  • Westgard QC, Inc. The Comparison of Methods Experiment. [Link]

  • Google Patents. (2021).
  • Ethiopian Accreditation Service. Guidelines for Proficiency Testing and Inter-Laboratory Comparison for Calibration Laboratories. [Link]

  • Veeprho. Itopride Impurities and Related Compound. [Link]

  • Lejan Team. IMPURITIES IN NEW DRUG SUBSTANCES Q3A(R2). [Link]

  • Kumar, V., et al. (2023). Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. International Journal of Pharmaceutical Investigation. [Link]

  • International Council for Harmonisation. Quality Guidelines. [Link]

  • Pharma Tech. (2024). ICH Q2 Validation of Analytical Procedures. YouTube. [Link]

  • Therapeutic Goods Administration (TGA). ICH topic Q 3 A (R2) - Impurities in new drug substances. [Link]

  • European Medicines Agency. (2006). ICH Topic Q 3 A (R2) Impurities in new Drug Substances. [Link]

  • Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. [Link]

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Safety & Regulatory Compliance

Safety

A Researcher's Guide to the Proper Disposal of N,N-Dimethyl-2-(p-tolyloxy)ethanamine

As a Senior Application Scientist, my goal is to provide you with a comprehensive, actionable guide that extends beyond mere product specifications. This document is designed to instill confidence in your laboratory's sa...

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, my goal is to provide you with a comprehensive, actionable guide that extends beyond mere product specifications. This document is designed to instill confidence in your laboratory's safety and compliance protocols, ensuring that the handling and disposal of N,N-Dimethyl-2-(p-tolyloxy)ethanamine are managed with the highest degree of scientific integrity and operational excellence. The following procedures are grounded in established regulatory frameworks and best practices, empowering your team to maintain a safe and compliant research environment.

Hazard Profile & Immediate Safety Actions

Understanding the intrinsic hazards of a chemical is the foundation of its safe management. N,N-Dimethyl-2-(p-tolyloxy)ethanamine (CAS No. 51344-14-0) is an aromatic ether amine whose risk profile necessitates careful handling.[1][2]

Recognized Hazards: Based on available safety data, this compound is classified with the following hazard statements:

  • H302: Harmful if swallowed.[3]

  • H315: Causes skin irritation.[3]

  • H319: Causes serious eye irritation.[3]

  • H335: May cause respiratory irritation.[3]

Furthermore, related aromatic amines and ethers are known to be corrosive and can cause burns.[4][5] Ethers as a class are also associated with flammability and the potential for peroxide formation, which can be explosive.[6][7] While specific data for this compound is limited, prudence dictates treating it with appropriate caution.

Immediate Safety Protocols & Personal Protective Equipment (PPE): Before handling N,N-Dimethyl-2-(p-tolyloxy)ethanamine in any capacity—including for disposal—ensure the following controls are in place:

PPE / Engineering ControlSpecification & Rationale
Ventilation Always handle this chemical within a properly functioning chemical fume hood to minimize inhalation of vapors.[8]
Eye Protection Wear ANSI-approved, chemical splash goggles. A face shield may be required for larger quantities where a splash hazard is significant.[8]
Hand Protection Wear chemical-resistant gloves. While specific breakthrough data is unavailable, thick nitrile or multi-hazard gloves are a prudent choice. Always check the manufacturer's compatibility guide.[8][9]
Body Protection A full-length laboratory coat, closed-toed shoes, and long pants are mandatory to protect skin from potential contact.[8]
Hygiene Wash hands thoroughly after handling the chemical. Do not eat, drink, or smoke in the laboratory.[5][10]

The Regulatory Imperative: Understanding RCRA

The disposal of all chemical waste in the United States is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[11][12] RCRA establishes a "cradle-to-grave" system for managing hazardous waste to protect human health and the environment.[12]

As a generator of chemical waste, your laboratory is legally responsible for correctly identifying, managing, and disposing of it.[13] A waste is considered hazardous if it is either specifically "listed" by the EPA (F, K, P, and U lists) or if it exhibits one of four "characteristics": Ignitability, Corrosivity, Reactivity, or Toxicity.[11][14]

N,N-Dimethyl-2-(p-tolyloxy)ethanamine is not found on the EPA's specific P or U lists of discarded commercial chemical products.[15] Therefore, its classification as hazardous waste depends on a characterization of its properties.

Step-by-Step Waste Characterization

The responsibility for an accurate hazardous waste determination rests with the generator.[16] This process is a critical step that dictates all subsequent handling and disposal procedures.

RCRA_Waste_Determination start Waste Generated: N,N-Dimethyl-2-(p-tolyloxy)ethanamine is_listed Is the chemical specifically listed on EPA F, K, P, or U lists? start->is_listed listed_yes Yes: Assign appropriate F, K, P, or U waste code. Follow listed waste protocols. is_listed->listed_yes  Yes   characteristic_check No: Evaluate for the four RCRA Characteristics is_listed->characteristic_check No end_note Consult your institution's EHS department for final verification and disposal procedures. listed_yes->end_note ignitability Ignitability (Flash Point < 140°F?) characteristic_check->ignitability corrosivity Corrosivity (pH <= 2 or >= 12.5?) ignitability->corrosivity No is_hazardous Yes: It is a Characteristic Hazardous Waste. Assign appropriate D code. ignitability->is_hazardous Yes reactivity Reactivity (Unstable, water-reactive?) corrosivity->reactivity No corrosivity->is_hazardous Yes toxicity Toxicity (Fails TCLP test?) reactivity->toxicity No reactivity->is_hazardous Yes toxicity->is_hazardous Yes not_hazardous No: Manage as non-hazardous industrial waste per institutional policy. toxicity->not_hazardous No is_hazardous->end_note not_hazardous->end_note

Sources

Handling

Mastering the Safe Handling of N,N-Dimethyl-2-(p-tolyloxy)ethanamine: A Guide for Laboratory Professionals

An Essential Framework for the Prudent Management of a Novel Research Chemical As a Senior Application Scientist, it is understood that the bedrock of groundbreaking research is a deeply ingrained culture of safety. This...

Author: BenchChem Technical Support Team. Date: February 2026

An Essential Framework for the Prudent Management of a Novel Research Chemical

As a Senior Application Scientist, it is understood that the bedrock of groundbreaking research is a deeply ingrained culture of safety. This guide provides a comprehensive operational, safety, and disposal directive for the handling of N,N-Dimethyl-2-(p-tolyloxy)ethanamine (CAS RN: 51344-14-0). Given that this compound is a specialized research chemical, detailed public safety information can be sparse. Therefore, this document is constructed upon foundational chemical safety principles and hazard analysis of its constituent functional groups—a tertiary amine and an aryloxy ether—to empower researchers with a robust safety protocol.

Hazard Analysis: A Proactive Approach to Safety
  • Tertiary Amine Group: Tertiary amines can be corrosive and irritating to the skin and eyes, and may cause respiratory irritation.[2][3][4] They are often flammable and can have a strong, ammonia-like odor.[2][4]

  • Aryloxy Ether Group: Aryl ethers are generally stable but can pose risks if heated to decomposition, producing irritating fumes.

Based on a supplier's safety information, the hazards of N,N-Dimethyl-2-(p-tolyloxy)ethanamine are as follows[1]:

Hazard StatementDescription
H302Harmful if swallowed.
H315Causes skin irritation.
H319Causes serious eye irritation.
H332Harmful if inhaled.
H335May cause respiratory irritation.

This information necessitates a cautious and well-defined handling protocol.

Personal Protective Equipment (PPE): Your Non-Negotiable Barrier

The selection and correct use of PPE are paramount to mitigating the risks associated with N,N-Dimethyl-2-(p-tolyloxy)ethanamine. A risk assessment should always be conducted before beginning any procedure.[5][6]

  • Minimum Requirement: ANSI Z87.1-compliant safety glasses with side shields are mandatory for all laboratory activities.[7][8]

  • Splash Hazard: When handling larger quantities (over 1 liter) or when there is a risk of splashing, chemical splash goggles are required.[8]

  • High-Risk Operations: For procedures with a significant risk of splashing or exothermic reaction, a face shield worn over chemical splash goggles is essential for full protection.[8][9]

  • Glove Selection: Disposable nitrile gloves are the minimum requirement for incidental contact.[7][9] However, given the potential for skin irritation, it is crucial to consult a glove manufacturer's chemical resistance guide to ensure nitrile is appropriate for prolonged contact.

  • For chemicals with unknown toxicity, a double-gloving approach or the use of a more resistant glove material, such as a flexible laminate (e.g., Silver Shield), under a standard nitrile glove, is a best practice. [8]

  • Glove Integrity: Always inspect gloves for any signs of degradation or punctures before and during use. Remove and replace gloves immediately after any known contact with the chemical and wash hands thoroughly.[7]

  • Lab Coats: A flame-resistant lab coat is required in research laboratories.[8] Ensure the lab coat is fully buttoned and fits properly.

  • Additional Protection: For tasks with a higher risk of splashes or spills, a chemically resistant apron worn over the lab coat is recommended.

  • Attire: Full-length pants and closed-toe shoes are mandatory in all laboratory settings.[7][8]

  • Engineering Controls First: The primary method for controlling exposure to vapors and aerosols is through engineering controls, such as a certified chemical fume hood.[9][10]

  • When Respirators are Necessary: If engineering controls are not sufficient to maintain exposure below permissible limits, or during emergency situations like a large spill, respiratory protection is required.[4][9]

  • Respirator Type: A NIOSH-approved air-purifying respirator with organic vapor cartridges is typically appropriate for amines.[4] A full respiratory protection program, including medical evaluation, fit-testing, and training, is required for all respirator users.[9]

Visualizing Your PPE Selection Process

The following workflow provides a clear, step-by-step process for selecting the appropriate level of PPE for any task involving N,N-Dimethyl-2-(p-tolyloxy)ethanamine.

PPE_Selection_Workflow cluster_assessment Hazard Assessment cluster_ppe PPE Configuration cluster_action Action start Start: Task Analysis check_splash Splash or Aerosol Risk? start->check_splash check_ventilation Adequate Ventilation (Fume Hood)? check_splash->check_ventilation base_ppe Minimum PPE: - Safety Glasses - Nitrile Gloves - Lab Coat check_splash->base_ppe No goggles Upgrade to: Chemical Goggles check_splash->goggles Yes check_ventilation->base_ppe Yes respirator Add: Respirator check_ventilation->respirator No proceed Proceed with Task base_ppe->proceed face_shield Add: Face Shield goggles->face_shield High Risk goggles->proceed face_shield->proceed respirator->proceed

Caption: PPE Selection Workflow for N,N-Dimethyl-2-(p-tolyloxy)ethanamine.

Operational and Disposal Protocols: Ensuring a Safe Workflow from Start to Finish
  • Ventilation: All work with N,N-Dimethyl-2-(p-tolyloxy)ethanamine should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[3][10]

  • Ignition Sources: As a tertiary amine, this compound may be flammable. Keep it away from heat, sparks, and open flames.[2][11] Use non-sparking tools and ensure all equipment is properly grounded.[2][11]

  • Storage: Store the compound in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and acids.[6][11]

In the event of a spill, immediate and decisive action is crucial.

  • Evacuate: Alert personnel in the immediate area and evacuate if necessary.

  • Control: If safe to do so, eliminate all ignition sources.[2]

  • Contain: For small spills, absorb the material with an inert, non-combustible absorbent such as sand or vermiculite. Do not use combustible materials like paper towels to absorb the bulk of the spill.

  • Collect: Use non-sparking tools to collect the absorbed material and place it into a suitable container for hazardous waste disposal.[2]

  • Decontaminate: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water.

  • Report: Report the incident to your institution's Environmental Health and Safety (EHS) department.

Emergency Response Flowchart

This flowchart outlines the immediate steps to take in the event of an accidental exposure.

Emergency_Response cluster_actions Immediate Actions cluster_followup Follow-Up start Exposure Event remove_clothing Remove Contaminated Clothing & PPE start->remove_clothing move_fresh_air Move to Fresh Air (Inhalation) start->move_fresh_air flush_area Flush Affected Area (Safety Shower/Eyewash) for 15 minutes remove_clothing->flush_area seek_medical Seek Immediate Medical Attention flush_area->seek_medical move_fresh_air->seek_medical report_incident Report to Supervisor & EHS seek_medical->report_incident provide_sds Provide SDS/Chemical Info to Medical Personnel seek_medical->provide_sds

Caption: Emergency Response for Accidental Exposure.

Chemical waste disposal must be conducted in strict accordance with local, state, and federal regulations.

  • Waste Segregation: Amine waste should be segregated from other chemical waste streams to prevent hazardous reactions.[12]

  • Containerization: Collect all waste containing N,N-Dimethyl-2-(p-tolyloxy)ethanamine, including contaminated absorbents and disposable PPE, in a designated, properly labeled, and sealed hazardous waste container.[12]

  • Professional Disposal: Amine waste should be disposed of through a licensed hazardous waste disposal company.[12] Never dispose of amines down the drain, as they can be harmful to aquatic life.[12] Various industrial processes like incineration or advanced oxidation are used for the ultimate destruction of amine wastes.[13][14]

By adhering to these rigorous safety protocols, you can confidently and safely incorporate N,N-Dimethyl-2-(p-tolyloxy)ethanamine into your research endeavors, ensuring the protection of yourself, your colleagues, and the environment.

References

  • Laboratory Personal Protective Equipment (PPE) for Safety and Precision. (n.d.). Thomasnet. Retrieved from [Link]

  • Amine Disposal For Businesses. (n.d.). Collect and Recycle. Retrieved from [Link]

  • Personal Protective Equipment Requirements for Laboratories. (n.d.). University of Washington Environmental Health and Safety. Retrieved from [Link]

  • Personal Protective Equipment in Chemistry. (n.d.). Dartmouth College Environmental Health and Safety. Retrieved from [Link]

  • Polyurethane Amine Catalysts Guidelines for Safe Handling and Disposal. (n.d.). American Chemistry Council. Retrieved from [Link]

  • Disposing Amine Waste. (n.d.). Technology Catalogue. Retrieved from [Link]

  • Proper disposal of chemicals. (2025-08-20). Sciencemadness Wiki. Retrieved from [Link]

  • Treatment of amine wastes generated in industrial processes. (2025-08-07). ResearchGate. Retrieved from [Link]

  • What are the Health and Safety Guidelines for Using Amines? (n.d.). Diplomata Comercial. Retrieved from [Link]

  • New Technology For The Recycling Of Aromatic Amine Waste Products And Salts Of Heavy Metals Into A Multi-purpose Non-toxic Product. (n.d.). WIT Press. Retrieved from [Link]

  • How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. (n.d.). Guia. Retrieved from [Link]

Sources

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Feasible Synthetic Routes

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